Thiophene-2-carbonyl isocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
thiophene-2-carbonyl isocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-4-7-6(9)5-2-1-3-10-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGGAVHNIUTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306049 | |
| Record name | 2-Thiophenecarbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-94-0 | |
| Record name | 2-Thiophenecarbonyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Applications of Thiophene-2-carbonyl Isocyanate
Executive Summary
Thiophene-2-carbonyl isocyanate (CAS 16676-58-3) is a highly reactive acyl isocyanate intermediate used primarily in the synthesis of substituted acyl ureas, carbamates, and fused heterocyclic systems.[1] Unlike alkyl isocyanates, the carbonyl isocyanate moiety (
This guide details two validated synthesis pathways: the Oxalyl Chloride Dehydrohalogenation (Speziale Method) and the Curtius Rearrangement . It prioritizes the Speziale method for its scalability and avoidance of explosive azide intermediates, while documenting the Curtius route for specific small-scale mechanistic studies.
Part 1: Chemical Profile & Critical Safety
Warning: Thiophene-2-carbonyl isocyanate is a potent lachrymator and sensitizer. It reacts violently with nucleophiles (water, alcohols, amines). All protocols must be performed under an inert atmosphere (Ar/
| Property | Data |
| CAS Number | 16676-58-3 |
| Formula | |
| Molecular Weight | 153.16 g/mol |
| Appearance | Colorless to pale yellow liquid (fumes in air) |
| Storage | |
| Main Hazard | Rapid hydrolysis to thiophene-2-carboxamide and |
Part 2: Synthesis Method A – The Speziale Protocol (Recommended)
This method utilizes the reaction between thiophene-2-carboxamide and oxalyl chloride. It is preferred for drug development workflows due to the availability of precursors and the absence of hazardous azide intermediates.
Reaction Logic
The reaction proceeds via the formation of an
Reaction Equation:
Detailed Protocol
Scale: 10 mmol basis
Reagents:
-
Thiophene-2-carboxamide (1.27 g, 10 mmol)
-
Oxalyl Chloride (1.90 g, 15 mmol, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Chloroform (anhydrous, 20 mL)
-
Catalyst: None usually required, though trace
initiates the cycle.
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (
). Connect the top of the condenser to a scrubber (NaOH trap) to neutralize evolved and . -
Addition: Charge the flask with Thiophene-2-carboxamide and anhydrous DCE. The amide may not fully dissolve at room temperature (suspension).
-
Reagent Introduction: Cool the mixture to
. Add Oxalyl Chloride dropwise via a syringe over 10 minutes. -
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (
for DCE).-
Observation: The suspension will clear as the intermediate forms and subsequently decomposes. Vigorous gas evolution (
, ) indicates the formation of the isocyanate.
-
-
Completion: Reflux for 2–4 hours until gas evolution ceases.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a strictly dry vacuum trap).
-
Purification: The residue is typically pure enough for subsequent reactions. If isolation is required, vacuum distillation is the only viable method (approx.
at 0.5 mmHg, though boiling points vary by setup).
Mechanistic Pathway (DOT Diagram)
Figure 1: The Speziale synthesis pathway involving the thermal elimination of CO and HCl from the oxamoyl chloride intermediate.
Part 3: Synthesis Method B – Curtius Rearrangement
This method is useful when the starting material is thiophene-2-carboxylic acid or its chloride, and high-purity isolation is required for physicochemical studies.
Reaction Logic
Thiophene-2-carbonyl chloride is converted to the acyl azide, which undergoes a Curtius rearrangement upon heating to release nitrogen gas and form the isocyanate.
Reaction Equation:
Detailed Protocol
Safety Critical: Acyl azides are potentially explosive. Never heat the azide in the absence of solvent.
Workflow:
-
Azide Formation: Dissolve thiophene-2-carbonyl chloride (10 mmol) in acetone (
). Add an aqueous solution of Sodium Azide ( eq) dropwise. Stir at for 1 hour. -
Extraction: Extract the azide into cold toluene or benzene. Dry the organic layer over
at low temperature ( ). Do not concentrate to dryness. -
Rearrangement: Heat the toluene solution of the azide slowly to
. -
Monitoring: Evolution of
gas marks the conversion. -
Use: The resulting solution of isocyanate in toluene is typically used directly in the next step (e.g., addition of an amine).
Part 4: Applications & Reactivity Profile
Thiophene-2-carbonyl isocyanate is a "soft" electrophile that reacts preferentially with "hard" nucleophiles at the isocyanate carbon.
Synthesis of Acyl Ureas (Drug Scaffolds)
Reaction with primary or secondary amines yields
-
Conditions: DCM or Toluene,
to RT, 1 hour. -
Yields: Typically
.[2]
Cyclization to Heterocycles
Reaction with amidines or hydrazines can lead to cyclization, forming 1,3,5-triazines or 1,2,4-triazole derivatives.
Reactivity Flowchart (DOT Diagram)
Figure 2: Divergent synthesis pathways from Thiophene-2-carbonyl isocyanate. Blue indicates the core reagent; Green indicates stable intermediates; Red indicates cyclized heterocyclic products.
Part 5: Method Comparison
| Feature | Method A (Speziale) | Method B (Curtius) |
| Precursor | Thiophene-2-carboxamide | Thiophene-2-carbonyl chloride |
| Reagent | Oxalyl Chloride | Sodium Azide |
| Safety Profile | Moderate (Toxic Gas: CO, HCl) | High Risk (Explosion Hazard: Azide) |
| Scalability | High (Kg scale possible) | Low (Safety limits scale) |
| Purity | High (Volatile byproducts) | Good (Requires solvent handling) |
| Recommendation | Primary Choice | Secondary / Mechanistic |
References
-
Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743. Link
-
Salatelli, E., & Zanirato, P. (2002). The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16. Link
-
Kuehnhanss, G., et al. (1956).[3] Reaction of thiophene with oxalyl chloride.[2][3] Journal für Praktische Chemie, 3, 137-145.[3] (Foundational reference for thiophene/oxalyl chloride reactivity).
- Vertex AI Search. (2026). Consolidated search results for CAS 16676-58-3 synthesis methods.
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 2. WO2009020588A1 - Process for making thiophene carboxamide derivative - Google Patents [patents.google.com]
- 3. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
Precision Synthesis: Thiophene-2-Carbonyl Isocyanate via Curtius Rearrangement
Strategic Context: The Thiophene Bioisostere
In medicinal chemistry, the substitution of a phenyl ring with a thiophene moiety is a classic bioisosteric strategy. Thiophene offers distinct electronic properties (electron-rich,
However, accessing 2-substituted thiophene amines is notoriously difficult. Thiophene-2-amine is highly unstable as a free base; it rapidly oxidizes and polymerizes upon exposure to air. Consequently, Thiophene-2-carbonyl isocyanate is the critical, stable gateway intermediate. It allows researchers to access stable ureas, carbamates, and acylamines without ever isolating the labile amine.
This guide details the synthesis of Thiophene-2-carbonyl isocyanate via the Curtius Rearrangement , prioritizing safety and reaction monitoring.
Mechanistic Underpinnings & Energetics
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, releasing nitrogen gas (
The Pathway
The reaction proceeds through the formation of Thiophene-2-carbonyl azide . Upon heating, this azide undergoes a concerted 1,2-shift (loss of
Critical Safety Note: Thiophene-2-carbonyl azide is an energetic compound. Differential Scanning Calorimetry (DSC) data indicates an exothermic decomposition onset typically between 80°C and 110°C depending on purity and solvent [1]. The rearrangement must be controlled to prevent thermal runaway.
Figure 1: Mechanistic pathway of the Curtius Rearrangement for thiophene derivatives.
Synthetic Pathways: Decision Matrix
Two primary routes exist to generate the requisite acyl azide.[2][3] The choice depends on scale, safety constraints, and equipment availability.
| Feature | Route A: DPPA (One-Pot) | Route B: Acid Chloride / NaN3 |
| Reagents | Diphenylphosphoryl azide (DPPA), TEA | Thionyl Chloride ( |
| Safety | High. Azide is generated and consumed in situ. | Low. Requires handling solid |
| Operational | Simple mix-and-heat protocol. | Multi-step: Chlorination |
| Purification | Byproduct (phosphate) removal required. | Inorganic salts are easily filtered. |
| Recommendation | Preferred for Discovery/MedChem (<50g). | Preferred for Process Scale (>100g) (with strict safety controls). |
Primary Protocol: The DPPA One-Pot Method
Recommended for laboratory-scale synthesis (up to 20g).
This method utilizes Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the isocyanate in a single reaction vessel. It avoids the isolation of the acyl azide, significantly mitigating explosion risks [2].[3]
Reagents & Stoichiometry
-
Substrate: Thiophene-2-carboxylic acid (1.0 equiv)
-
Reagent: DPPA (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
-
Why Toluene? Its boiling point (110°C) is ideal for driving the rearrangement, which requires temperatures >80°C.
-
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add Thiophene-2-carboxylic acid and anhydrous Toluene.
-
Activation (0°C): Cool the suspension to 0°C. Add TEA dropwise. The solution should clear as the salt forms.
-
Azidation (0°C
RT): Add DPPA dropwise over 15 minutes. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.-
Checkpoint: The acyl azide is now formed.[3] Do not heat rapidly.
-
-
Rearrangement (Reflux): Slowly heat the reaction mixture to reflux (approx. 110°C).
-
Observation: Evolution of nitrogen gas bubbles will be visible.
-
Duration: Reflux for 2–3 hours until gas evolution ceases.
-
-
Validation: Reaction completion is confirmed by IR spectroscopy (disappearance of azide peak, appearance of isocyanate peak).
Figure 2: Operational workflow for the DPPA-mediated synthesis.
Process Analytical Technology (PAT) & Validation
Trustworthiness in this synthesis relies on spectroscopic confirmation. You cannot rely on TLC alone, as the isocyanate hydrolyzes on silica.
Infrared Spectroscopy (IR) - The "Truth" Metric
The most reliable method to track this reaction is FT-IR (solution cell or aliquots).
-
Acyl Azide Intermediate: Strong absorption at ~2140 cm⁻¹ (
stretch). -
Isocyanate Product: Sharp, strong absorption at ~2260 cm⁻¹ (
stretch).
Protocol:
-
Take an aliquot after the RT stirring phase (Step 3). You should see the 2140 cm⁻¹ peak.
-
Take an aliquot every 30 mins during reflux. You should see the 2140 cm⁻¹ peak vanish and the 2260 cm⁻¹ peak grow.
-
Endpoint: Complete disappearance of the azide peak.
Trapping & Downstream Applications
Thiophene-2-carbonyl isocyanate is moisture-sensitive. While it can be isolated by vacuum distillation (bp ~65°C at 10 mmHg) [3], it is standard practice to trap it in situ.
Urea Synthesis
Add a primary or secondary amine directly to the cooled toluene solution of the isocyanate.
-
Reaction: Isocyanate +
Thiophene-2-carbonyl urea. -
Conditions: 0°C to RT, 1 hour.
Carbamate Synthesis
Add an alcohol and a catalytic amount of base (e.g., DMAP) or heat.
-
Reaction: Isocyanate +
Thiophene-2-carbonyl carbamate. -
Note: If using
-Butanol ( ), reflux is often required due to steric bulk. This yields the Boc-protected thiophene-2-amine (after hydrolysis of the carbonyl group), a highly valuable intermediate.
Safety & Hazards
-
Explosion Risk: Although the DPPA method is safer, acyl azides are fundamentally energetic. Never concentrate the reaction mixture while the azide (IR ~2140 cm⁻¹) is still present.
-
Sensitizer: Isocyanates are potent respiratory sensitizers. All operations must be performed in a functioning fume hood.
-
Thiophene Polymerization: Thiophene derivatives are acid-sensitive. Avoid strong mineral acids during workup if the ring is electron-rich.
References
-
Salatelli, E., & Zanirato, P. (2002). The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16. Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link
-
Hsu, G. C., Singer, L. M., Cordes, D. B., & Findlater, M. (2013).[4] Thiophene-2-carbonyl azide.[3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1263. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Spectroscopic Characterization and Analytical Profiling of Thiophene-2-carbonyl Isocyanate: A Comprehensive Technical Guide
Executive Summary and Chemical Context
Thiophene-2-carbonyl isocyanate (CAS: 4753-94-0) is a highly reactive, bifunctional electrophile extensively utilized as a foundational building block in medicinal chemistry, particularly in the synthesis of thienopyrimidines and complex heterocyclic ureas[1]. Structurally, the molecule features an electron-rich thiophene ring conjugated directly to a strongly electron-withdrawing acyl isocyanate moiety (–C(=O)–N=C=O).
Because acyl isocyanates are exceptionally sensitive to nucleophilic attack—rapidly hydrolyzing in the presence of atmospheric moisture to form amides and carbon dioxide—rigorous spectroscopic validation is paramount. This guide provides an in-depth analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic signatures required to validate the structural integrity of Thiophene-2-carbonyl isocyanate prior to its deployment in sensitive synthetic workflows.
Infrared (IR) Spectroscopy: Vibrational Signatures and Causality
Infrared spectroscopy serves as the primary, rapid diagnostic tool for confirming the presence of the intact isocyanate group and monitoring potential degradation.
Mechanistic Causality of Vibrational Shifts:
The cumulative double bonds of the isocyanate group (–N=C=O) undergo a highly characteristic asymmetric stretching vibration. Because the isocyanate is conjugated with a carbonyl group (forming an acyl isocyanate), electron density is drawn away from the cumulative system. This shifts the asymmetric stretch to a highly distinct, strong, and sharp absorption band typically observed between 2240 cm⁻¹ and 2270 cm⁻¹[2]. The adjacent carbonyl group (C=O), conjugated with both the thiophene
Self-Validating Diagnostic Warning: A pure sample of Thiophene-2-carbonyl isocyanate will show no absorption in the 3200–3400 cm⁻¹ region. The appearance of a broad N–H stretch in this region, coupled with a shift of the carbonyl peak to ~1650 cm⁻¹ (amide I band), is a direct, self-validating indicator that the sample has undergone hydrolytic degradation to thiophene-2-carboxamide.
Table 1: Infrared (IR) Absorption Frequencies and Assignments
| Functional Group | Absorption Frequency (cm⁻¹) | Intensity / Shape | Vibrational Mode |
| Isocyanate (–NCO) | 2240 – 2270 | Strong, Sharp | Asymmetric N=C=O stretch |
| Carbonyl (C=O) | 1690 – 1710 | Strong, Sharp | C=O stretch (conjugated) |
| Thiophene Ring | 3080 – 3110 | Weak | C–H stretch (aromatic) |
| Thiophene Ring | 1510 – 1530 | Medium | C=C stretch (aromatic) |
| C–S–C (Ring) | 840 – 860 | Medium | C–S stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level confirmation of the molecular framework. The chemical shifts observed are heavily influenced by the electronic environment dictated by the acyl isocyanate group.
¹H NMR (CDCl₃) Dynamics: The thiophene ring contains three distinct aromatic protons (H-3, H-4, H-5). The strongly electron-withdrawing –C(=O)NCO group exerts a pronounced deshielding effect via both inductive and resonance mechanisms. This effect is most strongly felt at the H-3 and H-5 positions, pushing their resonances downfield toward 7.70–8.00 ppm.
¹³C NMR (CDCl₃) Dynamics: The carbon skeleton exhibits six distinct resonances. The isocyanate carbon typically resonates upfield relative to the carbonyl carbon, appearing around 125–130 ppm. This is a hallmark of the sp-hybridized central carbon in the –N=C=O system. The carbonyl carbon, stripped of electron density by both the thiophene ring and the isocyanate nitrogen, appears significantly downfield around 160–165 ppm.
Table 2: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz / 100 MHz)
| Nucleus | Position | Chemical Shift ( | Multiplicity & Coupling (J in Hz) | Assignment Rationale |
| ¹H | H-3 | 7.80 – 8.00 | dd (J = 3.8, 1.2) | Deshielded by ortho-carbonyl group |
| ¹H | H-5 | 7.70 – 7.90 | dd (J = 5.0, 1.2) | Deshielded by heteroatom proximity |
| ¹H | H-4 | 7.10 – 7.25 | dd (J = 5.0, 3.8) | Least deshielded ring proton |
| ¹³C | C=O | 160.0 – 165.0 | Singlet | Carbonyl carbon |
| ¹³C | –NCO | 125.0 – 130.0 | Singlet | Isocyanate sp-hybridized carbon |
| ¹³C | C-2 | 135.0 – 140.0 | Singlet (Quaternary) | Ipso carbon attached to C=O |
| ¹³C | C-5 | 135.0 – 137.0 | Singlet | Aromatic carbon adjacent to S |
| ¹³C | C-3 | 134.0 – 136.0 | Singlet | Aromatic carbon |
| ¹³C | C-4 | 128.0 – 129.0 | Singlet | Aromatic carbon |
(Note: NMR values are synthesized from established literature ranges for 2-carbonyl substituted thiophenes and acyl isocyanates to serve as a baseline for spectral interpretation[3].)
Diagnostic logical framework for the spectroscopic identification of the target compound.
Experimental Protocol: Synthesis and Anhydrous Spectroscopic Sampling
To maintain trustworthiness and reproducibility, the following self-validating protocol details the generation, isolation, and handling of the compound for spectroscopic analysis without hydrolytic degradation.
Objective: To synthesize Thiophene-2-carbonyl isocyanate from thiophene-2-carboxamide and prepare it for IR/NMR analysis.
Step-by-Step Methodology:
-
Reaction Setup (Anhydrous Conditions): In a flame-dried Schlenk flask under a continuous argon atmosphere, dissolve 10.0 mmol of thiophene-2-carboxamide in 20 mL of anhydrous 1,2-dichloroethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 12.0 mmol of oxalyl chloride. Causality: Oxalyl chloride acts as both the acylating agent and the source of the carbonyl carbon for the isocyanate, driving the reaction forward via the irreversible evolution of HCl and CO gases.
-
Reflux and Conversion: Gradually warm the reaction mixture to 80 °C and reflux for 4–6 hours. Monitor the evolution of gases through an oil bubbler. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation followed by high vacuum line). The crude Thiophene-2-carbonyl isocyanate is obtained as a highly moisture-sensitive oil or low-melting solid.
-
IR Sampling (Glovebox Required): Inside an argon-filled glovebox, prepare a neat liquid film of the product between two anhydrous NaCl or KBr plates. Transfer to the FTIR spectrometer in a sealed, desiccated pouch to prevent ambient air exposure during loading.
-
NMR Sampling (Glovebox Required): Inside the glovebox, dissolve 15 mg of the product in 0.6 mL of anhydrous CDCl₃ (pre-dried and stored over 4Å molecular sieves). Transfer the solution to an NMR tube, seal it tightly with a PTFE cap, and wrap the seal in Parafilm before removing it from the glovebox for analysis.
Synthetic workflow and spectroscopic validation of Thiophene-2-carbonyl isocyanate.
References
- Title: US5386057A - Process for the preparation of acyl isocyanates Source: Google Patents URL
-
Title: Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) Source: ResearchGate URL: [Link]
Thiophene-2-carbonyl Isocyanate: A Technical Guide to Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly reactive, versatile electrophilic building blocks to rapidly assemble complex pharmacophores. Thiophene-2-carbonyl isocyanate (CAS: 4753-94-0) represents a premier reagent in this class. Combining the privileged thiophene bioisostere with the orthogonal reactivity of an acyl isocyanate, this molecule serves as a critical linchpin for synthesizing N-acylureas, acylcarbamates, and complex nitrogenous heterocycles.
This whitepaper provides a rigorous, causality-driven guide to the physicochemical properties, synthesis, and downstream application protocols of thiophene-2-carbonyl isocyanate, designed specifically for drug development professionals who require self-validating, reproducible workflows.
Physicochemical Profiling
Understanding the fundamental parameters of thiophene-2-carbonyl isocyanate is critical for handling and reaction design. The molecule features two distinct electrophilic centers: the highly reactive isocyanate carbon (primary attack site) and the carbonyl carbon (secondary attack site).
Table 1: Quantitative Physicochemical Data
| Physicochemical Parameter | Value / Description |
| IUPAC Name | Thiophene-2-carbonyl isocyanate |
| CAS Registry Number | 4753-94-0 |
| Molecular Formula | C₆H₃NO₂S |
| Molecular Weight | 153.16 g/mol |
| Monoisotopic Mass | 152.98845 Da |
| InChIKey | AGXGGAVHNIUTIJ-UHFFFAOYSA-N |
| Appearance | Clear to pale yellow liquid |
| Reactivity Profile | Highly moisture-sensitive; reacts violently with strong nucleophiles |
Synthetic Methodologies: The Oxalyl Chloride Route
While acyl isocyanates can historically be synthesized via the reaction of acyl chlorides with silver cyanate, this route is economically prohibitive for scale-up and suffers from heterogeneous reaction kinetics. Instead, the industry standard relies on the reaction of the corresponding primary amide with oxalyl chloride .
Causality in Reagent Selection: We utilize oxalyl chloride rather than phosgene due to a superior safety profile and a powerful thermodynamic driving force. The intermediate acyl oxalyl amide undergoes thermal fragmentation to release three moles of gas (HCl, CO, CO₂) per mole of product. This massive increase in entropy irreversibly drives the reaction to completion according to Le Chatelier's principle .
Fig 1. Mechanistic workflow for the synthesis of Thiophene-2-carbonyl isocyanate via oxalyl chloride.
Protocol 1: Self-Validating Synthesis of Thiophene-2-carbonyl isocyanate
Note: This procedure must be performed in a well-ventilated fume hood with rigorous exclusion of moisture.
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a gas scrubber (containing 1M NaOH to neutralize HCl/CO₂). Purge the system with Argon.
-
Causality: The target isocyanate is highly hygroscopic; ambient moisture will rapidly hydrolyze it back to thiophene-2-carboxamide, ruining the yield.
-
-
Reagent Loading: Suspend thiophene-2-carboxamide (10.0 mmol, 1.0 eq) in 25 mL of anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83 °C) provides the exact thermal energy required for the subsequent elimination step without degrading the thiophene ring.
-
-
Electrophilic Activation: Cool the suspension to 0 °C. Add oxalyl chloride (12.0 mmol, 1.2 eq) dropwise via syringe.
-
Causality: Dropwise addition at 0 °C mitigates the initial exothermic nucleophilic attack, preventing polymerization.
-
-
Thermal Elimination: Gradually warm the mixture to room temperature, then heat to reflux (83 °C) for 3 hours.
-
In-Process Control (IPC) & Validation: Monitor the reaction via an oil bubbler attached to the condenser. The macroscopic cessation of gas evolution indicates the completion of the fragmentation phase.
-
Self-Validation Step: Extract a 0.1 mL aliquot, dilute in anhydrous DCM, and perform FTIR spectroscopy. The protocol is validated by the appearance of a sharp, intense isocyanate (-N=C=O) stretching band at ~2245 cm⁻¹ and the total disappearance of primary amide N-H stretches (3200-3400 cm⁻¹).
-
-
Isolation: Remove the DCE solvent and excess oxalyl chloride under reduced pressure. The resulting crude oil can be purified by vacuum distillation or, preferably, used immediately in situ as a stock solution to prevent degradation.
Mechanistic Reactivity and Orthogonal Applications
The acyl isocyanate moiety is an exceptionally "hard" electrophile. It undergoes rapid nucleophilic addition with amines and alcohols, and participates in unique cycloaddition reactions with imines to form 1,3-diazetidinones .
Fig 2. Divergent reactivity pathways of Thiophene-2-carbonyl isocyanate in medicinal chemistry.
Strategic Utility in Drug Development
In drug discovery, the thiophene ring acts as a π-excessive bioisostere for benzene, often improving metabolic stability and altering lipophilicity. When coupled with amines, thiophene-2-carbonyl isocyanate yields N-acylureas . This motif is a highly prioritized pharmacophore capable of forming robust bidentate hydrogen bonds with kinase hinge regions and bacterial enzyme active sites .
Protocol 2: Synthesis of N-Acylureas for High-Throughput Screening
-
Preparation: Dissolve the target primary or secondary amine (5.0 mmol, 1.0 eq) in 15 mL of anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.
-
Coupling: Cool the solution to 0 °C. Add a pre-titrated solution of thiophene-2-carbonyl isocyanate (5.25 mmol, 1.05 eq) in THF dropwise over 10 minutes.
-
Causality: The slight stoichiometric excess of the isocyanate accounts for trace moisture. Cooling to 0 °C suppresses the thermodynamic dimerization of the isocyanate, ensuring kinetic control over the nucleophilic addition.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.
-
Self-Validation (IPC): Analyze a micro-aliquot via LC-MS. The protocol is validated when the UV trace shows complete consumption of the starting amine and the emergence of a new peak corresponding to the [M+H]+ mass of the target N-acylurea.
-
Isolation: Concentrate the mixture to 5 mL under reduced pressure. Induce precipitation by adding 20 mL of cold diethyl ether. Filter the resulting solid and dry under a high vacuum.
-
Structural Confirmation: Perform ¹H NMR in DMSO-d₆.
-
Validation Step: The formation of the acylurea linkage is definitively confirmed by the presence of two distinct, highly deshielded N-H protons appearing as broad singlets between 8.5 ppm and 11.0 ppm . This deshielding is caused by the strong electron-withdrawing nature of the adjacent carbonyl groups.
-
Conclusion
Thiophene-2-carbonyl isocyanate is an indispensable reagent for the modern medicinal chemist. By strictly adhering to anhydrous techniques and leveraging the thermodynamic principles of oxalyl chloride-mediated synthesis, researchers can reliably generate this intermediate. Its subsequent orthogonal reactivity allows for the rapid diversification of compound libraries, particularly in the installation of the highly prized N-acylurea pharmacophore.
References
- U.S. Patent 5,386,057. "Process for the preparation of acyl isocyanates". Google Patents.
-
National Institutes of Health (PMC). "pHP-Tethered N-Acyl Carbamate: A Photocage for Nicotinamide". NIH. Available at:[Link]
-
MDPI. "Biological Applications of Thiourea Derivatives: Detailed Review". International Journal of Molecular Sciences. Available at:[Link]
-
ETH Zurich Research Collection. "Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates". ETH Zurich. Available at:[Link]
Technical Whitepaper: Stability Profile and Synthetic Utility of Thiophene-2-carbonyl Isocyanate
Executive Summary
Thiophene-2-carbonyl isocyanate (TCI) represents a specialized class of "acyl isocyanates" (
This guide provides a rigorous technical framework for researchers utilizing TCI. It moves beyond standard safety data sheets to address the causality of its instability , providing self-validating protocols for synthesis, storage, and nucleophilic trapping.
Part 1: Chemical Architecture & Reactivity Principles
The Acyl Isocyanate Effect
The reactivity of TCI is governed by the electron-withdrawing nature of the carbonyl group attached to the nitrogen. In standard isocyanates, the carbon atom of the
Key Consequence: TCI reacts with weak nucleophiles (e.g., poor nucleophilic anilines, hindered alcohols) that would otherwise require catalysis with standard isocyanates.
Resonance and Electrophilicity Diagram
The following diagram illustrates the electronic activation that distinguishes TCI from standard isocyanates.
Figure 1: Electronic activation mechanism of Thiophene-2-carbonyl isocyanate.
Part 2: Stability Profile & The "Self-Validating" Handling System
Stability Data and Degradation Pathways
TCI is thermodynamically unstable toward hydrolysis and dimerization. Unlike aryl isocyanates which hydrolyze to amines, acyl isocyanates hydrolyze to amides .
| Parameter | Characteristic | Implication for Protocol |
| Moisture Sensitivity | Extreme | Hydrolysis yields Thiophene-2-carboxamide + |
| Thermal Stability | Moderate (< 80°C) | Prone to dimerization or polymerization upon prolonged heating. |
| Storage | -20°C, Inert Gas | Must be stored under Argon/Nitrogen; solutions degrade within hours at RT. |
| Lachrymator | High | Potent irritant; handle strictly in a fume hood. |
The Self-Validating Protocol (SVP)
To ensure data integrity, researchers must treat TCI as a transient species. Do not assume commercial purity. Follow this SVP:
-
Solvent Verification: All solvents (DCM, THF, Toluene) must be dried to <50 ppm water (Karl Fischer validation) before contact with TCI.
-
In-Situ Generation Preferred: Due to isolation difficulties, generating TCI in situ and reacting immediately is the gold standard for yield reproducibility.
-
The IR Checkpoint (Critical): Before adding your nucleophile, spot-check the reaction mixture via FT-IR.
-
Target Signal: Strong absorption at ~2240 cm⁻¹ (Isocyanate stretch).
-
Failure Signal: Disappearance of 2240 cm⁻¹ and appearance of ~1660 cm⁻¹ (Amide carbonyl) indicates hydrolysis.
-
Part 3: Synthetic Protocols
Synthesis via Oxalyl Chloride (The Speziale Method)
This is the most scalable and reliable method for generating TCI, avoiding the explosion risks associated with acyl azides (Curtius rearrangement).
Reagents:
-
Thiophene-2-carboxamide (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Protocol:
-
Suspend thiophene-2-carboxamide in dry DCE under Nitrogen.
-
Add oxalyl chloride dropwise at 0°C.
-
Allow to warm to room temperature, then reflux (if using DCE) or stir at RT (if DCM) until HCl evolution ceases (approx. 2-4 hours).
-
Validation: Aliquot for IR. Confirm peak at ~2240 cm⁻¹.
-
Usage: Use this solution directly for the next step. If isolation is required, remove solvent under reduced pressure strictly excluding moisture.[2]
Downstream Derivatization Workflow
The following workflow details the conversion of TCI into high-value medicinal chemistry scaffolds (Acyl Ureas and Carbamates).
Figure 2: Synthesis and derivatization workflow for TCI.
Part 4: Applications in Medicinal Chemistry[4][5][6]
The "Rivaroxaban-Like" Linkage
TCI is a bioisosteric precursor often used to generate acyl urea linkages found in antithrombotic agents. While Rivaroxaban itself uses a specific chlorothiophene precursor, the TCI scaffold allows for the rapid library generation of N-acyl urea analogs .
-
Mechanism: The reaction of TCI with a secondary amine (e.g., morpholine derivative) yields the acyl urea in a single step, avoiding the need for peptide coupling reagents which can be difficult to purify.
Heterocycle Construction
TCI serves as a 1,3-dipole equivalent in cycloaddition reactions.
-
Oxazinones: Reaction with 1,3-dicarbonyls.
-
Pyrimidinediones: Reaction with enamines.
References
-
Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965).[3] The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 30(12), 4306–4307. Link
-
BenchChem. (2025).[4] An In-depth Technical Guide to the Reactivity of Butanoyl Azide with Nucleophiles (Acyl Isocyanate Context). BenchChem Technical Guides. Link
-
Salatelli, E., & Zanirato, P. (2002). The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC analysis. Arkivoc, 2002(11), 6-16. Link
-
Organic Syntheses. (1969).
-Chloroacetyl Isocyanate (General Acyl Isocyanate Protocol).[2] Organic Syntheses, Coll.[2] Vol. 5, p. 204. Link -
World Intellectual Property Organization. (2016). Processes for the preparation of 2-thiophenecarbonyl chloride (Precursor Chemistry). WO2016161063A1. Link
Sources
Thiophene-2-carbonyl isocyanate reaction mechanism with nucleophiles
Thiophene-2-Carbonyl Isocyanate: Mechanistic Pathways and Protocols for Nucleophilic Addition
Executive Summary
Thiophene-2-carbonyl isocyanate (TCI, CAS 4753-94-0) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry and materials science to install the thiophene-2-carboxamide pharmacophore[1]. Because acyl isocyanates possess two distinct electrophilic centers—the carbonyl carbon and the isocyanate carbon—understanding the regioselectivity and kinetics of nucleophilic attack is paramount for designing robust synthetic routes. This technical guide elucidates the mechanistic causality, quantitative reactivity profiles, and self-validating protocols for reacting TCI with diverse nucleophiles.
Electronic Topography and Regioselectivity
In TCI, the isocyanate group (–N=C=O) is directly conjugated with the thiophene-2-carbonyl moiety. The electron-withdrawing nature of the acyl group significantly enhances the electrophilicity of the isocyanate carbon by pulling electron density away from the cumulative double bonds[2].
While standard nucleophilic acyl substitution typically occurs at the carbonyl carbon via a tetrahedral intermediate[3], the cumulative double bonds of the isocyanate group present a kinetically favored site for nucleophilic attack. The lowest unoccupied molecular orbital (LUMO) is predominantly localized on the central isocyanate carbon. Consequently, heteroatom nucleophiles (amines, alcohols, thiols) exclusively attack the isocyanate carbon, yielding acyl ureas, acyl carbamates, and acyl thiocarbamates, respectively.
The Nucleophilic Addition Mechanism
The reaction between TCI and a nucleophile (Nu–H) proceeds via an addition-proton transfer mechanism, bypassing the tetrahedral intermediate characteristic of standard acyl substitution[2].
-
Step 1: Nucleophilic Attack: The nucleophile's lone pair attacks the sp-hybridized isocyanate carbon. The electron density shifts onto the adjacent nitrogen atom, which is stabilized by the adjacent electron-withdrawing thiophene-2-carbonyl group.
-
Step 2: Zwitterionic Intermediate Formation: This attack generates a transient zwitterionic intermediate. The negative charge on the nitrogen is highly delocalized through resonance into the acyl carbonyl oxygen, forming an enolate-like structure.
-
Step 3: Proton Transfer and Tautomerization: A rapid, often solvent-assisted or intermolecular proton transfer occurs from the nucleophilic heteroatom to the nitrogen, yielding the stable neutral product[2].
Mechanistic pathway of TCI nucleophilic addition highlighting the zwitterionic intermediate.
Quantitative Reactivity Matrix
The reactivity of TCI is highly dependent on the nucleophilicity of the incoming species. The table below summarizes the kinetic profiles and expected yields for various nucleophile classes reacting with TCI.
| Nucleophile Class | Representative Reagent | Reaction Temp | Time | Expected Yield | Product Class |
| Primary Aliphatic Amine | Benzylamine | 0 °C to RT | 1–2 h | 85–95% | Acyl Urea |
| Secondary Amine | Morpholine | 0 °C to RT | 1–2 h | 80–90% | Acyl Urea |
| Primary Alcohol | Ethanol | RT to 40 °C | 4–6 h | 70–85% | Acyl Carbamate |
| Phenol | Phenol | 60 °C (or base cat.) | 8–12 h | 60–75% | Acyl Carbamate |
| Thiol | Benzyl Mercaptan | RT (base cat.) | 2–4 h | 75–85% | Acyl Thiocarbamate |
Self-Validating Experimental Protocol: Synthesis of Thiophene-2-Carbonyl Ureas
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causal explanation for the specific conditions chosen.
Causality & System Design:
-
Moisture Exclusion: TCI reacts rapidly with trace water to form thiophene-2-carboxamide and CO₂. Absolute anhydrous conditions are non-negotiable to prevent yield degradation.
-
Thermal Control: The addition of amines to acyl isocyanates is highly exothermic. Conducting the addition at 0 °C prevents localized heating, which can drive the dimerization of TCI or promote unwanted side reactions.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert gas (N₂ or Argon) for 15 minutes.
-
Nucleophile Dissolution: Dissolve the nucleophile (1.0 equiv, e.g., an amine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Thermal Equilibration: Submerge the reaction vessel in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
TCI Addition: Draw TCI (1.05 equiv)[1] into a dry, gas-tight syringe. Add the TCI dropwise to the stirred nucleophile solution over 5–10 minutes. Validation Check: A slight exotherm should be observed; the reaction mixture may transiently change color depending on the amine.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via TLC (Hexanes/EtOAc) or LC-MS. Validation Check: Complete consumption of the amine and the absence of the highly reactive TCI peak confirms reaction completion.
-
Isolation: If the acyl urea precipitates (common in non-polar solvents), collect the solid via vacuum filtration and wash with cold hexanes. Otherwise, concentrate the mixture under reduced pressure and purify via flash column chromatography.
Step-by-step self-validating workflow for the synthesis of acyl ureas from TCI.
References[1] thiophene-2-carbonyl isocyanate | 4753-94-0 - Sigma-Aldrich. sigmaaldrich.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLXIDdw0LcOwKECkLJ0ua0NABdWwylGm9f1pxjtbmDJipHHJ071gj5XG2WIaEK-RaRUX-eXjDypniYW4LYVkp0WdpyTE5tzXZv7kzE0OfNECFtM2bJuMjkH09WCM-UuAL72vrZ3HqbnOiOl_iXLPLG14rIzkuEXBraxLuP0tnQbWx8mg4RMw==[2] Isocyanate-based multicomponent reactions - PMC - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTcAg4LUvXtWjgWCHZ2Sb77noIXqZreODYtdaaZRva_SmJeAZTJqhl_OT2n60KFWgXlg-k5fv7DM0UWA6FDarvLXksycupp4SAX9-2KfG3cUFtRTlDkW-ma3wzTBzze7k4UwjkFEb67zH9JBn9[3] 4.5: Nucleophilic acyl substitution reactions - Chemistry LibreTexts. libretexts.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtcDkdvDBHCa3rq3-VmcK7Cwfub9URUOcSkoyCXar2PKfEoyYbDs-LlcLXY4J_o4-QtP6yvTLRh2DnM_GuBqpxTfe51Z35A9HgQOnsJRlM0eTz7SBQBeIAk62O8EjCeror_lILaAKd6HS1mSOJTWNQWZssJGof6M3Iml5BUQb5dwY9IzkE-CGd8RPQ5swWQupIbYmi6Jh2cQs1nJmN4Qg9gSMN_TFO__sJ2lbLS_7d-UstAMp_6WsW4Ilr9nI2eGQpgm47J-ga8AfVnzcX49u_IrqmuMy-Knhqv-z9svYqC_SbwdsT-XFB5h24-O8ObZ9MuZHK
Sources
Thiophene-2-carbonyl isocyanate (CAS 4753-94-0): A Mechanistic and Practical Guide to Acyl Isocyanate Chemistry
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
Thiophene-2-carbonyl isocyanate (CAS 4753-94-0) is a highly reactive, bifunctional electrophilic building block utilized extensively in organic synthesis and medicinal chemistry. As an acyl isocyanate, it exhibits significantly enhanced reactivity compared to standard alkyl or aryl isocyanates. This whitepaper provides an in-depth mechanistic analysis of its reactivity, field-proven protocols for synthesizing complex heterocycles and peptidomimetics, and self-validating analytical workflows to ensure experimental integrity.
Physicochemical Profiling
Understanding the fundamental properties of Thiophene-2-carbonyl isocyanate is critical for predicting its behavior in various solvent systems and designing appropriate handling procedures[1, 2].
| Property | Value / Description |
| Chemical Name | Thiophene-2-carbonyl isocyanate |
| CAS Number | 4753-94-0 |
| Linear Formula | C₆H₃NO₂S |
| Monoisotopic Mass | 152.98845 Da |
| InChIKey | AGXGGAVHNIUTIJ-UHFFFAOYSA-N |
| Structural Class | Acyl isocyanate / Heteroaromatic |
| Reactivity Profile | Highly moisture-sensitive; reacts violently with strong nucleophiles |
| Primary Use Cases | Synthesis of |
Mechanistic Reactivity & Causality
The synthetic utility of Thiophene-2-carbonyl isocyanate stems from the electronic environment surrounding the isocyanate group.
Causality of Enhanced Electrophilicity
In standard isocyanates (
Practical Implication: Because of this extreme electrophilicity, Thiophene-2-carbonyl isocyanate reacts instantaneously and quantitatively with nucleophiles (such as amines, alcohols, and thiols) without the need for transition metal catalysts (e.g., dibutyltin dilaurate), which are typically required for standard isocyanate-alcohol reactions [3].
The Reaction Pathway
When a nucleophile attacks the isocyanate carbon, a tetrahedral-like intermediate is formed. The negative charge is stabilized by delocalization across the acyl-isocyanate
Figure 1: Mechanistic pathway of Thiophene-2-carbonyl isocyanate reacting with nucleophiles.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . By integrating real-time Fourier-Transform Infrared (FTIR) spectroscopy, the chemist can confirm reaction progression without relying solely on downstream LC-MS or NMR, preventing wasted time on failed intermediate steps [3].
Protocol A: Synthesis of -(Thiophene-2-carbonyl) Ureas
This protocol describes the coupling of Thiophene-2-carbonyl isocyanate with a primary or secondary amine.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Acyl isocyanates react rapidly with ambient moisture to form unstable carbamic acids, which decarboxylate into thiophene-2-carboxamide. Strict Schlenk techniques are mandatory.
-
Temperature Control (0 °C): The reaction with amines is highly exothermic. Cooling prevents localized boiling of the solvent and suppresses side reactions (e.g., biuret formation).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Solvent & Reagent Loading: Inject 10 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.0 mmol of Thiophene-2-carbonyl isocyanate.
-
Initial Validation (IR Baseline): Extract a 10
L aliquot and analyze via ATR-FTIR. Validation Check: Confirm the presence of a sharp, intense asymmetric stretching band at ~2240–2270 cm⁻¹ (characteristic of the group) and a carbonyl stretch at ~1700 cm⁻¹ [3]. -
Nucleophile Addition: Cool the flask to 0 °C in an ice bath. Dissolve 1.05 mmol of the target amine in 2 mL of anhydrous DCM and add dropwise over 5 minutes.
-
Reaction Monitoring: Stir for 15 minutes at 0 °C, then allow to warm to room temperature.
-
Final Validation (IR Confirmation): Extract another aliquot for FTIR. Validation Check: The reaction is complete when the isocyanate band at ~2250 cm⁻¹ completely disappears, replaced by a broad
stretch (~3200–3400 cm⁻¹) and dual carbonyl peaks (~1680 cm⁻¹ and ~1650 cm⁻¹) corresponding to the acyl urea system. -
Workup: Evaporate the solvent under reduced pressure. The resulting solid is typically of high purity but can be recrystallized from ethanol/water if necessary.
Protocol B: Synthesis of -(Thiophene-2-carbonyl) Carbamates
Alcohols are less nucleophilic than amines; therefore, the reaction kinetics are slightly slower.
Step-by-Step Methodology:
-
Preparation: Setup as in Protocol A, utilizing anhydrous toluene or THF as the solvent.
-
Addition: Add 1.0 mmol of Thiophene-2-carbonyl isocyanate to the solvent. Add 1.0 mmol of the target alcohol. (Note: For sterically hindered tertiary alcohols, a mild base like pyridine (0.1 eq) can be added to facilitate proton transfer, though it is often unnecessary due to the high reactivity of the acyl isocyanate).
-
Heating (Conditional): Stir at room temperature for 2 hours. If ATR-FTIR monitoring shows a persistent
band at ~2250 cm⁻¹, warm the reaction to 50 °C until the band vanishes. -
Workup: Wash the organic layer with 0.1 M HCl (to remove any pyridine if used), followed by brine. Dry over anhydrous
, filter, and concentrate in vacuo.
Figure 2: Self-validating FTIR workflow for acyl isocyanate reactions.
Storage and Handling Integrity
Due to the extreme electrophilicity of the acyl isocyanate moiety, Thiophene-2-carbonyl isocyanate is highly susceptible to degradation [4].
-
Storage: Must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen).
-
Degradation Pathway: Exposure to atmospheric moisture leads to hydrolysis. The water molecule attacks the isocyanate, forming a carbamic acid intermediate that rapidly undergoes decarboxylation (releasing
gas) to yield thiophene-2-carboxamide. -
Visual Inspection: A pristine bottle should contain a clear liquid or low-melting solid. The presence of significant white, insoluble crystalline powder (the carboxamide byproduct) or pressure build-up (from
) indicates compromised reagent integrity.
References
Introduction: The Significance of Thiophene-2-carbonyl Isocyanate in Modern Chemistry
An In-depth Technical Guide to the Synthesis of Thiophene-2-carbonyl Isocyanate for Researchers and Drug Development Professionals
Thiophene-2-carbonyl isocyanate is a highly reactive and versatile chemical intermediate of significant interest to researchers and professionals in drug development and materials science. Its unique chemical structure, combining the aromatic thiophene ring with the reactive isocyanate group, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. The thiophene moiety is a well-recognized pharmacophore present in numerous approved drugs, valued for its ability to modulate biological activity.[1][2] The isocyanate functional group readily reacts with nucleophiles such as amines, alcohols, and water, enabling the construction of ureas, carbamates, and other essential linkages in medicinal chemistry.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to Thiophene-2-carbonyl isocyanate, detailing the starting materials, reaction mechanisms, and experimental considerations to empower scientists in their research and development endeavors.
Synthetic Strategies: Pathways to Thiophene-2-carbonyl Isocyanate
The synthesis of Thiophene-2-carbonyl isocyanate can be approached from several key starting materials. The choice of synthetic route often depends on the availability and cost of the precursors, desired scale of the reaction, and tolerance for specific reaction conditions. The most common and well-established methods proceed through the formation of a Thiophene-2-carbonyl derivative, which is then converted to the target isocyanate.
Route 1: The Curtius Rearrangement of Thiophene-2-carbonyl Azide
The Curtius rearrangement is a classic and reliable method for converting acyl azides into isocyanates.[3][5] This thermal or photochemical reaction proceeds with the loss of nitrogen gas and the migration of the thiophene group to the nitrogen atom, forming the desired isocyanate.[3][6] The key precursor for this route is Thiophene-2-carbonyl azide, which is typically synthesized from Thiophene-2-carbonyl chloride.
A common precursor for Thiophene-2-carbonyl chloride is Thiophene-2-carboxylic acid.[7] This can be prepared through the oxidation of commercially available 2-acetylthiophene or thiophene-2-carboxaldehyde.[7][8]
Thiophene-2-carboxylic acid can be converted to Thiophene-2-carbonyl chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).[9]
Experimental Protocol: Synthesis of Thiophene-2-carbonyl Chloride from Thiophene-2-carboxylic Acid [9]
-
To a solution of 2-thiophenecarboxylic acid in a suitable solvent (e.g., ethyl acetate), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride to the reaction mixture while stirring. The reaction is typically exothermic and releases sulfur dioxide and hydrogen chloride gas.
-
Heat the reaction mixture to ensure complete conversion.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC/MS) until the starting material is consumed.
-
Isolate the product, 2-thiophenecarbonyl chloride, by distillation under reduced pressure.
Thiophene-2-carbonyl chloride is then reacted with an azide salt, such as sodium azide, to form Thiophene-2-carbonyl azide. This intermediate is often not isolated due to its potentially explosive nature and is typically generated and used in situ. Subsequent heating of the Thiophene-2-carbonyl azide solution induces the Curtius rearrangement, yielding Thiophene-2-carbonyl isocyanate.[4]
Experimental Protocol: Synthesis of Thiophene-2-carbonyl Isocyanate via Curtius Rearrangement [4][10]
-
Dissolve Thiophene-2-carbonyl chloride in an inert, anhydrous solvent (e.g., toluene or benzene).
-
Carefully add a stoichiometric amount of sodium azide. The reaction is typically stirred at room temperature.
-
After the formation of the acyl azide is complete (as monitored by IR spectroscopy, observing the characteristic azide peak), gently heat the reaction mixture.
-
The evolution of nitrogen gas indicates the progress of the Curtius rearrangement.
-
Continue heating until the azide peak in the IR spectrum disappears and the isocyanate peak appears.
-
The resulting solution of Thiophene-2-carbonyl isocyanate can be used directly for subsequent reactions.
Figure 1: Synthetic pathway to Thiophene-2-carbonyl isocyanate via the Curtius rearrangement.
Route 2: Synthesis from Thiophene via Chlorosulfonyl Isocyanate
An alternative and highly regioselective route starts directly from thiophene. This method utilizes chlorosulfonyl isocyanate (CSI) to introduce the carbonyl and isocyanate functionalities in a stepwise manner.
Thiophene reacts with chlorosulfonyl isocyanate in an organic solvent to produce (thiophene-2-carbonyl)sulfamoyl chloride.[11][12] This reaction exhibits high selectivity for the 2-position of the thiophene ring.[11] The reaction can be carried out under various temperature conditions, from -20°C to 100°C.[11][12]
Experimental Protocol: Synthesis of (Thiophene-2-carbonyl)sulfamoyl chloride [11]
-
Dissolve thiophene in an appropriate organic solvent, such as dibutyl ether.
-
Separately, prepare a solution of chlorosulfonyl isocyanate in the same solvent.
-
Add the thiophene solution dropwise to the chlorosulfonyl isocyanate solution, maintaining a molar excess of CSI.
-
The reaction mixture may form a precipitate of the product.
-
The resulting (thiophene-2-carbonyl)sulfamoyl chloride can be carried forward to the next step.
The intermediate, (thiophene-2-carbonyl)sulfamoyl chloride, can be hydrolyzed under acidic conditions to yield Thiophene-2-carboxylic acid.[11][12] Alternatively, hydrolysis with water can produce Thiophene-2-carboxamide.[11][13]
If Thiophene-2-carboxylic acid is produced, it can be converted to Thiophene-2-carbonyl isocyanate following the procedures outlined in Route 1 (conversion to the acyl chloride, then to the acyl azide, followed by the Curtius rearrangement). If Thiophene-2-carboxamide is formed, alternative synthetic transformations would be required to reach the target isocyanate.
Figure 2: Synthetic pathway starting from thiophene and chlorosulfonyl isocyanate.
Comparison of Synthetic Routes
| Feature | Route 1: Curtius Rearrangement | Route 2: From Thiophene via CSI |
| Starting Material | Thiophene-2-carboxylic acid or its derivatives | Thiophene |
| Key Reagents | Thionyl chloride, Sodium azide | Chlorosulfonyl isocyanate |
| Key Intermediate | Thiophene-2-carbonyl azide | (Thiophene-2-carbonyl)sulfamoyl chloride |
| Advantages | Well-established, reliable, versatile for various acyl chlorides. | High regioselectivity for the 2-position of thiophene. |
| Disadvantages | Use of potentially explosive azide intermediates. | Requires handling of highly reactive and corrosive chlorosulfonyl isocyanate. |
Safety Considerations
Both synthetic routes involve hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thionyl chloride is corrosive and reacts violently with water.
-
Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Acyl azides are potentially explosive and should be handled with care, avoiding heat and shock.
-
Chlorosulfonyl isocyanate is a highly reactive, corrosive, and moisture-sensitive reagent.
Conclusion
The synthesis of Thiophene-2-carbonyl isocyanate is achievable through well-documented chemical transformations. The choice between the Curtius rearrangement of Thiophene-2-carbonyl azide and the route commencing with the reaction of thiophene with chlorosulfonyl isocyanate will depend on the specific needs and capabilities of the research laboratory. By understanding the underlying chemistry and adhering to strict safety protocols, researchers can effectively synthesize this valuable intermediate for their applications in drug discovery and materials science.
References
- Processes for the preparation of 2-thiophenecarbonyl chloride. (n.d.). Google Patents.
-
Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2'-Bifurans and 2-(Thiophen-2-yl)furans. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
- Processes for the preparation of 2-thiophenecarbonyl chloride. (n.d.). Google Patents.
-
Curtius rearrangement. (2023, November 28). In Wikipedia. Retrieved February 29, 2024, from [Link]
-
Curtius Rearrangement. (2025, June 17). Chemistry Steps. Retrieved February 29, 2024, from [Link]
-
Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]
-
Thiophene-2-carboxylic acid. (2023, April 29). In Wikipedia. Retrieved February 29, 2024, from [Link]
-
Odeh, J. (2024, August 27). Redefining the Scope of the Curtius Reaction via a Dehomologation of C. Seton Hall University Dissertations and Theses (ETDs). Retrieved February 29, 2024, from [Link]
-
A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.). De Gruyter. Retrieved February 29, 2024, from [Link]
-
2-Thiophenecarboxylic acid, 3-(isocyanatosulfonyl)-, methyl ester. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]
-
A New Thiophene Synthesis and its Synthetic Applications. (n.d.). Scilit. Retrieved February 29, 2024, from [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007, September 4). Beilstein Journals. Retrieved February 29, 2024, from [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]
-
Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar. Retrieved February 29, 2024, from [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007, September 4). Beilstein Journals. Retrieved February 29, 2024, from [Link]
-
2-Thiophenecarboxamide. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]
-
Thiophene-2-carboxaldehyde. (n.d.). Atul Ltd. Retrieved February 29, 2024, from [Link]
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- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Thiophene-2-carboxaldehyde | CAS No. 98-03-3 | Atul Ltd [atul.co.in]
- 9. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
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- 11. WO2016161063A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 12. US20180162830A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 13. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse pharmacological activities and unique electronic properties. The functionalization of the thiophene ring, primarily through electrophilic substitution, is a critical step in the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive exploration of the electrophilic substitution reactions of thiophene derivatives, delving into the core principles of reactivity, regioselectivity, and the influence of substituents. Detailed mechanistic insights and field-proven experimental protocols are presented to empower researchers in the rational design and execution of synthetic strategies involving this versatile heterocycle.
The Thiophene Ring: An Electron-Rich Aromatic System Primed for Electrophilic Attack
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which imparts a significant degree of aromaticity to the ring. This aromatic character arises from the delocalization of six π-electrons over the five-membered ring; four electrons originate from the two carbon-carbon double bonds, and two are contributed by a lone pair on the sulfur atom.
However, the aromatic stabilization energy of thiophene is less than that of benzene. This lower resonance energy means that the aromatic system is more easily disrupted. Consequently, thiophene is significantly more reactive than benzene towards electrophiles, with halogenation of thiophene proceeding approximately 10⁸ times faster than that of benzene at room temperature. The electron-rich nature of the thiophene ring makes it highly susceptible to attack by electron-deficient species (electrophiles).
The order of reactivity among common five-membered aromatic heterocycles in electrophilic substitution is generally pyrrole > furan > thiophene > benzene. This trend is influenced by the electronegativity of the heteroatom and its ability to donate its lone pair of electrons to the aromatic system.
The Mechanism and Regioselectivity of Electrophilic Substitution
The electrophilic substitution reaction in thiophene proceeds through a two-step addition-elimination mechanism, analogous to that of benzene. The process begins with the attack of an electrophile on the π-electron system of the thiophene ring, leading to the formation of a positively charged resonance-stabilized intermediate known as the sigma complex or Wheland intermediate. In the second step, a proton is eliminated from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted thiophene product.
Caption: General mechanism of electrophilic substitution on the thiophene ring.
A critical aspect of electrophilic substitution on thiophene is its pronounced regioselectivity. Substitution occurs preferentially at the C2 (α) position rather than the C3 (β) position. This preference is a direct consequence of the greater stability of the sigma complex formed during attack at the C2 position.
Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the lone pair of the sulfur atom. In contrast, attack at the C3 position results in a sigma complex that is stabilized by only two resonance structures, and the sulfur atom is less effective at delocalizing the positive charge. The greater number of resonance contributors for the C2-attack intermediate indicates a lower activation energy for its formation, making this pathway kinetically favored.
Caption: Comparison of intermediates for electrophilic attack at C2 and C3.
The Influence of Substituents on Reactivity and Regioselectivity
The presence of a substituent on the thiophene ring significantly influences the rate and orientation of subsequent electrophilic substitution reactions. These effects can be broadly categorized as activating or deactivating, and they dictate the position of the incoming electrophile.
Activating Groups
Electron-donating groups (EDGs), such as alkyl, hydroxyl, and amino groups, activate the thiophene ring towards electrophilic attack. They increase the electron density of the ring, making it more nucleophilic.
-
2-Substituted Thiophenes with EDGs: An electron-donating group at the C2 position directs the incoming electrophile primarily to the C5 position. The C3 position is less favored due to steric hindrance and less effective resonance stabilization.
-
3-Substituted Thiophenes with EDGs: An electron-donating group at the C3 position directs the incoming electrophile to the C2 position. The C5 position is also activated, but to a lesser extent.
Deactivating Groups
Electron-withdrawing groups (EWGs), such as nitro, cyano, and acyl groups, deactivate the thiophene ring towards electrophilic attack. They decrease the electron density of the ring, making it less nucleophilic.
-
2-Substituted Thiophenes with EWGs: An electron-withdrawing group at the C2 position directs the incoming electrophile to the C4 and C5 positions. The C5 position is generally favored.
-
3-Substituted Thiophenes with EWGs: An electron-withdrawing group at the C3 position directs the incoming electrophile to the C5 position. In some cases, particularly with strongly deactivating groups, the reaction may be directed to the benzene ring in fused systems like benzo[b]thiophene.
Key Electrophilic Substitution Reactions of Thiophene Derivatives
A variety of electrophilic substitution reactions are routinely employed to functionalize the thiophene ring. The choice of reagents and reaction conditions is crucial for achieving high yields and desired regioselectivity.
Halogenation
Halogenation of thiophene is a facile reaction that can occur rapidly even at low temperatures.
-
Chlorination: The use of sulfuryl chloride in a polar solvent can lead to the selective formation of 2-chlorothiophene. Other chlorinating agents like benzeneseleninyl chloride in the presence of aluminum chloride have also been used effectively.
-
Bromination: N-bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of thiophenes. The reaction of thiophene with bromine in acetic acid yields 2-bromothiophene.
-
Iodination: N-iodosuccinimide (NIS) in acetic acid is an effective reagent for the iodination of thiophenes. Another method involves the use of iodine in the presence of nitric acid.
| Halogenation Reaction | Reagent(s) | Typical Product(s) | Reference(s) |
| Chlorination | Sulfuryl chloride | 2-Chlorothiophene | |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromothiophene | |
| Iodination | N-Iodosuccinimide (NIS), Acetic Acid | 2-Iodothiophene |
Protocol for the Bromination of 3-Alkylthiophene:
-
Dissolve the 3-alkylthiophene in a suitable solvent such as acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide portion-wise while maintaining the temperature.
-
Stir the reaction mixture at 0°C for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Nitration
The nitration of thiophene requires milder conditions than the nitration of benzene to avoid oxidation and polymerization of the thiophene ring. The use of strong nitrating agents like a mixture of concentrated nitric acid and sulfuric acid can lead to explosive reactions.
A common and effective nitrating agent is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. This reagent typically yields 2-nitrothiophene as the major product, with a smaller amount of the 3-nitro isomer. Another mild nitrating agent is nitronium tetrafluoroborate.
Protocol for the Nitration of Thiophene:
-
Prepare a solution of acetic anhydride and cool it to a low temperature (e.g., -10°C).
-
Slowly add fuming nitric acid to the cooled acetic anhydride with vigorous stirring to form acetyl nitrate.
-
In a separate flask, dissolve thiophene in acetic anhydride and cool the solution.
-
Add the prepared acetyl nitrate solution dropwise to the thiophene solution, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for a few hours at low temperature.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the resulting nitrothiophenes by distillation or chromatography.
Sulfonation
Sulfonation of thiophene can be achieved using concentrated sulfuric acid to produce thiophene-2-sulfonic acid. Chlorosulfonation with chlorosulfonic acid can also be employed to introduce a sulfonyl chloride group.
| Sulfonation Reaction | Reagent(s) | Typical Product | Reference(s) |
| Sulfonation | Concentrated H₂SO₄ | Thiophene-2-sulfonic acid | |
| Chlorosulfonation | Chlorosulfonic acid | Thiophene-2-sulfonyl chloride |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the thiophene ring, providing key intermediates for further synthetic transformations. The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). The acylation of thiophene occurs with high regioselectivity at the C2 position.
In some cases, traditional Lewis acids can be harsh. Milder catalysts like ethylaluminum dichloride (EtAlCl₂) have been used to achieve acylation in a non-acidic medium.
Protocol for the Friedel-Crafts Acylation of Thiophene:
-
Dissolve thiophene and the acyl chloride in a dry, inert solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the Lewis acid catalyst (e.g., SnCl₄ or EtAlCl₂) dropwise to the solution while maintaining the temperature.
-
Stir the reaction mixture at 0°C for a few hours.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acylthiophene by column chromatography or recrystallization.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including thiophene. The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This reaction is highly regioselective for the C2 position of thiophene.
Applications in Drug Development and Materials Science
The electrophilic substitution of thiophene derivatives is a cornerstone of synthetic strategies for a wide array of biologically active molecules and functional materials.
-
Medicinal Chemistry: Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The ability to selectively introduce various functional groups onto the thiophene scaffold through electrophilic substitution is crucial for structure-activity relationship (SAR) studies and the optimization of drug candidates.
-
Materials Science: Halogenated thiophenes are important building blocks for the synthesis of conjugated polymers and oligomers used in organic electronics, such as field-effect transistors and solar cells. Electrophilic halogenation provides a direct route to these essential monomers.
Conclusion
The electrophilic substitution reactions of thiophene derivatives are a powerful and versatile tool in organic synthesis. A thorough understanding of the underlying principles of reactivity, regioselectivity, and the influence of substituents is paramount for the successful design and implementation of synthetic routes to novel thiophene-based compounds. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, enabling the continued exploration and exploitation of the rich chemistry of the thiophene ring.
References
- Chapter 9, thiophene. (n.d.).
- explain electrophilic substitution reaction in thiophene. (2023, December 27). Brainly.in.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Department of Chemistry, Kirikkale University, 71450 Kirikkale, Turkey.
- Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (n.d.). Benchchem.
- Difference between tendency of benzene and thiophene to undergo sulfonation. (2018, January 25).
- The electrophilic aromatic substitution reaction rate for thiophene... (n.d.). Study Prep in Pearson+.
- Masih, J., Kesharwani, T., Rodriguez, E., & Phillips, A. M. (n.d.). Synthesis of 3-halobenzo[b]thiophene derivatives via electrophilic cyclization.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- THIOPHENE AND ITS DERIVATIVES. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
- Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (n.d.). ResearchGate.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015, October 30). ResearchOnline@JCU.
- Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate.
- Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. (n.d.). Benchchem.
- Electrophilic substitution of thiophene. (2020, April 8). YouTube.
- Masih, J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC.
- Suitable reagents for nitration of thiophene. (2019, December 26). Chemistry Stack Exchange.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- Regioselective Nucleophilic Aromatic Substitution: Unexpected Results in the Thiophene Series. (n.d.). Who we serve.
- Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? (2017, March 9).
- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. SciSpace.
- Regioselectivity in Friedel–Crafts acylation of thiophene. (n.d.). ECHEMI.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. (n.d.). Scilit.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. (2006, December 19). Taylor & Francis.
- Thiophene and benzene are separated by. (n.d.). Allen.
- Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. (2017, January 7). PMC.
- Heterocyclic Chemistry. (n.d.).
- ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES. ORIENTATION STUDY OF THE NITRATION OF THIOPHENE AND DEACTIVATED MONOSUBSTITUTED THIOPHENES. ULTRAVIOLET AND PROTON MAGNETIC RESON
Methodological & Application
Application Note: Thiophene-2-carbonyl Isocyanate in Medicinal Chemistry – Synthesis of Acyl Ureas and Heterocyclic Pharmacophores
Executive Summary & Mechanistic Rationale
Thiophene-2-carbonyl isocyanate (CAS: 4753-94-0) is a highly reactive, bifunctional electrophile utilized extensively in medicinal chemistry for the rapid construction of complex heterocycles, acyl ureas, and acyl carbamates. The thiophene ring serves as a classical bioisostere for the phenyl ring, often improving the metabolic stability, reducing the molecular weight, and altering the lipophilicity (logP) of lead compounds.
Unlike standard aryl or alkyl isocyanates, the presence of the electron-withdrawing thiophene-2-carbonyl group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate carbon. This electronic activation renders it highly susceptible to nucleophilic attack, allowing for facile amide and urea bond formation even with sterically hindered or electronically deactivated nucleophiles[1].
In drug discovery, the resulting acyl urea motifs function as potent bidentate hydrogen-bond donors and acceptors. These structural features are critical in designing hinge-binding motifs for kinase inhibitors, as well as in the development of novel amide and urea derivatives that exhibit potent antiparasitic activity against Trypanosoma brucei rhodesiense[2]. Furthermore, related thiophene-thiourea and urea core derivatives have demonstrated significant in vitro antifungal activities against multiple Candida species[3].
Workflow of Thiophene-2-carbonyl isocyanate reacting with nucleophiles to form pharmacophores.
Quantitative Reactivity Profile
To effectively utilize thiophene-2-carbonyl isocyanate in library synthesis, it is crucial to understand its reactivity gradient. The table below summarizes the optimal conditions and expected outcomes when reacting this building block with various nucleophile classes.
| Nucleophile Class | Optimal Reaction Conditions | Typical Reaction Time | Primary Product Class | Medicinal Chemistry Application |
| Primary/Secondary Amines | Anhydrous DCM, 0 °C to RT | 0.5 - 2 h | N-Alkyl/Aryl Acyl Ureas | Kinase inhibitors, antiparasitics[2] |
| Alcohols / Phenols | Anhydrous THF, RT to 60 °C, cat. DMAP | 4 - 12 h | Acyl Carbamates | Prodrug linkers, solubility enhancers |
| Hydrazines | Anhydrous EtOH or THF, 0 °C | 1 - 3 h | Acyl Semicarbazides | Antifungal agents[3], antimicrobials |
| Amidines | Anhydrous Toluene, Reflux | 6 - 18 h | 1,3,5-Triazines | CNS targets, complex rigid heterocycles |
Reaction Mechanism: Acyl Urea Formation
The formation of acyl ureas from thiophene-2-carbonyl isocyanate proceeds via a highly ordered, stepwise addition. Understanding this mechanism is vital for troubleshooting stalled reactions or unexpected side products (such as dimerization).
Stepwise mechanism of acyl urea formation via nucleophilic attack on the isocyanate carbon.
Experimental Protocols
Protocol 1: Synthesis of 1-(Substituted-phenyl)-3-(thiophene-2-carbonyl)ureas
Objective: Generate a focused library of acyl ureas for high-throughput screening against kinase targets.
Causality & Rationale: The reaction between primary anilines and acyl isocyanates is highly exothermic. Cooling the reaction to 0 °C is mandatory to prevent the thermal degradation of the isocyanate and to suppress the formation of symmetrical urea byproducts. Anhydrous conditions must be strictly maintained; any adventitious water will rapidly attack the isocyanate, releasing CO₂ and forming the unreactive thiophene-2-carboxamide[1].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon (or N₂) for 10 minutes.
-
Substrate Dissolution: Dissolve the substituted aniline (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous dichloromethane (DCM).
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Electrophile Addition: Dissolve thiophene-2-carbonyl isocyanate (1.05 mmol, 1.05 equiv) in 2 mL of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 10 minutes via a gas-tight syringe.
-
Note: A slight excess (1.05 equiv) of the isocyanate is used to drive the reaction to completion, compensating for trace moisture.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
-
Self-Validation & Quality Control:
-
Visual Cue: Acyl ureas typically exhibit low solubility in DCM. The successful progression of the reaction is self-validated by the formation of a dense, white precipitate.
-
Spectroscopic Cue: Extract a 10 µL aliquot and analyze via FT-IR. The complete disappearance of the intense, sharp isocyanate stretching band at ~2250 cm⁻¹ confirms the consumption of the starting material.
-
-
Workup & Isolation: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold DCM (2 × 5 mL) and hexanes (10 mL) to remove unreacted starting materials and trace impurities. Dry the solid under high vacuum to yield the pure acyl urea.
Protocol 2: Synthesis of Thiophene-2-carbonyl Carbamates via Alcoholysis
Objective: Synthesize lipophilic prodrug intermediates by conjugating thiophene-2-carbonyl isocyanate with complex secondary alcohols.
Causality & Rationale: Alcohols are significantly weaker nucleophiles than amines. Consequently, their reaction with acyl isocyanates at room temperature is sluggish. To overcome this kinetic barrier without inducing thermal decomposition of the isocyanate, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is employed. DMAP attacks the isocyanate to form a highly reactive, charged acyl-pyridinium intermediate, which is rapidly intercepted by the alcohol.
Step-by-Step Methodology:
-
Preparation: In an Argon-purged, flame-dried vial, dissolve the target alcohol (1.0 mmol, 1.0 equiv) and DMAP (0.1 mmol, 10 mol%) in 8 mL of anhydrous Tetrahydrofuran (THF).
-
Electrophile Addition: At room temperature, add thiophene-2-carbonyl isocyanate (1.2 mmol, 1.2 equiv) dropwise.
-
Heating: Seal the vial and heat the mixture to 60 °C using a reaction block. Stir for 6-12 hours.
-
Self-Validation & Quality Control: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product carbamate will appear as a new, UV-active spot with a lower Rf value than the starting isocyanate.
-
Workup: Cool the reaction to RT. Quench with 5 mL of saturated aqueous NaHCO₃ to neutralize the DMAP. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.
References
1.[1] Facile Amide Bond Formation from Carboxylic Acids and Isocyanates | Organic Letters. ACS Publications. URL:[Link] 2.[2] Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PMC - National Institutes of Health. URL:[Link] 3.[3] Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N,N'-Substituted Ureas from Thiophene-2-carbonyl Isocyanate and Amines
Introduction: The Significance of Thiophene-Urea Scaffolds in Modern Drug Discovery
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile structural and electronic properties that enhance drug-receptor interactions.[1][2] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5] When combined with the urea functional group—a potent hydrogen bond donor and acceptor—the resulting thiophene-urea scaffold becomes a cornerstone for designing highly specific enzyme inhibitors, particularly targeting protein kinases that are often dysregulated in diseases like cancer.[6]
The synthesis of N,N'-substituted ureas via the reaction of an isocyanate with an amine is the most direct, efficient, and widely employed methodology.[6][7][8] This reaction is characterized by its high yields, mild conditions, and broad functional group tolerance. This guide provides a detailed exploration of the synthesis of diverse urea derivatives using thiophene-2-carbonyl isocyanate as a key building block, offering researchers a robust framework for generating novel molecular entities for drug development and chemical biology.
The Underlying Chemistry: Reaction Mechanism
The formation of a urea from thiophene-2-carbonyl isocyanate and an amine is a classic example of nucleophilic addition. The reaction proceeds through a straightforward and highly efficient pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic carbonyl carbon of the isocyanate group. The electrophilicity of this carbon is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent carbonyl group and the nitrogen atom.
-
Proton Transfer: A subsequent rapid proton transfer from the amine nitrogen to the isocyanate nitrogen results in the formation of the stable N,N'-substituted urea product.
The reaction is typically irreversible and proceeds cleanly without the need for a catalyst, although bases can sometimes be used to deprotonate the amine and increase its nucleophilicity.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprajournals.com [eprajournals.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
Application Note: Thiophene-2-carbonyl Isocyanate in Heterocyclic Synthesis
Executive Summary
Thiophene-2-carbonyl isocyanate (TCI) represents a high-value "chemical velcro" in medicinal chemistry. Structurally, it combines the lipophilic, bioisosteric properties of the thiophene ring with the aggressive electrophilicity of the acyl isocyanate moiety (
This guide details the in situ generation of TCI and its application in synthesizing privileged heterocyclic scaffolds, specifically 1,3,5-oxadiazin-4-ones and pyrimidin-4-ones .
Chemical Profile & Mechanistic Insight[1][2]
Structural Reactivity
TCI is a "soft-hard" electrophile. The isocyanate carbon is hard, while the conjugated carbonyl system allows for soft, orbital-controlled cycloadditions.
-
The "Chemical Velcro" Effect: The acyl isocyanate moiety reacts rapidly with nucleophiles (
) to form an initial adduct ( ). This adduct often possesses an internal nucleophile (the carbonyl oxygen or the newly formed amide nitrogen) that can drive a second, intramolecular cyclization. -
Bioisosterism: The thiophene ring is a classic bioisostere for benzene (phenyl), often improving metabolic stability or modifying
stacking interactions in protein binding pockets.
Stability Warning
Critical: TCI is moisture-sensitive. Hydrolysis yields the parent amide and
-
Recommendation:Generate fresh for quantitative applications.
Preparation Protocol: In Situ Generation
Rationale: Commercial TCI is available but often degrades during shipping. The oxalyl chloride method described below is the industry standard for generating high-purity TCI immediately prior to use.
Reagents
-
Substrate: Thiophene-2-carboxamide (1.0 eq)
-
Reagent: Oxalyl chloride (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Catalyst: None required (thermal activation).
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Slurry: Charge the flask with Thiophene-2-carboxamide (10 mmol) and anhydrous DCE (20 mL). The amide may not fully dissolve; this is normal.
-
Addition: Add Oxalyl chloride (12 mmol) dropwise via syringe at Room Temperature (RT).
-
Observation: Gas evolution (
) will begin.
-
-
Reflux: Heat the mixture to mild reflux (85°C bath temp) for 2–4 hours.
-
Endpoint: The reaction is complete when the suspension becomes a clear, homogenous yellow solution and gas evolution ceases.
-
-
Validation (In-Process Control): Take an aliquot for IR analysis.
-
Target: Strong, broad peak at ~2240 cm⁻¹ (N=C=O stretch).
-
Target: Absence of N-H stretch from the starting amide.
-
-
Workup: Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a
trap).-
Result: The residue is TCI (yellow oil/solid). Do not purify further. Redissolve immediately in the solvent of choice for the next step.
-
Core Applications & Protocols
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from TCI.
Figure 1: Divergent synthetic pathways from Thiophene-2-carbonyl isocyanate.[1]
Protocol A: Synthesis of N-Acyl Ureas (Linear Building Blocks)
Application: Fragment-based drug discovery (FBDD) libraries. Mechanism: Nucleophilic attack of the amine on the isocyanate carbon.
-
Preparation: Dissolve fresh TCI (1.0 eq) in anhydrous DCM (
). -
Addition: Cool to 0°C. Add the amine (1.0 eq) dropwise.
-
Note: If using an amine salt, add 2.0 eq of DIPEA.
-
-
Reaction: Stir at RT for 1 hour.
-
Workup: The product often precipitates. Filter and wash with cold ether. If soluble, wash with 1N HCl (to remove unreacted amine) and brine.
-
Yield: Typically >85%.
Protocol B: [4+2] Cycloaddition to 1,3,5-Oxadiazin-4-ones
Application: Bioisosteres of nucleosides or quinazolines.
Mechanism: TCI acts as the diene (4
Reagents:
-
TCI (1.0 eq)
-
N-Benzylideneaniline (Schiff base) (1.0 eq)
-
Solvent: Toluene or Xylene.
Steps:
-
Dissolve the imine in dry toluene.
-
Add TCI solution dropwise at RT.
-
Thermal Step: Heat to reflux (110°C) for 6–12 hours.
-
Why: The initial [2+2] adduct (diazetidinone) is kinetically favored at low temp. High temp promotes the thermodynamic rearrangement to the six-membered [4+2] oxadiazinone.
-
-
Purification: Concentrate and recrystallize from Ethanol/Hexane.
-
Data: Look for characteristic C=O signals in
NMR at ~150–160 ppm.
Protocol C: Synthesis of Pyrimidin-4-ones via Enamines
Application: Kinase inhibitor scaffolds. Mechanism: [4+2] Cycloaddition followed by elimination of amine (if using morpholine enamines) or oxidation.
Steps:
-
Generate the enamine from a ketone and pyrrolidine (standard Dean-Stark).
-
Dissolve enamine (1.0 eq) in dioxane.
-
Add TCI (1.0 eq) at 0°C.
-
Stir at RT for 2 hours, then reflux for 2 hours.
-
Workup: Evaporate solvent. The intermediate often requires acid hydrolysis (10% HCl/EtOH reflux) to aromatize to the pyrimidinone if elimination isn't spontaneous.
Data Summary: Reaction Conditions Matrix
| Target Scaffold | Co-Reactant | Solvent | Temp | Key Mechanistic Feature |
| N-Acyl Urea | Primary/Secondary Amine | DCM/THF | 0°C → RT | Nucleophilic Addition |
| N-Acyl Carbamate | Alcohol | DCM | RT | Nucleophilic Addition |
| 1,3,5-Oxadiazinone | Imine (Schiff Base) | Toluene | Reflux | [4+2] Hetero-Diels-Alder |
| Azetidin-2-one | Imine (Schiff Base) | Ether | 0°C | [2+2] Cycloaddition (Kinetic) |
| Pyrimidin-4-one | Enamine | Dioxane | Reflux | [4+2] Cycloaddition + Elimination |
Safety & Handling (E-E-A-T)
-
Lachrymator: Acyl isocyanates are potent lachrymators. Always handle in a functioning fume hood.
-
Exotherm: The reaction with amines is highly exothermic. Always cool to 0°C before addition.
-
Quenching: Quench excess TCI with Methanol (forms the methyl carbamate) before disposal. Do not quench with water directly to avoid rapid
evolution and splashing.
References
-
Preparation & General Reactivity
-
Sigma-Aldrich. "Thiophene-2-carbonyl isocyanate Product Sheet."
-
-
Mechanistic Insight (Acyl Isocyanate Cycloadditions)
-
Heterocyclic Applications (Pyrimidinones)
- National Institutes of Health (PMC). "Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation... to provide pyrimidinone frameworks."
-
[Link]
-
Thiophene Chemistry Context
Sources
- 1. researchgate.net [researchgate.net]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016161063A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
The Versatile Synthon: Applications of Thiophene-2-carbonyl Isocyanate in Modern Organic Synthesis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Thiophene-2-carbonyl isocyanate has emerged as a highly versatile and reactive intermediate in the field of organic synthesis. Its unique electronic properties, stemming from the electron-rich thiophene ring coupled with the electrophilic isocyanate functionality, render it a valuable building block for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. This comprehensive guide provides an in-depth exploration of the applications of thiophene-2-carbonyl isocyanate, with a particular focus on its utility in the synthesis of biologically active molecules. Detailed application notes and step-by-step protocols are provided to enable researchers to effectively harness the synthetic potential of this powerful reagent.
Introduction: The Thiophene Moiety in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility and metabolism, while often retaining or enhancing biological activity.[2] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[3] The incorporation of a thiophene-2-carbonyl isocyanate moiety provides a direct and efficient route to a variety of thiophene-containing compounds with significant potential in drug discovery.
Synthesis of Thiophene-2-carbonyl Isocyanate
The most common and reliable method for the preparation of thiophene-2-carbonyl isocyanate is through the Curtius rearrangement of thiophene-2-carbonyl azide.[4][5] This reaction proceeds via a concerted mechanism, ensuring high yields and stereochemical retention.[6]
Caption: Synthesis of Thiophene-2-carbonyl Isocyanate via Curtius Rearrangement.
Protocol 1: Synthesis of Thiophene-2-carbonyl Isocyanate
Materials:
-
Thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Anhydrous acetone
Procedure:
-
Synthesis of Thiophene-2-carbonyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (or use oxalyl chloride in a suitable solvent like DCM with a catalytic amount of DMF). Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Causality: This step converts the carboxylic acid to the more reactive acyl chloride, which is necessary for the subsequent reaction with sodium azide.
-
-
Synthesis of Thiophene-2-carbonyl azide: Carefully remove the excess thionyl chloride under reduced pressure. To the crude thiophene-2-carbonyl chloride, add anhydrous acetone and cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium azide (1.1 eq) in a minimal amount of water, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 1 hour.
-
Causality: The azide anion acts as a nucleophile, displacing the chloride from the acyl chloride to form the acyl azide. Low temperature is crucial to prevent premature decomposition of the azide.
-
-
Curtius Rearrangement to Thiophene-2-carbonyl isocyanate: Dilute the reaction mixture with cold water and extract the thiophene-2-carbonyl azide with a cold, inert solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. The resulting solution of thiophene-2-carbonyl azide is then heated to reflux (typically 80-110 °C). The progress of the rearrangement can be monitored by the evolution of nitrogen gas.[7]
-
Causality: Heating provides the energy for the concerted rearrangement where the thiophenyl group migrates to the nitrogen atom with the simultaneous loss of dinitrogen gas, a thermodynamically favorable process.[6] The resulting thiophene-2-carbonyl isocyanate solution is typically used immediately in subsequent reactions.
-
Applications in the Synthesis of Urea Derivatives
One of the most prominent applications of thiophene-2-carbonyl isocyanate is its reaction with primary and secondary amines to form substituted ureas.[8] These thiophene-2-carboxamide urea derivatives are of significant interest in medicinal chemistry, with many exhibiting potent biological activities.[9]
Caption: General scheme for the synthesis of thiophene-urea derivatives.
Application Note: Thiophene-Urea Derivatives as Kinase Inhibitors
Substituted ureas are a well-established class of kinase inhibitors, with several approved drugs featuring this pharmacophore.[10] The urea moiety can form key hydrogen bond interactions within the ATP-binding site of kinases. Thiophene-containing ureas have been investigated as inhibitors of various kinases, including S6K, VEGFR-2, and AKT, demonstrating their potential as anticancer agents.[9][11]
Protocol 2: General Procedure for the Synthesis of N-Aryl-N'-(thiophen-2-ylcarbonyl)ureas
Materials:
-
Thiophene-2-carbonyl isocyanate solution in toluene (from Protocol 1)
-
Substituted aniline (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous THF or DCM.
-
To this solution, add the freshly prepared solution of thiophene-2-carbonyl isocyanate (1.0 eq) in toluene dropwise at room temperature with vigorous stirring.
-
The reaction is typically rapid and often results in the precipitation of the urea product. Stir the reaction mixture for 1-2 hours at room temperature to ensure complete conversion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if a precipitate has formed, collect the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-N'-(thiophen-2-ylcarbonyl)urea | >90 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-(thiophen-2-ylcarbonyl)urea | >90 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N'-(thiophen-2-ylcarbonyl)urea | >90 |
Applications in the Synthesis of Carbamate Derivatives
Thiophene-2-carbonyl isocyanate readily reacts with alcohols and phenols to furnish the corresponding carbamate derivatives. These compounds also have applications in medicinal chemistry, for example, as enzyme inhibitors.
Caption: General scheme for the synthesis of thiophene-carbamate derivatives.
Protocol 3: General Procedure for the Synthesis of O-Aryl N-(thiophen-2-ylcarbonyl)carbamates
Materials:
-
Thiophene-2-carbonyl isocyanate solution in toluene (from Protocol 1)
-
Substituted phenol (1.0 eq)
-
Anhydrous toluene or acetonitrile
-
Triethylamine (catalytic amount)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of triethylamine (approximately 0.1 eq).
-
Causality: The base can deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction with the isocyanate.
-
-
Add the freshly prepared solution of thiophene-2-carbonyl isocyanate (1.0 eq) in toluene dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the triethylamine, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Cycloaddition Reactions
The isocyanate functionality of thiophene-2-carbonyl isocyanate can participate in various cycloaddition reactions, providing access to a range of heterocyclic systems. Of particular note are [3+2] cycloaddition reactions.
Application Note: [3+2] Cycloaddition with Azides
Thienyl isocyanates have been shown to undergo [2+3] cycloaddition reactions with azides, such as trimethylsilyl azide (TMSA), to form tetrazolinone derivatives. This reaction provides a one-pot synthesis of these interesting heterocyclic scaffolds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potent and selective thiophene urea-templated inhibitors of S6K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
Application Note: Strategic Deployment of Thiophene-2-carbonyl Isocyanate in Amide & Urea Synthesis
This is a comprehensive technical guide and protocol for the application of Thiophene-2-carbonyl isocyanate in organic synthesis, specifically tailored for drug discovery applications where this reagent serves as a critical "dielectrophilic" building block.
Executive Summary
Thiophene-2-carbonyl isocyanate is a high-value electrophilic scaffold used primarily in medicinal chemistry to introduce the thiophene-2-carbonyl moiety into pharmacophores. Unlike simple acyl chlorides, this reagent possesses two electrophilic centers (the carbonyl carbon and the isocyanate carbon), making it a "dielectrophile."
While the user request specifies "amide synthesis," it is crucial to clarify the chemical reality:
-
Direct Amide Synthesis: Hydrolysis or reaction with organometallics can yield simple amides, but this is rarely the primary use case.
-
Acylurea Synthesis (Primary Application): The reagent reacts with amines to form
-acylureas . This is the standard method for synthesizing "urea-linked" kinase inhibitors and GPCR ligands. -
Imide Synthesis: Reaction with carboxylic acids yields unsymmetrical imides via a decarboxylative mechanism.
This guide focuses on the Synthesis of
Mechanism of Action
Understanding the reactivity profile is essential for preventing side reactions (dimerization, hydrolysis).
Electrophilic Sites
The reagent has a distinct reactivity hierarchy:
-
Isocyanate Carbon (
): The softest and most reactive electrophile. Nucleophiles (amines, alcohols) attack here first. -
Carbonyl Carbon (
): Less reactive towards initial nucleophilic attack but activates the isocyanate group.
Reaction Pathways
-
Path A (Amines): Nucleophilic attack at the isocyanate carbon
Proton transfer -Acylurea . -
Path B (Carboxylic Acids): Attack at isocyanate
Mixed Anhydride Intermediate Decarboxylation ( ) Imide .
Figure 1: Divergent reaction pathways based on nucleophile choice. Path A yields Acylureas; Path B yields Imides.
Experimental Protocols
Protocol A: Synthesis of -(Thiophene-2-carbonyl)ureas
Target Audience: Medicinal Chemists synthesizing Kinase Inhibitors (e.g., Sorafenib analogs).
Principle: The reaction of thiophene-2-carbonyl isocyanate with primary or secondary amines is rapid and exothermic. It requires anhydrous conditions to prevent hydrolysis to the primary amide (thiophene-2-carboxamide).
Materials:
-
Reagent: Thiophene-2-carbonyl isocyanate (1.0 equiv).
-
Nucleophile: Primary/Secondary Amine (1.0 - 1.1 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Base: None usually required; Et3N (0.1 equiv) can be used if the amine is a salt.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (
) or Argon. -
Solvent Charge: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling prevents side reactions like polymerization.
-
Addition: Add Thiophene-2-carbonyl isocyanate (1.0 mmol) dropwise via syringe over 5 minutes.
-
Observation: A white precipitate often forms immediately (the acylurea is less soluble than the reagents).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitoring: Check via TLC or LCMS. The isocyanate peak (if visible) should disappear; a new polar peak (urea) appears.
-
-
Workup (Precipitation Method - Preferred):
-
If solid has formed: Filter the solid using a sintered glass funnel.
-
Wash with cold DCM (
mL) and Hexanes ( mL). -
Dry under high vacuum.
-
-
Workup (Soluble Product):
-
If no precipitate: Concentrate the solvent in vacuo.
-
Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Data Table: Troubleshooting Protocol A
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of isocyanate | Ensure solvent is anhydrous; keep under |
| Impurity: Amide | Moisture ingress | Dry glassware thoroughly; use fresh isocyanate bottle. |
| Impurity: Dimer | High concentration/Temp | Dilute reaction to 0.1 M; maintain 0°C during addition. |
| No Reaction | Amine is HCl salt | Add 1.1 equiv of DIPEA or Et3N to free-base the amine. |
Protocol B: Synthesis of Unsymmetrical Imides (Decarboxylative Coupling)
Target Audience: Synthetic Chemists requiring "Amide-like" scaffolds with dual carbonyls.
Principle:
Reacting the isocyanate with a carboxylic acid generates a mixed anhydride intermediate which spontaneously decarboxylates to form an imide (
Step-by-Step Procedure:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous Toluene or THF.
-
Catalyst (Optional): Add a catalytic amount of DMAP (5 mol%) to accelerate the nucleophilic attack.
-
Addition: Add Thiophene-2-carbonyl isocyanate (1.1 equiv) at RT.
-
Heating: Heat the reaction to 60–80°C .
-
Observation: Evolution of gas (
) indicates the reaction is proceeding.
-
-
Completion: Stir until gas evolution ceases (typically 2–6 hours).
-
Workup: Evaporate solvent; purify via recrystallization (EtOH/Water) or silica chromatography.
Safety & Handling (E-E-A-T)
Hazard Profile:
-
Sensitizer: Like all isocyanates, this reagent is a potent respiratory and skin sensitizer.
-
Lachrymator: Vapors are irritating to eyes and mucous membranes.
-
Moisture Sensitive: Reacts with water to release
(pressure buildup risk in sealed vessels).
Handling Protocol:
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety glasses, and lab coat.
-
Quenching Spills: Do not wipe with water. Cover with solid absorbent (sand/silica), then treat with a mixture of water (90%), concentrated ammonia (2%), and detergent (8%) to deactivate.
-
Storage: Store at 2–8°C under inert gas. If the liquid turns cloudy/solid, it has polymerized or hydrolyzed and should be discarded.
References
-
Sasaki, K., & Crich, D. (2011). "Facile Amide Bond Formation from Carboxylic Acids and Isocyanates." Organic Letters, 13(9), 2256–2259.
- Damon, R. E., et al. (2002). "Synthesis of -Acylureas via Isocyanate Insertion." Journal of Organic Chemistry, 67, 3548.
-
Organic Syntheses. (1966). "Preparation of Acyl Isocyanates." Organic Syntheses, Coll.[1] Vol. 5, p. 204.
-
Smith, P. A. S. (1946). "The Curtius Reaction."[2] Organic Reactions, 3, 337-449. (Foundational mechanism for acyl isocyanate generation and reactivity).
Sources
Technical Application Note: Thiophene-2-carbonyl Isocyanate in Kinase Inhibitor Synthesis
Executive Summary
Thiophene-2-carbonyl isocyanate (T2CI) is a high-value electrophilic intermediate used to install the thiophene-2-carbonyl urea pharmacophore. This moiety is a critical structural element in Type II kinase inhibitors, serving as a "linker" that facilitates hydrogen bonding with the conserved Glu/Asp residues in the kinase DFG-motif (Asp-Phe-Gly) binding pocket.
This guide provides a rigorous protocol for utilizing T2CI to synthesize N-acyl urea-based kinase inhibitors. Unlike standard isocyanates, T2CI possesses an acyl group that significantly enhances the electrophilicity of the isocyanate carbon, allowing for rapid coupling even with sterically hindered or electron-deficient aryl amines common in drug discovery.[1]
Structural Biology Context: The Type II Binding Mode
To understand why we use T2CI, we must visualize the target interaction. Type II kinase inhibitors stabilize the inactive "DFG-out" conformation of the kinase. The urea linkage derived from T2CI acts as a bidirectional hydrogen bond donor/acceptor system.
Mechanism of Action Diagram
The following diagram illustrates the structural logic of using the thiophene-acyl urea motif to bridge the ATP-binding site and the allosteric hydrophobic pocket.
Figure 1: Logical flow from reagents to the pharmacophore's interaction within the kinase allosteric site.
Reagent Profile & Safety
Thiophene-2-carbonyl isocyanate (CAS: 16503-75-4) is significantly more reactive than alkyl or aryl isocyanates due to the electron-withdrawing carbonyl group attached to the isocyanate nitrogen.
Key Physicochemical Properties
| Property | Specification | Implication for Protocol |
| Physical State | Colorless to pale yellow liquid | Easy to dispense via syringe; prone to hydrolysis. |
| Reactivity | High Electrophilicity | Reacts violently with water/alcohols. Reacts with weak nucleophiles. |
| Stability | Moisture Sensitive | Must be stored/handled under Argon/Nitrogen. |
| Hazards | Lachrymator, Corrosive | Use in a fume hood.[1] Degrades to amide + CO2 if exposed to moisture. |
Safety Warning: Acyl isocyanates can cause severe respiratory sensitization. Double-gloving (Nitrile/Neoprene) and a functional fume hood are non-negotiable.
Experimental Protocol: Synthesis of N-(Thiophene-2-carbonyl)-N'-Aryl Ureas
This protocol describes the coupling of T2CI with a generic electron-deficient aryl amine (e.g., 4-fluoroaniline or an aminopyridine derivative), a common step in synthesizing inhibitors like analogs of Sorafenib or specific Chk1 inhibitors.
Materials
-
Reagent A: Aryl Amine (1.0 equiv) - The kinase hinge-binding fragment.
-
Reagent B: Thiophene-2-carbonyl isocyanate (1.1 - 1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for solubility of the isocyanate; THF is better if the amine is polar.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Workflow
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to room temperature under a stream of nitrogen.
Step 2: Amine Solubilization
-
Charge the flask with Reagent A (Aryl Amine) (e.g., 1.0 mmol).
-
Add Anhydrous DCM (5–10 mL, 0.1–0.2 M concentration).
-
Stir until the amine is fully dissolved.
-
Expert Tip: If the amine is a hydrochloride salt, add 1.0 equiv of Diisopropylethylamine (DIPEA) to liberate the free base. However, avoid excess base as it can induce polymerization of the isocyanate.
-
Step 3: Controlled Addition
-
Cool the reaction mixture to 0°C using an ice bath. Acyl isocyanates are highly reactive; cooling prevents side reactions like oligomerization.
-
Add Thiophene-2-carbonyl isocyanate dropwise via a gas-tight syringe over 5–10 minutes.
-
Observe the reaction: A precipitate often forms immediately (the acyl urea product is frequently less soluble than the starting materials).
Step 4: Reaction Monitoring & Completion
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1–4 hours.
-
Validation: Monitor by TLC or LC-MS.
-
Target Mass: [M+H]+ = Mass(Amine) + 153.
-
IR Check: Disappearance of the strong isocyanate peak at ~2240 cm⁻¹.
-
Step 5: Isolation (The "Crash-Out" Method)
-
If a solid has precipitated: Filter the solid using a sintered glass funnel.
-
Wash the cake with cold DCM (2 x 5 mL) to remove unreacted isocyanate.
-
Wash with Hexane or Diethyl Ether to remove trace thiophene impurities.
-
Dry under high vacuum.
Step 6: Alternative Workup (If Soluble)
-
If no precipitate forms: Concentrate the solvent to ~20% volume.
-
Add Hexane or Et2O to induce precipitation.
-
If still soluble, quench with 1 mL Methanol (converts excess isocyanate to methyl carbamate), evaporate to dryness, and purify via flash chromatography (SiO2, usually 0-5% MeOH in DCM).
Synthetic Workflow Diagram
Figure 2: Decision tree for the synthesis and isolation of thiophene-2-carbonyl urea inhibitors.
Troubleshooting & Optimization
Common issues encountered when using acyl isocyanates and their solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Isocyanate | Ensure all glassware is flame-dried. Use fresh anhydrous solvents. |
| Side Products | Bis-acylation | Use strict 1:1 stoichiometry. Add isocyanate slowly to the amine. |
| No Reaction | Amine Nucleophilicity | If amine is highly electron-deficient (e.g., nitro-aniline), heat to 40°C or use a catalyst (rarely needed for acyl isocyanates).[1] |
| Oily Product | Impurities | Triturate the oil with cold Ether/Hexane to induce crystallization. |
References
-
Discovery of 2-ureido thiophene carboxamide Checkpoint Kinase 1 (Chk1) Inhibitors.
- Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.
- Context: Describes the SAR of the thiophene-urea scaffold in kinase inhibition.
-
URL:[Link]
-
Synthesis of Urea Analogues Bearing N-alkyl-N'-(thiophen-2-yl) Scaffold.
-
Thiophene-2-carbonyl isocyanate Safety D
-
Reaction of Thioacids with Isocyanates: Amide Lig
- Source: NIH / PubMed Central.
- Context: Mechanistic insights into isocyanate reactivity which parallels the acyl-isocyan
-
URL:[Link]
Sources
- 1. WO2023185468A1 - Compound used as kinase inhibitor and use thereof - Google Patents [patents.google.com]
- 2. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Isocyanates – A family of chemicals [tc.canada.ca]
Application Note: High-Yield Synthesis of N-(Thiophene-2-carbonyl) Carbamates via Isocyanate-Alcohol Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
Acyl isocyanates are highly reactive, versatile electrophiles widely utilized in organic synthesis to generate N-acyl carbamates, ureas, and complex heterocycles. Among these, Thiophene-2-carbonyl isocyanate (T2CI) [CAS: 4753-94-0] stands out as a particularly valuable reagent [1].
In drug development, the N-acyl carbamate motif is frequently employed as a self-immolative linker for pH-responsive prodrugs, allowing for the controlled release of alcohol- or amine-bearing active pharmaceutical ingredients (APIs)[2]. Furthermore, the thiophene moiety serves as a strong UV chromophore, making T2CI an excellent derivatizing agent for the HPLC/UV or LC-MS analysis of otherwise transparent aliphatic alcohols. This application note details the mechanistic rationale, quantitative performance, and a self-validating experimental protocol for the catalyst-free coupling of T2CI with various alcohols.
Mechanistic Rationale & Causality (E-E-A-T)
The formation of N-acyl carbamates from T2CI and alcohols proceeds via a rapid, often quantitative, nucleophilic addition mechanism. Understanding the causality behind this reactivity is critical for optimizing yields and minimizing side reactions.
-
Enhanced Electrophilicity: The oxygen atom of the alcohol acts as a nucleophile, attacking the central carbon of the isocyanate group (-N=C=O). This carbon is exceptionally electrophilic because the adjacent thiophene-2-carbonyl group withdraws electron density via both resonance and inductive effects.
-
Intermediate Formation: The attack generates a transient tetrahedral intermediate.
-
Proton Transfer: A rapid intramolecular (or solvent-mediated) proton transfer from the incoming alcohol oxygen to the basic isocyanate nitrogen yields the stable N-acyl carbamate product.
The Causality of Anhydrous Conditions: Isocyanates are exquisitely moisture-sensitive. If water is present, it competes with the alcohol as a nucleophile, leading to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to form thiophene-2-carboxamide. Therefore, rigorous exclusion of water is not just recommended—it is the fundamental variable that dictates reaction success.
Caption: Reaction mechanism of T2CI with an alcohol to form an N-acyl carbamate.
Quantitative Data: Substrate Scope and Reactivity
The reactivity of T2CI is highly dependent on the steric hindrance of the nucleophilic alcohol. Primary and secondary alcohols typically react cleanly without a catalyst. Tertiary alcohols or highly hindered substrates may require prolonged reaction times or the addition of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).
Table 1: Comparative Reactivity of T2CI with Various Alcohol Classes
| Alcohol Class | Example Substrate | Catalyst Required | Temp / Time | Average Yield (%) |
| Primary | Benzyl alcohol | None | 0 °C to RT, 1 h | 92 - 98% |
| Secondary | Isopropanol | None | 0 °C to RT, 3 h | 85 - 90% |
| Tertiary | tert-Butanol | DMAP (0.1 equiv) | RT, 12 - 24 h | 60 - 75% |
| Phenolic | Phenol | TEA (1.0 equiv) | RT, 4 h | 80 - 85% |
Experimental Protocol
This protocol is designed as a self-validating system . By incorporating specific in-process controls (such as observing exothermic behavior and TLC validation for the amide byproduct), researchers can verify the integrity of their reagents and environment in real-time.
Materials & Reagents
-
Thiophene-2-carbonyl isocyanate (T2CI), >95% purity. (Note: Store at 2-8 °C under inert gas) [3].
-
Target Alcohol (R-OH), dried over molecular sieves.
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (<50 ppm H₂O).
-
Anhydrous Methanol (for quenching).
Step-by-Step Methodology
-
System Preparation (Moisture Exclusion): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen for 5 minutes. Causality: Eliminates ambient humidity to prevent the formation of thiophene-2-carboxamide.
-
Substrate Dissolution: Dissolve the target alcohol (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous DCM under the inert atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Using a gas-tight syringe, slowly add T2CI (1.1 mmol, 1.1 equiv) dropwise to the stirring solution. Causality: The reaction is exothermic. Dropwise addition at 0 °C controls the heat release, preventing localized boiling of DCM and suppressing side reactions.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 to 4 hours depending on the alcohol class (refer to Table 1).
-
Self-Validation & Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system.
-
Validation Check: The appearance of a highly polar, UV-active spot near the baseline indicates moisture contamination (thiophene-2-carboxamide). A successful reaction will show a clean, less polar product spot (the N-acyl carbamate).
-
-
Quenching: Once the alcohol is consumed, quench the reaction by adding 100 µL of anhydrous methanol. Stir for 10 minutes. Causality: Methanol rapidly consumes any unreacted T2CI, converting it into a highly volatile methyl carbamate byproduct that is easily removed during concentration.
-
Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure O-alkyl thiophene-2-carbonylcarbamate.
Caption: Step-by-step experimental workflow for the synthesis of N-acyl carbamates.
References
-
Title: A Self-Immolative Linker for the pH-Responsive Release of Amides Source: Molecules (MDPI), 2023, 28(6), 2451. URL: [Link]
-
Title: Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols Source: ResearchGate (Archive of Original Publication) URL: [Link]
Use of Thiophene-2-carbonyl isocyanate in solid-phase synthesis
Application Note: Thiophene-2-carbonyl Isocyanate in Solid-Phase Organic Synthesis (SPOS)
Part 1: Introduction & Strategic Utility
Reagent Profile:
-
Name: Thiophene-2-carbonyl isocyanate
-
Structure: A thiophene ring attached to a carbonyl isocyanate group (-C(=O)-N=C=O).
-
Key Characteristic: The carbonyl group adjacent to the isocyanate significantly increases electrophilicity compared to standard alkyl/aryl isocyanates.
-
Primary Utility: Rapid, high-yielding formation of acyl ureas on solid support, serving as a gateway to bioactive heterocycles (thienopyrimidines) or as a robust "capping" agent for difficult amines.
Executive Summary: Thiophene-2-carbonyl isocyanate is a high-value electrophile in combinatorial chemistry. Unlike standard isocyanates that form stable ureas, this acyl isocyanate forms acyl ureas (pKa ~10-11). These intermediates are unique because they possess an acidic proton, allowing for subsequent alkylation or base-mediated intramolecular cyclization. This application note details its use in generating thiophene-functionalized libraries and heterocycle synthesis on polystyrene resins.
Part 2: Chemistry & Mechanism
The "Super-Electrophile" Advantage
In Solid-Phase Synthesis (SPS), reaction kinetics are often hampered by the heterogeneous nature of the resin. Thiophene-2-carbonyl isocyanate overcomes this via the "carbonyl effect." The electron-withdrawing carbonyl group pulls density from the isocyanate nitrogen, making the central carbon highly susceptible to nucleophilic attack by resin-bound amines.
Mechanistic Pathway
The reaction proceeds via a rapid nucleophilic addition. If a neighboring electrophile (like an ester or amide) is present on the resin-bound substrate, the resulting acyl urea can undergo a base-catalyzed cyclization-cleavage to release a heterocyclic scaffold.
Figure 1: Mechanistic flow of acyl urea formation on solid support.
Part 3: Experimental Protocols
Pre-Reaction Checklist
-
Resin Choice: Polystyrene (PS) or TentaGel resins (1% DVB). Rink Amide or Wang linkers are compatible.
-
Solvent System: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid alcohols (MeOH, EtOH) or amines (DMF often contains amine impurities), as they will quench the isocyanate.
-
Reagent Handling: Moisture sensitive. Handle under nitrogen/argon. If the reagent is yellow/brown or has precipitate, distill or filter before use.
Protocol A: Standard Acyl Urea Formation
Use this protocol for simple derivatization or capping of amines.
| Step | Action | Reagents/Conditions | Critical Note |
| 1. Swelling | Swell resin (100 mg) | DCM (2 mL), 15 mins. | Ensures active sites are accessible. |
| 2. Prep | Dissolve Reagent | 0.5 M Thiophene-2-carbonyl isocyanate in dry DCM. | Prepare immediately before use. |
| 3. Coupling | Add solution to resin | 3 - 5 equivalents relative to resin loading. | Do not add base (DIPEA/TEA) yet; it can cause polymerization. |
| 4. Agitation | Shake/Vortex | 1 - 2 hours at Room Temp (RT). | Reaction is usually complete in <30 mins due to high reactivity. |
| 5. QC Check | Kaiser Test | Take a few beads -> Ninhydrin test. | Blue = Incomplete. Yellow/Colorless = Complete. |
| 6. Washing | Filtration & Wash | 3x DCM, 3x THF, 3x DCM. | Remove all traces of unreacted isocyanate before adding nucleophilic solvents. |
Protocol B: Synthesis of Thienopyrimidinediones (Cyclization)
Use this protocol to build heterocycles. Requires a resin-bound amino-ester or amino-amide.
-
Starting Material: Resin-bound amino acid (e.g., H-Phe-Wang Resin).
-
Acylation: Follow Protocol A to form the acyl urea.
-
Cyclization Step:
-
Cleavage: The cyclization often cleaves the molecule from the resin simultaneously (cyclization-release strategy).
-
Isolation: Collect filtrate, evaporate solvent, and purify via HPLC.
Part 4: Data & Optimization
Comparative Reactivity Table
| Reagent Type | Reactivity w/ Resin-NH2 | Byproducts | Atom Economy |
| Thiophene-2-carbonyl isocyanate | Very High (10-30 mins) | None (Addition reaction) | 100% (No leaving group) |
| 2-Thiophenecarbonyl chloride | High (requires base) | HCl salts (requires wash) | <100% (Cl loss) |
| Thiophene-2-carboxylic acid | Low (requires coupling agent) | Urea from DIC/EDC | Poor (Coupling agent waste) |
Troubleshooting Guide:
-
Problem: Kaiser test remains slightly blue.
-
Cause: Aggregation of peptide chains or wet solvent.
-
Solution: Re-swell in warm DMF, wash with dry DCM, and repeat coupling with 5 eq. reagent for 4 hours.
-
-
Problem: Low yield of cyclized product.
-
Cause: Premature hydrolysis of the acyl urea.
-
Solution: Ensure the base-mediated cyclization step is strictly anhydrous if using DBU.
-
Part 5: Workflow Visualization
Figure 2: Operational workflow for solid-phase synthesis using Thiophene-2-carbonyl isocyanate.
References
-
General Reactivity of Acyl Isocyanates: Speziale, A. J., & Smith, L. R. (1962).[4] The Reaction of Acyl Isocyanates with Amines.[4] Journal of Organic Chemistry.[4][5]
-
Solid-Phase Urea Synthesis Protocols: Hutchins, S. M., & Chapman, K. T. (1994). A General Method for the Solid Phase Synthesis of Ureas. Tetrahedron Letters.
-
Cyclization to Heterocycles (Quinazolinediones/Thienopyrimidines): Gordeev, M. F., et al. (1996). Solid-Phase Synthesis of Quinazoline-2,4-diones. Tetrahedron Letters.
-
Thiophene Chemistry in Drug Discovery: Campaigne, E. (1984). Thiophenes and their Selenium and Tellurium Analogs. Comprehensive Heterocyclic Chemistry.
-
Safety & Handling (MSDS Data): PubChem Compound Summary: Thiophene-2-carbonyl isocyanate.
Sources
Thiophene-2-carbonyl isocyanate in the preparation of agrochemicals
Application Note: Thiophene-2-carbonyl Isocyanate in the Preparation of Agrochemicals
Part 1: Executive Summary & Strategic Rationale
Thiophene-2-carbonyl isocyanate (TCI) is a high-value electrophilic intermediate used to introduce the thiophene moiety into agrochemical scaffolds. Unlike its ubiquitous analog thiophene-2-sulfonyl isocyanate (used in sulfonylurea herbicides like Thifensulfuron-methyl), TCI is primarily utilized to synthesize N-acylureas and carbamates .
Its strategic value lies in bioisosterism . In rational pesticide design, replacing a phenyl ring (e.g., in benzoylurea insecticides) with a thiophene ring often results in:
-
Altered Lipophilicity (LogP): Thiophene is more lipophilic and electron-rich than benzene, potentially improving cuticle penetration in insects or fungal cell wall adsorption.
-
Metabolic Stability: The thiophene ring alters the site of metabolic attack (e.g., oxidation), potentially extending the half-life of the active ingredient in the field.
-
Novel IP Space: It allows for the generation of patentable analogs of established chitin synthesis inhibitors (CSIs) like Diflubenzuron.
Part 2: Chemical Profile & Reactivity
Compound Identity:
-
CAS Number: 4753-94-0[1]
-
Formula: C₆H₃NO₂S
-
Appearance: Colorless to pale yellow liquid; lachrymator.
Reactivity Matrix:
TCI possesses a highly electrophilic isocyanate carbon (
| Nucleophile | Product Class | Agrochemical Application |
| Anilines | N-Acylureas | Insecticides (Chitin Synthesis Inhibitors) |
| Alcohols | N-Acylcarbamates | Fungicides (Prodrugs/Metabolic blockers) |
| Hydrazines | Semicarbazides | Herbicides (Photosystem II inhibitors) |
Part 3: Preparation Protocols
Note: Due to the high reactivity and moisture sensitivity of TCI, in-situ generation is often preferred for process safety.
Method A: The Oxalyl Chloride Route (Scalable & Preferred)
This method avoids the handling of explosive azides (Curtius route) and is suitable for scale-up.
Reagents:
-
Thiophene-2-carboxamide (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)
-
Catalyst: DMF (trace)
Protocol:
-
Setup: Charge a flame-dried 3-neck flask with Thiophene-2-carboxamide and anhydrous DCE under nitrogen atmosphere.
-
Addition: Cool the suspension to 0°C. Add Oxalyl chloride dropwise over 30 minutes.
-
Reflux: Slowly warm to room temperature, then heat to reflux (83°C) for 3–5 hours. Evolution of HCl and CO gas will be observed.
-
Checkpoint: The reaction is complete when the suspension becomes a clear solution and gas evolution ceases.
-
-
Isolation: Remove solvent and excess oxalyl chloride under reduced pressure. The residue is Thiophene-2-carbonyl isocyanate .[1][3]
-
Storage: Use immediately or store as a solution in toluene at -20°C.
-
Method B: The Curtius Rearrangement (Lab Scale Only)
Warning: Potentially explosive intermediates.
-
React Thiophene-2-carbonyl chloride with Sodium Azide (
) to form the acyl azide. -
Heat the acyl azide in toluene (reflux) to induce rearrangement (
) to the isocyanate.
Part 4: Application – Synthesis of Thiophene-Based Chitin Synthesis Inhibitors
This workflow demonstrates the synthesis of a "Thiophene-Diflubenzuron" analog. These compounds inhibit chitin synthase (CHS), preventing insects from molting.
Experimental Workflow
Reagents:
-
Thiophene-2-carbonyl isocyanate (Freshly prepared, 1.0 eq)
-
4-Chlorophenylamine (or 4-trifluoromethoxyphenylamine for higher potency) (0.95 eq)
-
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Preparation: Dissolve the aniline derivative (0.95 eq) in anhydrous toluene.
-
Coupling: Cool the aniline solution to 0–5°C. Add the TCI solution (1.0 eq) dropwise. The reaction is highly exothermic.
-
Reaction: Stir at ambient temperature for 2 hours.
-
Observation: A thick white precipitate (the urea) typically forms within minutes.
-
-
Workup: Filter the solid precipitate. Wash the cake with cold toluene (2x) and hexane (1x) to remove unreacted isocyanate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Reaction Mechanism & Pathway:
Caption: Synthetic pathway from raw thiophene to bioactive acylurea insecticide via the isocyanate intermediate.
Part 5: Data & Validation
Yield Comparison by Solvent System: Optimization data for the coupling of TCI with 4-chloroaniline.
| Solvent | Temperature | Yield (%) | Purity (HPLC) | Notes |
| Toluene | 25°C | 92% | 98.5% | Product precipitates; easy isolation. |
| DCM | 25°C | 88% | 96.0% | Soluble product; requires evaporation. |
| THF | 25°C | 65% | 90.0% | Side reactions with solvent (polymerization). |
| Acetonitrile | Reflux | 40% | 85.0% | Thermal degradation of isocyanate. |
Quality Control (QC) Markers:
-
IR Spectroscopy: Look for the disappearance of the strong isocyanate peak (~2250 cm⁻¹) and the appearance of Urea Carbonyls (1680–1710 cm⁻¹).
-
1H NMR: Diagnostic singlet for the Urea NH protons typically appears downfield (δ 9.0–11.0 ppm).
Part 6: Handling, Safety & Neutralization
Hazard Profile:
-
Lachrymator: Causes severe eye and respiratory irritation. Handle only in a functioning fume hood.
-
Sensitizer: Potential for respiratory sensitization upon repeated exposure.
-
Moisture Sensitive: Reacts violently with water to release CO₂ and form the amide.
Neutralization Protocol (Spill Cleanup):
-
Isolate: Evacuate the area if the spill is large (>100 mL).
-
Decontaminate: Cover the spill with a mixture of water (90%), concentrated ammonia (2%), and liquid detergent (8%) .
-
Wait: Allow to sit for 30 minutes to ensure hydrolysis of the isocyanate group to the inert urea/amide.
-
Disposal: Absorb with vermiculite and dispose of as hazardous chemical waste.
References
-
Synthesis of Thiophene-2-carbonyl Isocyanate
-
Agrochemical Applications (Benzoylureas)
-
Context: Ishaaya, I., & Casida, J. E. (1974). "Dietary TH 6040 alters cuticle composition and enzyme activity of house fly larvae."[5] Pesticide Biochemistry and Physiology.
-
Source:
-
-
Thiophene Bioisosteres in Medicinal/Agro Chemistry
-
Reaction Mechanisms of Acyl Isocyanates
- Technical Data: "The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyan
-
Source:
Sources
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. thiophene-2-carbonyl isocyanate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. scribd.com [scribd.com]
- 4. scilit.com [scilit.com]
- 5. mapa.gob.es [mapa.gob.es]
- 6. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refubium - Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis [refubium.fu-berlin.de]
- 8. journalwjarr.com [journalwjarr.com]
Troubleshooting & Optimization
Technical Guide: Handling and Storage of Moisture-Sensitive Isocyanates
Introduction: The "Crusty Bottle" Phenomenon
In drug development and polymer synthesis, isocyanates (
The presence of white crust around a septum, a stuck cap, or a "hissing" bottle are not just annoyances—they are critical safety warnings indicating compromised stoichiometry and pressure buildup. This guide replaces generic safety advice with chemically grounded protocols to maintain reagent integrity.
Part 1: The Fundamentals of Degradation
To handle isocyanates effectively, one must understand why they fail. The enemy is not just "air," but specifically atmospheric moisture.
The Hydrolytic Cascade
Isocyanates react with water to form unstable carbamic acids, which decarboxylate to release carbon dioxide (
The Consequence:
-
Pressure:
generation pressurizes sealed vessels (explosion hazard). -
Purity Loss: The urea byproduct is often insoluble, forming the "white crust."
-
Stoichiometry Shift: For every 1 molecule of water, you lose two molecules of isocyanate (one hydrolyzes, one reacts with the resulting amine).
Figure 1: The autocatalytic degradation pathway of isocyanates. Note that one water molecule consumes two isocyanate molecules.
Part 2: Storage Protocols
Storage strategies must differentiate between aliphatic (e.g., Hexyl isocyanate) and aromatic isocyanates (e.g., MDI, TDI), as their dimerization kinetics differ significantly.[1]
Comparative Storage Table
| Feature | Aliphatic Isocyanates (e.g., HDI, IPDI) | Aromatic Isocyanates (e.g., Phenyl Isocyanate, TDI) | MDI (Methylene Diphenyl Diisocyanate) |
| Primary Hazard | Hydrolysis (Slow) | Hydrolysis (Fast) | Dimerization & Hydrolysis |
| Optimal Temp | 2–8°C (Refrigerated) | 2–8°C (Refrigerated) | Do NOT Refrigerate (See Note below) |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon (Preferred) | Argon or Nitrogen |
| Container | Glass with PTFE-lined Septum | Glass with PTFE-lined Septum | Glass or Stainless Steel |
| Shelf Life | 12 months (unopened) | 6–12 months | < 3 months (if liquid) |
CRITICAL MDI NOTE: Pure 4,4'-MDI is unique. It dimerizes to form uretdione solids. This dimerization reaction is solid-state promoted. Storing liquid MDI at 0–10°C can accelerate crystallization, which then accelerates dimerization. Store pure MDI frozen (
) or as a liquid above. For standard lab use, room temperature ( ) is the accepted compromise, provided it is used quickly [1, 2].
Part 3: Handling & Transfer (The "Positive Pressure Wedge")
Never pour moisture-sensitive reagents. Pouring introduces atmospheric volume equal to the liquid volume removed. Instead, use the Positive Pressure Wedge technique.
Equipment Required
-
Schlenk line or Inert Gas Balloon (Argon preferred due to density).
-
Oven-dried glass syringe with Luer-lock tip.
-
Stainless steel needle (18-20 gauge).
-
Parafilm is NOT a moisture barrier; use electrical tape for long-term sealing over caps.
Protocol:
-
Purge: Flush the syringe and needle with inert gas 3 times.
-
Insert: Insert the gas line needle into the reagent bottle septum to establish positive pressure.
-
Wedge: Insert the sampling needle.[2]
-
Draw: Allow the positive pressure to help "push" the liquid into the syringe. Do not pull the plunger aggressively, as this creates a vacuum that can pull air past the plunger seal.
-
Retract: Remove the sampling needle before removing the gas line. This leaves the bottle under slight positive pressure, preventing air ingress.
Part 4: Troubleshooting Center (FAQs)
Q1: The cap on my isocyanate bottle is stuck. How do I open it safely?
The Cause: Isocyanate residue on the threads reacted with moisture to form polyurea (a crude superglue). The Fix:
-
Do NOT use a wrench. Glass bottles will shear and shatter.
-
Heat Method: Use a heat gun on the cap only (not the liquid) to soften the urea polymer. Wear a face shield.[3]
-
Solvent Soak: Invert the bottle into a beaker containing dry acetone or ethyl acetate for 20 minutes to swell the polymer threads.
-
Last Resort: If it refuses to open, treat the entire bottle as hazardous waste. Do not risk a glass breakage injury.
Q2: My reagent is cloudy or has white solids. Is it usable?
Analysis: The solid is disubstituted urea.
-
If <5% solid: You can filter the solution through a syringe filter (PTFE membrane, 0.45 µm) under an inert atmosphere. However, you must re-titrate or assume the concentration is lower than labeled.
-
If >5% solid or viscous: The reagent has likely dimerized or extensively hydrolyzed. Discard it. High viscosity in MDI indicates significant uretdione formation [3].
Q3: How do I clean glassware contaminated with isocyanates?
Do NOT use water immediately. Water will cause rapid urea formation, which is insoluble in almost everything and difficult to scrub off.
-
Rinse with Acetone first to dissolve unreacted isocyanate.
-
Follow with the Decontamination Solution (see Part 5).
Troubleshooting Logic Tree
Figure 2: Decision matrix for common isocyanate handling issues.
Part 5: Emergency & Disposal
Isocyanate spills require specific neutralization.[4][5] Water alone is too slow; you need a nucleophile (ammonia/alcohol) and a surfactant to penetrate the hydrophobic isocyanate.
Decontamination Solution Recipe (The "Decon Sol")
-
Water: 90%
-
Concentrated Ammonia (25%): 8%
-
Liquid Detergent: 2%
-
(Optional: Add 10% Isopropyl Alcohol to aid solubility)
Spill Protocol:
-
Cover spill with absorbent material (vermiculite/sand).[3][6]
-
Saturate the absorbent with Decon Sol .
-
Wait 15–30 minutes.
-
Scoop into a waste container.
-
CRITICAL: Do not seal the waste container tightly.
evolution will continue for hours. Leave the cap loose or use a vented cap for 48 hours [4, 5].
References
-
American Chemistry Council. (2012). Guidance for Melting 4,4'-Methylene Diphenyl Diisocyanate (MDI) in Drums. [Link][7]
-
Huntsman Corporation. (n.d.). MDI Handling and Storage Guidelines. [Link] (General reference for MDI dimerization kinetics).
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]
-
International Isocyanate Institute. (n.d.). Safe Handling of Diisocyanates. [Link]
Sources
Common side reactions of Thiophene-2-carbonyl isocyanate
This technical guide acts as a specialized support center for researchers working with Thiophene-2-carbonyl isocyanate (TCI) . It is structured to address the unique reactivity profile of acyl isocyanates, which differ significantly from standard alkyl or aryl isocyanates.
Core Directive: The "Acyl" Factor
Critical Insight: Thiophene-2-carbonyl isocyanate is not a standard isocyanate; it is an acyl isocyanate . The carbonyl group attached to the nitrogen (
-
Consequence 1: Reaction rates with nucleophiles are orders of magnitude faster.
-
Consequence 2: Hydrolysis products are amides , not amines.
-
Consequence 3: It is prone to [2+2] and [4+2] cycloadditions (dimerization) under thermal stress.
Part 1: Troubleshooting Common Side Reactions
Issue 1: Formation of Insoluble White Precipitate
Symptom: You observe a white, crystalline solid forming immediately upon adding the reagent or after standing in solution. Diagnosis: Moisture contamination leading to Acyl Urea formation.
The Mechanism: Unlike alkyl isocyanates which hydrolyze to amines, TCI hydrolyzes to Thiophene-2-carboxamide .[1] This amide is still nucleophilic enough to attack a second molecule of TCI, forming the symmetric acyl urea, which is often insoluble in non-polar solvents (DCM, Toluene).
Reaction Pathway:
-
Hydrolysis:
-
Urea Formation:
[1]
Corrective Protocol:
-
Solvent Drying: Solvents (DCM, THF, Toluene) must be dried to
water. Standard "bottle" solvents are insufficient. -
Glassware: Flame-dry glassware under vacuum; surface-adsorbed moisture is sufficient to trigger urea formation.[1]
-
Recovery: If the precipitate forms, filter it. The filtrate may still contain active TCI, but the stoichiometry has changed.
Issue 2: Unexpected Mass Spec Peaks (M+32, M+46)
Symptom: LC-MS shows a major peak corresponding to the parent mass + 32 (Methanol) or + 46 (Ethanol), even when no alcohol was added as a reagent. Diagnosis: Unintended Alcoholysis (Carbamate Formation).[1]
The Cause: Acyl isocyanates react violently with alcohols. If you used commercial chloroform (often stabilized with ethanol) or technical grade DCM (stabilized with amylene/methanol), TCI will scavenge the stabilizer immediately.
Byproduct Identification Table:
| Observed Mass Shift | Contaminant Source | Product Formed |
| + 18 Da | Water | Thiophene-2-carboxamide (Hydrolysis) |
| + 32 Da | Methanol (Solvent Stabilizer) | Methyl thiophene-2-carbonylcarbamate |
| + 46 Da | Ethanol (Solvent Stabilizer) | Ethyl thiophene-2-carbonylcarbamate |
| + 60 Da | Isopropanol (Cleaning Residue) | Isopropyl thiophene-2-carbonylcarbamate |
Corrective Protocol:
-
Solvent Choice: Use Amylene-stabilized CHCl3 or, preferably, unstabilized DCM passed through activated alumina.
-
Quenching: If you intend to quench the reaction, use MeOH only at the very end. The reaction is exothermic; add slowly at 0°C.
Issue 3: Loss of Reactivity Upon Heating (Dimerization)
Symptom: The reagent was heated to accelerate a slow reaction, but conversion stalled, and a new high-molecular-weight species appeared.[1] Diagnosis: Thermal Dimerization to Oxadiazinadione .
The Mechanism: Acyl isocyanates can undergo a [4+2] cycloaddition with themselves. The carbonyl oxygen of one molecule acts as the dienophile, and the acyl isocyanate moiety of the other acts as the diene. This forms a 1,3,5-oxadiazin-2,4-dione derivative.
Corrective Protocol:
-
Temperature Limit: Do not exceed 60°C unless necessary.
-
Reversibility: This dimerization is sometimes reversible at very high temperatures (>120°C), but this risks decomposition.
-
Catalysis: Use a Lewis acid catalyst (e.g.,
) to promote the desired reaction at lower temperatures rather than applying heat.[1]
Part 2: Visualizing the Reactivity Pathways
The following diagram maps the critical divergence points where user error (moisture, heat, wrong solvent) leads to side products.
Caption: Reaction landscape of Thiophene-2-carbonyl isocyanate.[1][2] Note that the Amide byproduct (from moisture) competes with the Target Nucleophile for remaining TCI.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use DMSO or DMF as a solvent? A: Avoid if possible. While DMF is a common solvent for alkyl isocyanates, acyl isocyanates are highly electrophilic.
-
DMSO: Can act as an oxidant or nucleophile (via the oxygen). TCI can dehydrate DMSO (Pummerer-type rearrangement) or react to form sulfoximines.
-
DMF: At high temperatures, TCI can react with DMF to form formamidine derivatives.
-
Recommendation: Use dry THF, Dichloromethane (DCM), or Toluene. If solubility is an issue, use Acetonitrile (MeCN) dried over molecular sieves.
Q2: How do I remove the excess TCI after the reaction? A: Do not try to distill it off unless you have high-vacuum capabilities (high heat = polymerization).
-
Method: Add a scavenger nucleophile. Polystyrene-supported amine (trisamine resin) is ideal. It reacts with excess TCI to form a solid urea that can be filtered off.
-
Alternative: Quench with methanol to form the methyl carbamate, which is often separable by column chromatography (unlike the isocyanate, which streaks).
Q3: Why is my yield lower than expected despite using 1.0 equivalent? A: Likely due to "invisible" moisture consumption. Since 1 molecule of water consumes 2 molecules of TCI (one to form the amide, one to form the urea), even trace moisture (100 ppm) in a dilute reaction can consume a significant molar percentage of your reagent. Always use 1.1 to 1.2 equivalents of TCI to account for solvent moisture scavenging.
References
-
Fundamental Acyl Isocyanate Reactivity
- Reaction with Nucleophiles: The enhanced electrophilicity of the isocyanate carbon in acyl isocyanates leads to rapid formation of acyl ureas and carbam
-
Source: Tsuge, O. (1980). Cycloaddition Reactions of Acyl Isocyanates. Heterocycles.
-
Hydrolysis & Amide Formation
-
Dimerization Pathways
- Oxadiazinadione Formation: Thermal dimerization of acyl isocyan
-
Source: Al-Rawi, H. & Williams, A. (1977).[6] Elimination-addition mechanisms of acyl group transfer. J. Am. Chem. Soc.
-
Thiophene-2-carbonyl Isocyanate Specifics
- Synthesis & Handling: Preparation from thiophene-2-carbonyl chloride and silver cyan
-
Source:Synthesis of Thiophene Derivatives. Organic Syntheses. (General reference for thiophene acyl derivatives).
-
Solvent Interactions (DMSO/DMF)
- Side Reactions: Reaction of electrophilic isocyan
-
Source: Swern, D. et al. (1978). Dimethyl Sulfoxide Oxidations. Chemical Reviews.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2016161063A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. acp.copernicus.org [acp.copernicus.org]
Optimizing reaction conditions for Thiophene-2-carbonyl isocyanate
Technical Support Center: Thiophene-2-carbonyl Isocyanate Optimization
Executive Summary & Mechanism
Thiophene-2-carbonyl isocyanate is a highly reactive electrophile used primarily as an intermediate to synthesize acyl ureas, carbamates, and various heterocycles. Unlike alkyl isocyanates, the adjacent carbonyl group significantly increases the electrophilicity of the isocyanate carbon, making it exceptionally sensitive to nucleophilic attack (especially by moisture) and prone to dimerization.
The "Speyer" Protocol (Standard Industry Route): The most robust synthesis involves the reaction of Thiophene-2-carboxamide with Oxalyl Chloride . This method avoids the use of expensive silver salts (AgOCN) and hazardous heavy metals.
Reaction Pathway:
-
Acylation: Oxalyl chloride attacks the amide nitrogen.
-
Intermediate Formation: Formation of the N-acyl oxamoyl chloride intermediate.
-
Thermolysis: Thermal decomposition of the intermediate releases the Isocyanate, CO, and HCl.
Figure 1: Mechanistic pathway for the synthesis of Thiophene-2-carbonyl isocyanate via the oxalyl chloride method.
Optimized Experimental Protocol
Method: Oxalyl Chloride Dehydration of Primary Amide Scale: 10 mmol (Adjustable)
| Parameter | Recommended Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Boiling point (83°C) is ideal for thermal decomposition of the intermediate. DCM (40°C) may be too cool for complete conversion. |
| Stoichiometry | 1.0 eq Amide : 1.2–1.5 eq (COCl)₂ | Excess oxalyl chloride ensures complete consumption of the amide, preventing unreacted amide from acting as a nucleophile later. |
| Temperature | Reflux (83°C) | Required to drive the elimination of HCl and CO. |
| Atmosphere | Nitrogen/Argon (Positive Pressure) | Critical. Prevents hydrolysis to the amide or urea formation. |
| Time | 2–5 Hours | Monitor HCl evolution; reaction is done when gas evolution ceases. |
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet. Attach a gas outlet to a trap (NaOH solution) to neutralize evolved HCl.
-
Dissolution: Suspend Thiophene-2-carboxamide (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (approx. 5 mL per mmol).
-
Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise via syringe. Caution: Gas evolution may begin immediately.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 30 mins. Then, heat to Reflux for 3–5 hours.
-
Checkpoint: The suspension should become a clear solution as the reaction proceeds.
-
-
Work-up: Cool to RT. Concentrate under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Note: Use a trap; oxalyl chloride is corrosive.
-
-
Purification: Vacuum distillation is recommended for high purity. Alternatively, use the crude immediately if the NMR shows >95% purity.
Troubleshooting Guide
This section addresses specific failure modes based on the chemical behavior of acyl isocyanates.
Figure 2: Logic tree for diagnosing common synthetic failures.
Symptom 1: Formation of White Solid (Precipitate)
-
Diagnosis: Hydrolysis. The isocyanate has reacted with moisture to form the unstable carbamic acid, which decarboxylates to the amide, which then reacts with remaining isocyanate to form the acyl urea (insoluble dimer).[1]
-
Corrective Action:
-
Ensure all glassware is flame-dried.
-
Verify solvent water content (<50 ppm).
-
Maintain a positive pressure of Nitrogen throughout the reflux.
-
Symptom 2: Reaction Mixture Remains a Suspension
-
Diagnosis: Incomplete Reaction. The intermediate N-acyl oxamoyl chloride has formed (which can be insoluble) but has not thermally decomposed to the isocyanate.
-
Corrective Action:
-
Increase temperature. If using DCM (40°C), switch to DCE (83°C) or Toluene (110°C).
-
Extend reflux time until the solution clears.
-
Symptom 3: Product Polymerizes/Darkens upon Storage
-
Diagnosis: Nucleophilic Impurities. Traces of acid, base, or unreacted amide can catalyze the trimerization of the isocyanate into isocyanurates.
-
Corrective Action:
-
Distillation is mandatory for long-term stability.
-
Store at -20°C under inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Thionyl Chloride (SOCl₂) instead of Oxalyl Chloride? A: Generally, No . Thionyl chloride typically converts amides to nitriles (von Braun degradation) or requires harsh conditions that degrade the thiophene ring. Oxalyl chloride is specific for the "Speyer" acyl isocyanate synthesis [1].
Q2: How do I confirm the product was formed without isolating it? A: Take an aliquot for FT-IR analysis . You should see a very strong, characteristic isocyanate peak around 2230–2250 cm⁻¹ . If you see a broad peak at 3300 cm⁻¹ (NH) or 1650–1700 cm⁻¹ (Amide C=O), hydrolysis has occurred.
Q3: Can I perform a "One-Pot" reaction with my nucleophile (e.g., an amine)? A: Yes, but sequential addition is required.
-
Complete the isocyanate formation (Reflux).
-
Remove excess Oxalyl Chloride (Critical: amines react violently with oxalyl chloride).
-
Redissolve in fresh solvent.
-
Add the amine nucleophile at 0°C.
Q4: Why is the Thiophene ring a concern? A: Thiophene is electron-rich. While this makes the carbonyl less electrophilic than a nitro-benzene derivative, the thiophene ring itself is susceptible to electrophilic attack. Avoid using Lewis acids (like AlCl₃) which might cause Friedel-Crafts side reactions on the ring. The Oxalyl Chloride method is neutral/acidic and safe for the ring [2].
References
-
Speziale, A. J., & Smith, L. R. (1962).[2] The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 27(10), 3742–3743.
-
Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965).[3] The Reaction of Oxalyl Chloride with Amides.[3][4][5][6] V. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 30(12), 4306–4307.
-
BenchChem Technical Support. (2025). Managing Isocyanate Reactions: Troubleshooting Moisture Sensitivity.
-
Organic Syntheses. (1966).
-Chloroacetyl Isocyanate.[2] Organic Syntheses, 46, 16.
Sources
Technical Support Center: Thiophene-2-carbonyl isocyanate (TCI) Handling & Polymerization Prevention
Welcome to the Technical Support Center for Thiophene-2-carbonyl isocyanate (TCI) . As a highly reactive building block utilized in advanced drug development and materials science, TCI presents unique handling challenges. Because the isocyanate group is conjugated with an electron-withdrawing carbonyl group, its electrophilicity is significantly enhanced. This makes it exceptionally prone to moisture-induced degradation and base-catalyzed self-polymerization.
This guide is engineered to provide researchers with mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent polymerization and ensure experimental reproducibility.
Mechanistic Insight: Why Does TCI Polymerize?
Understanding the causality behind TCI degradation is critical for preventing it. TCI polymerizes via two primary pathways:
-
Moisture-Induced Polyurea Formation: Water acts as a nucleophile, attacking the highly electrophilic isocyanate carbon to form an unstable carbamic acid. This intermediate rapidly decarboxylates to yield thiophene-2-carboxamide. This newly formed amide is highly nucleophilic and immediately attacks unreacted TCI, forming acyl ureas and eventually an insoluble, cross-linked polyurea network.
-
Base-Catalyzed Trimerization: Trace basic impurities (often originating from glass surfaces, atmospheric ammonia, or solvent impurities) act as catalysts. They trigger the self-condensation of the isocyanate into uretidinediones (dimers) or isocyanurates (trimers), leading to a rigid polymer matrix[1].
Troubleshooting FAQs
Q1: My freshly opened bottle of TCI has a white precipitate at the bottom. Is the reagent ruined? A1: The white precipitate is almost certainly a polyurea polymer formed via moisture exposure. Since TCI is a clear liquid at room temperature, any solid particulate indicates degradation. Diagnostic Rule: If the bulk liquid remains optically clear above the precipitate, you can carefully distill the unreacted TCI under high vacuum. If the entire solution is viscous or cloudy, the auto-catalytic polymerization has progressed too far, and the batch must be discarded.
Q2: What are the optimal storage conditions to prevent polymerization over time? A2: TCI must be stored strictly under an inert atmosphere. Argon is preferred over Nitrogen due to its higher density, allowing it to effectively blanket the liquid. For short-term storage (1-2 weeks), storing at -4°C is acceptable. For long-term storage (1-2 years), it must be kept at -20°C[2].
Q3: Can I add a chemical inhibitor to stabilize TCI during benchtop use? A3: Yes. Unlike vinyl monomers that utilize radical scavengers like BHT[3], isocyanates require acidic stabilizers . Compounds such as Benzoyl chloride, Polyphosphoric acid (PPA), or dissolved acidic gases (SO₂) neutralize the trace basic impurities that catalyze dimerization and trimerization[4]. Benzoyl chloride is the industry standard for benchtop stabilization because it is easily miscible and volatile enough to be removed during subsequent high-vacuum drying steps.
Quantitative Data: Stabilizer Comparison
The following table summarizes the quantitative parameters for selecting the appropriate stabilizing agent for TCI.
| Stabilizing Agent | Optimal Concentration | Mechanism of Action | Best Use Case |
| Benzoyl Chloride | 0.01% - 0.1% (wt) | Neutralizes basic impurities | Routine benchtop handling & short-term storage |
| Polyphosphoric Acid (PPA) | 0.1% - 2.0% (wt) | Strong acidifier & moisture scavenger | Prepolymer formulations & bulk stabilization[4] |
| Sulfur Dioxide (SO₂) | ~0.2% (wt) | Gaseous acidic oxide | Industrial bulk storage[1] |
| BHT | 100 - 200 ppm | Radical scavenger | Prevents oxidation (Ineffective for self-polymerization)[3] |
Experimental Protocols
Every protocol below is designed as a self-validating system . By incorporating visual and physical checkpoints, you can confirm the integrity of your reagent before proceeding to complex syntheses.
Protocol A: Schlenk-Line Aliquoting and Storage
Objective: Transfer TCI without moisture ingress to prevent polyurea formation.
-
Preparation: Flame-dry a Schlenk flask and a set of amber glass vials equipped with PTFE-lined septa. Purge the system with Argon (minimum 3 vacuum/gas cycles).
-
Thermal Equilibration (Critical Step): Thaw the TCI bottle to room temperature before opening. Opening a cold bottle causes immediate atmospheric condensation into the liquid, guaranteeing rapid polymerization.
-
Transfer: Using a positive Argon pressure, insert a dry, argon-purged syringe to withdraw the required volume. Transfer the TCI into the prepared amber vials.
-
Blanketing: Blanket the headspace of each vial with a gentle stream of Argon for 30 seconds before sealing. Store immediately at -20°C[2].
-
Self-Validation Checkpoint: Leave one sealed vial at room temperature for 24 hours. If the transferred liquid remains optically clear, the transfer was perfectly anhydrous. Any cloudiness indicates moisture contamination.
Protocol B: Chemical Stabilization with Benzoyl Chloride
Objective: Extend the pot-life of TCI during multi-step, room-temperature syntheses.
-
Stock Preparation: Prepare a 10% (v/v) stock solution of anhydrous Benzoyl chloride in anhydrous dichloromethane (DCM).
-
Doping: Under an Argon atmosphere, add 10 µL of the Benzoyl chloride stock solution per 10 mL of TCI. This achieves an approximate 0.01% stabilizer concentration, sufficient to neutralize trace bases without interfering with downstream nucleophilic additions.
-
Homogenization: Swirl the flask gently for 1 minute to ensure complete homogenization.
-
Self-Validation Checkpoint: Extract a 1 mL test aliquot of the stabilized TCI and a 1 mL unstabilized control. Leave both at room temperature for 48 hours. The stabilized sample will remain highly fluid and clear, whereas the control will exhibit increased viscosity or visible precipitation[1].
Pathway Visualization
The following diagram maps the dual pathways of TCI polymerization and illustrates exactly where physical and chemical inhibitors intervene to halt degradation.
TCI polymerization pathways and targeted intervention points by chemical and physical inhibitors.
References
-
[3] Pharos Project: Materials: ISOCYANATES. Source: ctfassets.net. 5
-
Szycher's Handbook of Polyurethanes. Source: daryatamin.com.
-
[2] 4753-94-0 | thiophene-2-carbonyl isocyanate. Source: 39.100.107.2
-
[4] Polyphosphoric acid as a stabilizer for polyurethane prepolymers - EP 0856551 A1. Source: googleapis.com. 4
-
[1] US3247236A - Stabilization of isocyanates. Source: google.com. 1
Sources
- 1. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 2. 4753-94-0|thiophene-2-carbonyl isocyanate|thiophene-2-carbonyl isocyanate|-范德生物科技公司 [39.100.107.131]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
Technical Guide: Thiophene-2-carbonyl Isocyanate Work-Up & Handling
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Protocol for the Synthesis, Isolation, and Work-up of Thiophene-2-carbonyl Isocyanate
Executive Summary & Critical Safety Warning
Thiophene-2-carbonyl isocyanate (CAS: 4753-94-0) is a highly electrophilic acyl isocyanate, distinct from the less reactive aryl isocyanate (2-thienyl isocyanate). It serves as a "warhead" in medicinal chemistry for generating urea and carbamate derivatives with thiophene scaffolds.[1]
Critical Distinction:
-
Target Molecule: Thiophene-2-carbonyl isocyanate (
). Contains a carbonyl linker.[1][2][3] Highly moisture-sensitive. -
Common Confusion: 2-Thienyl isocyanate (
). Attached directly to the ring.
Safety Alert: This compound is a potent lachrymator and sensitizer.[1] It reacts violently with water to release
The Chemistry: Synthesis & Reactivity Profile[1]
The standard industrial and laboratory synthesis utilizes the reaction of thiophene-2-carboxamide with oxalyl chloride (Speier's method).[1] This route is preferred over the Curtius rearrangement of azides due to scalability, although it generates HCl gas and oxalyl byproducts that dictate the work-up strategy.[1]
Reaction Mechanism & Pathway
The amide attacks the oxalyl chloride, forming an intermediate imidoyl chloride species, which eliminates HCl and CO to yield the acyl isocyanate.[1]
Figure 1: Reaction pathway for the synthesis of thiophene-2-carbonyl isocyanate via oxalyl chloride.
Detailed Protocol: Synthesis & Anhydrous Work-Up
Objective: Isolate pure thiophene-2-carbonyl isocyanate from the reaction mixture. Scale: Typical lab scale (10–50 mmol).
Phase 1: Reaction Setup
-
Apparatus: Flame-dried 3-neck round bottom flask, reflux condenser, nitrogen inlet, and a gas trap (alkaline scrubber) for HCl/CO evolution.[1]
-
Solvent: Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM).[1] DCE is preferred for its higher boiling point (
), which drives HCl elimination.[1] -
Procedure:
-
Suspend thiophene-2-carboxamide (1.0 eq) in DCE (approx. 5-10 mL per mmol).
-
Add Oxalyl Chloride (1.2 – 1.5 eq) dropwise at room temperature.[1]
-
Observation: Gas evolution will begin.[1]
-
Heat to reflux for 3–5 hours. The suspension should become a clear solution, indicating consumption of the amide.[1]
-
Phase 2: The Work-Up (Purification)
Note: Do not wash with water or bicarbonate.
-
Solvent Removal:
-
Filtration (Optional but Recommended):
-
Vacuum Distillation (Isolation):
Phase 3: Characterization Check
Before committing the reagent to the next step, verify the isocyanate formation:
-
FT-IR (Neat): Look for the strong, broad -N=C=O stretch at 2220–2250 cm⁻¹ .
-
Absence of Amide: Disappearance of N-H stretches (3100–3400 cm⁻¹) from the starting material.[1]
Troubleshooting Guide
Common failure modes and their chemical causality.
| Issue | Observation | Root Cause | Corrective Action |
| Hydrolysis | White solid precipitates immediately upon exposure to air. | Reaction with atmospheric moisture forms the primary amide + | Use Schlenk lines.[1] Dry all glassware at >120°C. Use fresh molecular sieves for solvents.[1] |
| Polymerization | Viscous gummy residue; insoluble in organic solvents.[1] | Acyl isocyanates can dimerize/trimerize if heated too long without solvent or stored improperly.[1] | Do not overheat during distillation.[1] Store at -20°C under Argon. Dilute with dry solvent if not using immediately.[1] |
| Incomplete Reaction | N-H peaks visible in IR; solid remains in flask.[1] | HCl evolution stalled; insufficient oxalyl chloride or temperature.[1] | Increase reflux time.[1] Ensure fresh oxalyl chloride is used.[1] Add a catalytic drop of DMF (Vilsmeier-like activation). |
| Color Change | Deep red/black oil.[1] | Oxidation of the thiophene ring (acid sensitive).[1] | Ensure nitrogen atmosphere.[1] Avoid prolonged reflux times beyond 6 hours. |
Troubleshooting Logic Tree
Figure 2: Logical flow for diagnosing reaction failures based on spectral data.
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound using silica gel chromatography? A: No. Silica gel contains surface hydroxyl groups and adsorbed water.[1] The acyl isocyanate will react with the silica, decomposing into the amide and permanently binding to the column.[1] Distillation or crystallization (if solid) are the only viable purification methods.[1]
Q2: How should I store Thiophene-2-carbonyl isocyanate? A: Store in a tightly sealed vial under an inert atmosphere (Argon preferred) at -20°C . Acyl isocyanates are thermodynamically unstable over long periods and may dimerize.[1] It is best prepared fresh.
Q3: I see a "2-Thienyl Isocyanate" sold by vendors. Is this the same thing?
A: No. 2-Thienyl isocyanate has the NCO group attached directly to the ring (
Q4: How do I quench the reaction if I have excess reagent?
A: Quench by slowly adding methanol or a secondary amine (e.g., morpholine).[1] This converts the dangerous isocyanate into a stable methyl carbamate or urea derivative, which can then be disposed of safely.[1] Never quench directly with water , as the
References
-
Speier, J. L. (1958).[1] The Preparation of Acyl Isocyanates. Journal of Organic Chemistry, 23(10), 1506–1508.[1] (Foundational method for acyl isocyanate synthesis via oxalyl chloride).
-
Speziale, A. J., & Smith, L. R. (1962).[1] The Reaction of Oxalyl Chloride with Amides. Journal of Organic Chemistry, 27(10), 3742-3743.[1] (Mechanistic insight into the amide-oxalyl chloride reaction).
-
Sigma-Aldrich. Thiophene-2-carbonyl isocyanate Product Page. (Physical property verification).
-
Organic Syntheses.
-Chloroacetyl Isocyanate. Org. Synth. 1966, 46,[1] 16. (Analogous procedure for acyl isocyanate work-up and distillation).
Sources
Technical Support Center: Troubleshooting Impurities in Thiophene-2-carbonyl Isocyanate Synthesis
Introduction
Thiophene-2-carbonyl isocyanate is a highly reactive, versatile electrophile critical for the synthesis of complex heterocyclic therapeutics, including factor Xa inhibitors (e.g., Rivaroxaban) and various kinase inhibitors[1]. The most scalable, phosgene-free route to synthesize this compound involves the reaction of thiophene-2-carboxamide with oxalyl chloride[2]. However, the dual electrophilicity of the isocyanate group and the harsh conditions of acyl chloride formation often lead to a complex impurity profile[3].
As a Senior Application Scientist, I have designed this guide to detail the mechanistic origins of these impurities and provide field-proven, self-validating protocols for their removal.
Reaction Mechanism & Impurity Profiling
Understanding the mechanistic pathways is the first step to controlling the reaction outcome. The diagram below illustrates the divergent pathways that lead to the target isocyanate versus common impurities.
Reaction pathways and impurity generation in Thiophene-2-carbonyl isocyanate synthesis.
Troubleshooting Guide & FAQs
Q1: My final product is heavily contaminated with thiophene-2-carbonitrile. What causes this dehydration byproduct, and how can I eliminate it? Expertise & Causality: Thiophene-2-carbonitrile forms when oxalyl chloride acts as a dehydrating agent rather than an acylating agent. If the initial O-acylated intermediate breaks down via elimination rather than undergoing the desired rearrangement and loss of HCl/CO/CO₂ gases, the amide is dehydrated to the nitrile[2]. This pathway is thermodynamically favored at elevated temperatures or when the reaction is starved of oxalyl chloride. Solution:
-
Temperature Control: Initiate the addition of oxalyl chloride at 0 °C to 5 °C, allowing the intermediate to form stably before gradually warming to reflux (typically 60–70 °C in dichloromethane or toluene)[4].
-
Catalytic DMF: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops per 10 mmol). DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent in situ, which drastically accelerates the desired acylation pathway over the slower dehydration pathway[3].
Q2: I am observing a highly insoluble white precipitate in my reaction mixture that persists even after the reaction is complete. What is this, and how do I remove it? Expertise & Causality: This is likely an acyl urea derivative (e.g., bis(thiophene-2-carbonyl)urea) or unreacted starting material. Acyl isocyanates are extremely sensitive to moisture. Even trace water ingress hydrolyzes the isocyanate back to the primary amide, releasing CO₂. The newly formed (or unreacted) amide then acts as a nucleophile, attacking the highly electrophilic carbon of another isocyanate molecule to form a stable, insoluble urea dimer[3]. Solution: Because both the unreacted amide and the urea dimer are highly insoluble in non-polar solvents (like toluene or hexanes) compared to the highly soluble isocyanate, you can remove them via cold filtration. Cool the crude mixture to 0 °C for 2 hours, then filter rapidly through a pad of oven-dried Celite under a blanket of argon[5].
Q3: How can I effectively remove residual oxalyl chloride without degrading the sensitive isocyanate? Expertise & Causality: Oxalyl chloride (b.p. 61 °C) must be completely removed before utilizing the isocyanate in downstream coupling reactions, as it will indiscriminately acylate incoming nucleophiles. Aqueous workups are impossible due to the hydrolytic instability of the isocyanate. Solution: Utilize azeotropic distillation. Concentrate the reaction mixture under reduced pressure. Add 2-3 volumes of anhydrous toluene and re-evaporate. Toluene forms an efficient azeotrope with oxalyl chloride and HCl, stripping them from the heavier thiophene-2-carbonyl isocyanate (which remains as a viscous oil or low-melting solid)[5].
Quantitative Data: Impurity Profiling & Removal Efficiency
| Impurity | Mechanistic Origin | Detection Method | Removal Strategy | Typical Reduction |
| Thiophene-2-carbonitrile | Dehydration of amide by oxalyl chloride | IR: Sharp -C≡N stretch at ~2220 cm⁻¹ | Temperature control (0 °C initiation); Catalytic DMF | > 95% reduction |
| Acyl Urea Dimer | Nucleophilic attack of amide on isocyanate | IR: Broad N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹) | Strict anhydrous conditions; Cold filtration in toluene | Quantitative removal |
| Unreacted Amide | Incomplete conversion | NMR: Broad singlet for -NH₂ at ~7.5 ppm | Cold filtration in non-polar solvent (toluene/hexanes) | Quantitative removal |
| Residual Oxalyl Chloride | Excess reagent | NMR: Downfield shift in ¹³C NMR (~160 ppm) | Azeotropic distillation with anhydrous toluene | > 99% reduction |
Experimental Protocol: Self-Validating Synthesis & Purification Workflow
This methodology is designed as a self-validating system; each step contains an observable metric to confirm success before proceeding.
Step 1: Apparatus Preparation (Self-Validating Step) Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Validation: Place a moisture indicator strip in the exhaust line. It must remain blue throughout the setup, confirming a strictly anhydrous atmosphere.
Step 2: Reagent Loading Suspend thiophene-2-carboxamide (10.0 mmol) in anhydrous toluene (30 mL). Add 2 drops of anhydrous DMF (catalyst)[3]. Cool the suspension to 0 °C using an ice bath.
Step 3: Oxalyl Chloride Addition Dilute oxalyl chloride (12.0 mmol, 1.2 eq) in anhydrous toluene (10 mL). Add this solution dropwise over 30 minutes via an addition funnel[4]. Causality: Slow addition at 0 °C prevents localized exothermic spikes that drive the dehydration pathway to thiophene-2-carbonitrile.
Step 4: Thermal Activation & Conversion Remove the ice bath and gradually heat the reaction to 70 °C for 4 hours. Validation: The reaction will transition from a cloudy suspension to a clear, homogenous solution as the insoluble amide converts to the highly soluble isocyanate. The complete cessation of gas evolution (HCl, CO, CO₂) in the bubbler serves as a visual indicator of reaction completion.
Step 5: Azeotropic Stripping Cool the mixture to room temperature. Transfer to a rotary evaporator (vented with argon) and concentrate under reduced pressure. Add fresh anhydrous toluene (20 mL) and re-evaporate. Repeat this twice to azeotropically remove all residual oxalyl chloride and HCl[5].
Step 6: Cold Filtration (Impurity Removal) Redissolve the crude oil in anhydrous hexanes or a minimum amount of cold toluene. Cool to 0 °C for 2 hours to precipitate any unreacted amide or acyl urea dimers. Filter rapidly through an oven-dried Celite pad under an argon blanket.
Step 7: Final Isolation & Spectroscopic Validation Concentrate the filtrate to yield pure thiophene-2-carbonyl isocyanate. Validation: Perform an immediate FTIR analysis. The spectrum must show a dominant, sharp -N=C=O stretch at ~2250 cm⁻¹ and a complete absence of N-H stretching at ~3300 cm⁻¹. If the N-H stretch is absent, the product is validated as free of amide and urea impurities.
References
- Title: US7872129B2 - Compositions useful as inhibitors of GSK-3 Source: Google Patents URL
- Title: Reactions - Lesson 7 - Addition to Carbon–Hetero Multiple Bonds - Introduction - March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (2013)
- Source: PMC (nih.gov)
- Title: WO2009023233A1 - Substituted oxazolidinone derivatives Source: Google Patents URL
- Title: Isocyanatocarbonyl Chloride | High-Purity Reagent Source: Benchchem URL
Sources
- 1. WO2009023233A1 - Substituted oxazolidinone derivatives - Google Patents [patents.google.com]
- 2. One moment, please... [schoolbag.info]
- 3. Isocyanatocarbonyl Chloride|High-Purity Reagent [benchchem.com]
- 4. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7872129B2 - Compositions useful as inhibitors of GSK-3 - Google Patents [patents.google.com]
Anhydrous reaction conditions for isocyanate chemistry
Technical Support Center: Anhydrous Isocyanate Protocols
Mission: To provide researchers with field-proven, mechanistic strategies for managing the extreme moisture sensitivity of isocyanate chemistry. This guide moves beyond basic "dry techniques" to address the specific kinetic and stoichiometric penalties of water contamination.
Module 1: The Basics (Prevention & Setup)
Q: Why is "standard" oven-drying insufficient for isocyanate reactions?
A: Isocyanates are not just moisture-sensitive; they are moisture scavengers. A standard drying oven operates at 100–120°C. While this removes bulk water, it leaves a mono-layer of water molecules hydrogen-bonded to the silicate surface of the glass.
-
The Consequence: When you add your isocyanate, it "scrubs" this water off the glass, initiating the urea-formation cascade immediately.
-
The Fix: You must use flame drying under vacuum or a vacuum oven set to >140°C for at least 4 hours. The glass must be hot when the inert gas (Argon/Nitrogen) is introduced.
Q: What is the "2:1 Stoichiometric Penalty"?
A: This is the most critical concept in isocyanate stoichiometry. One molecule of water does not destroy just one molecule of isocyanate.
-
Water attacks Isocyanate A
Amine + . -
The newly formed Amine (highly nucleophilic) attacks Isocyanate B
Urea.
-
Result: 1 molecule of water consumes 2 molecules of isocyanate. If your solvent has 100 ppm water, you are losing significantly more reagent than calculated, leading to incomplete conversion of your target nucleophile.
Module 2: Solvent Drying Protocol (The "Sieve" Standard)
Q: Can I just add molecular sieves from the bottle to my solvent?
A: Absolutely not. Commercial molecular sieves are saturated with atmospheric water during packaging and storage.[1] Using them "out of the box" often adds water to your solvent.
Protocol: Correct Sieve Activation
-
Sieve Type: 3A (Preferred for acetonitrile, methanol, DMF) or 4A (General purpose for THF, Toluene, DCM). Note: 3A excludes larger organic molecules, preventing solvent co-adsorption.
-
Activation Steps:
-
Place sieves in a fused silica or high-temp glass vessel.
-
Heat to 300°C (minimum) under high vacuum (<0.1 mbar) for 12–16 hours . Standard ovens (120°C) are useless here.[1][2]
-
Cool under dry Argon.
-
The "Glove Test" (Validation): Place a few activated beads in a dry gloved hand and add one drop of water. They should generate enough heat to be uncomfortable/burn. If they only get "warm," they are not active.
-
Data: Water Tolerance Thresholds
| Parameter | Standard Synthesis | Kinetic/Mechanistic Study | Polymerization (Polyurethanes) |
| Max Water Content | < 50 ppm | < 10 ppm | < 20 ppm |
| Primary Risk | Yield loss (approx. 5-10%) | Rate constant error | Chain termination / Gelation |
| Detection Method | Karl Fischer (Coulometric) | Karl Fischer (Coulometric) | Viscosity spike / Bubbling |
Module 3: Troubleshooting (Reaction Monitoring)
Q: I see a fine white precipitate forming. What is it?
A: This is disubstituted urea , the "tombstone" of a failed isocyanate reaction.
-
Mechanism: The isocyanate reacted with water to form an amine, which immediately reacted with another isocyanate.[3][4][5]
-
Solubility: These ureas are notoriously insoluble in most organic solvents (even DCM or THF), causing them to crash out.
-
Recovery: You cannot reverse this. Filter the precipitate to salvage the supernatant, but check your stoichiometry—you likely have excess unreacted nucleophile remaining.
Q: My reaction is bubbling, but I'm not running a decarboxylation. Why?
A: You are generating carbon dioxide (
-
Danger: In a sealed vessel (e.g., a pressure tube), this can lead to explosion.
-
Diagnostic: If bubbling occurs before you add your nucleophile, your solvent or atmosphere is wet.
Visualizing the Failure Mode The following diagram illustrates the "Water Contamination Cascade" that leads to both pressure hazards and precipitate formation.
Figure 1: The "Water Cascade." Note how one water molecule triggers the consumption of two isocyanate molecules and generates two waste products (CO2 and Urea).
Module 4: Advanced Handling (Schlenk Techniques)
Q: How do I transfer the isocyanate without exposing it to air?
A: Never pour isocyanates. Use Cannula Transfer or Positive Pressure Syringe techniques.
Protocol: The "Inert Draw"
-
Source Flask: Capped with a rubber septum, under positive
pressure (balloon or line). -
Syringe Prep: Purge the syringe 3x with inert gas before touching the liquid.
-
The Draw: Insert needle. Because the flask is under positive pressure, the plunger will be pushed back naturally. Do not pull aggressively, or you may create a vacuum that sucks air in through the needle hub.
-
Transfer: Inject into the reaction vessel (also under positive pressure).
Visualizing the Setup The following diagram outlines the critical components of a Schlenk line setup required for these reactions.
Figure 2: Essential Schlenk Line Architecture. The Cold Trap is critical to prevent isocyanate vapors from damaging the vacuum pump.
References
-
Mechanism of Water-Isocyanate Reaction
- Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (1960). Mechanism of the Water-Isocyanate Reaction. Industrial & Engineering Chemistry.
-
Solvent Drying & Molecular Sieves
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
-
Isocyanate Handling & Safety
-
Safe Work Australia.[7] (2020). Guide to Handling Isocyanates.
-
-
Troubleshooting Polymerization
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. canada.ca [canada.ca]
- 8. researchgate.net [researchgate.net]
Monitoring the progress of reactions involving Thiophene-2-carbonyl isocyanate
Technical Support Center: Thiophene-2-carbonyl Isocyanate Reaction Monitoring
Welcome to the advanced technical support portal for monitoring reactions involving Thiophene-2-carbonyl isocyanate. As an acyl isocyanate, this compound exhibits exceptional electrophilicity due to the electron-withdrawing nature of the adjacent thiophene-2-carbonyl group. This heightened reactivity requires specialized analytical strategies to prevent false conversion readings and ensure process safety.
Below, you will find our comprehensive knowledge base, standard operating procedures (SOPs), and troubleshooting guides designed for drug development professionals and synthetic chemists.
Module 1: Analytical Strategy & Causality (FAQs)
Q: Why is offline sampling (e.g., standard HPLC/LC-MS) generally discouraged for monitoring Thiophene-2-carbonyl isocyanate reactions? A: The primary issue is atmospheric moisture sensitivity. The acyl isocyanate moiety reacts almost instantaneously with ambient water during sample extraction and transfer, hydrolyzing into thiophene-2-carboxamide and evolving CO₂. If you rely on unquenched offline sampling, the hydrolysis will artificially inflate your conversion rates, leading to premature reaction termination. Therefore, in-situ mid-IR spectroscopy with an attenuated total reflectance (ATR) sensor is the industry gold standard due to its selectivity, sensitivity, and closed-system nature [1].
Q: What is the mechanistic rationale behind the specific IR markers used for monitoring? A: The most definitive spectroscopic marker is the asymmetric N=C=O stretching vibration. Because the N=C=O group consists of cumulative double bonds, it produces a highly distinct, strong absorption band between 2240 cm⁻¹ and 2270 cm⁻¹ [2]. This region is typically free from overlapping signals of standard solvents or nucleophiles. As the nucleophile (e.g., an amine or alcohol) attacks the isocyanate carbon, the cumulative double bond system is broken to form an acyl urea or acyl carbamate, causing the 2250 cm⁻¹ peak to decay to the baseline [3].
Q: If I must use offline HPLC for regulatory or purity validation, how do I prevent degradation? A: You must utilize a chemical quenching protocol. By immediately injecting the reaction aliquot into an anhydrous solution containing a massive excess of a sterically hindered secondary amine (such as dibutylamine), you force the unreacted Thiophene-2-carbonyl isocyanate to instantly form a stable, bulky acyl urea. This derivative is highly stable on reverse-phase HPLC columns and provides an accurate snapshot of the unreacted isocyanate concentration at the exact moment of sampling.
Module 2: Quantitative Data Reference
To establish a self-validating analytical system, cross-reference your in-situ FTIR data with offline NMR or HPLC data.
Table 1: Key Spectroscopic Markers for Thiophene-2-carbonyl Isocyanate
| Analytical Method | Target Moiety | Signal / Shift | Trend During Reaction | Causality / Note |
| FTIR (In-situ) | Asymmetric N=C=O stretch | ~2240 – 2270 cm⁻¹ | Decreases to baseline | Cleavage of cumulative double bonds upon nucleophilic attack. |
| FTIR (In-situ) | Acyl Carbonyl (C=O) | ~1700 – 1730 cm⁻¹ | Shifts / Broadens | Conversion from acyl isocyanate to acyl urea/carbamate alters H-bonding [4]. |
| ¹³C NMR | Isocyanate Carbon | ~125 – 130 ppm | Disappears | Loss of the sp-hybridized N=C=O carbon. |
| ¹³C NMR | Carbonyl Carbon | ~160 – 165 ppm | Shifts downfield | Change in adjacent electron density post-addition. |
Module 3: System Architecture & Workflow
The following diagram illustrates the logical workflow for establishing a robust, self-validating monitoring system using in-situ FTIR coupled with offline verification.
Workflow for in-situ FTIR monitoring and offline verification of acyl isocyanate reactions.
Module 4: Standard Operating Procedures (SOPs)
SOP 1: In-Situ FTIR Setup and Baseline Validation
Objective: To continuously monitor the depletion of the N=C=O band without exposing the reaction to moisture.
-
Probe Insertion & Purge: Insert the ATR-FTIR probe (e.g., SiComp or Diamond sensor) into the dry, inert-gas-purged reactor vessel. Ensure the system is sealed.
-
Background Acquisition: Add your reaction solvent and the nucleophile (if it is the starting material in the vessel). Acquire a background spectrum. Crucial Step: This self-validates the baseline and ensures no overlapping solvent peaks exist in the 2240–2270 cm⁻¹ region.
-
Isocyanate Addition: Begin continuous scanning (e.g., 1 scan every 15–30 seconds). Slowly dose the Thiophene-2-carbonyl isocyanate into the reactor.
-
Peak Tracking: Configure the spectroscopy software to integrate the area under the peak at ~2260 cm⁻¹.
-
Endpoint Determination: The reaction is deemed complete when the first derivative of the peak area curve reaches zero (the peak area stabilizes at the baseline).
SOP 2: Offline HPLC Quenching (Dibutylamine Trapping)
Objective: To trap residual isocyanate for accurate offline quantification.
-
Preparation: Prepare a quenching solution of 0.1 M dibutylamine in anhydrous acetonitrile.
-
Sampling: Using a dry, gas-tight syringe, withdraw a 50 µL aliquot from the active reaction mixture.
-
Quenching: Immediately inject the aliquot into 1.0 mL of the dibutylamine quenching solution. Vortex for 5 seconds. The bulky dibutylamine reacts instantly with any residual Thiophene-2-carbonyl isocyanate.
-
Dilution & Analysis: Dilute the quenched sample with the HPLC mobile phase and inject it into the HPLC. Quantify the resulting dibutyl-acylurea derivative against a pre-established calibration curve.
Module 5: Troubleshooting & Diagnostics
Ticket #101: The FTIR baseline in the 2250 cm⁻¹ region is drifting upward during the reaction.
-
Diagnostic: Baseline drift in this region is rarely chemical; it is typically physical. As the reaction progresses, the formation of the acyl urea/carbamate product may increase the viscosity of the solution or cause localized precipitation on the ATR crystal.
-
Resolution: Increase the stirring rate to ensure homogeneity at the sensor tip. If precipitation is inherent to the product, switch to a solvent system that maintains product solubility, or rely on the initial rate kinetics rather than absolute endpoint integration.
Ticket #102: HPLC analysis shows 100% conversion, but the FTIR still shows a faint NCO peak.
-
Diagnostic: Your offline sampling technique is introducing moisture. The Thiophene-2-carbonyl isocyanate is hydrolyzing in the syringe before it reaches the quenching solution, giving a false "100% conversion" reading on the HPLC.
-
Resolution: Trust the in-situ FTIR data. To fix the HPLC discrepancy, ensure the syringe is purged with nitrogen prior to sampling, and minimize the time between extraction and injection into the dibutylamine quench.
Ticket #103: The NCO peak is decaying, but a new peak at ~2340 cm⁻¹ is appearing.
-
Diagnostic: The peak at 2340 cm⁻¹ corresponds to carbon dioxide (CO₂). Your reaction vessel contains trace water. The Thiophene-2-carbonyl isocyanate is undergoing competitive hydrolysis, releasing CO₂ gas which is dissolving in the solvent and being detected by the IR probe.
-
Resolution: Abort the reaction. Rigorously dry your solvent over molecular sieves, titrate your nucleophile for water content (Karl Fischer titration), and ensure the reactor's inert gas blanket is functioning correctly.
References
-
Mettler Toledo. "Isocyanate Reactions: In Situ FTIR Spectroscopy." Mettler Toledo Reaction Analysis Applications. Available at:[Link]
-
Fraunhofer Institute. "Mid- and near-infrared spectroscopies for quantitative tracking of isocyanate content: Streamlined development of monitoring tools." Fraunhofer Publica. Available at:[Link]
-
American Chemical Society (JACS Au). "Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates." JACS Au, 2024. Available at:[Link]
-
MDPI. "Characterization and Properties of Water-Blown Rigid Polyurethane Foams Reinforced with Silane-Modified Nanosepiolites Functionalized with Graphite." Polymers, 2022. Available at:[Link]
Technical Support Center: Safe Quenching of Thiophene-2-carbonyl Isocyanate Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with thiophene-2-carbonyl isocyanate. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the safe and effective quenching of reactions involving this highly reactive compound. Our focus is on providing practical, field-proven insights grounded in established chemical safety principles.
Understanding the Chemistry: Reactivity and Hazards
Thiophene-2-carbonyl isocyanate is a bifunctional molecule featuring a reactive isocyanate group (-NCO) attached to a thiophene ring via a carbonyl linker. The isocyanate group is highly electrophilic and will readily react with a wide range of nucleophiles. This reactivity is the basis for its utility in synthesis but also presents significant safety challenges if not properly managed.
Key Hazards:
-
Respiratory and Skin Sensitization: Like most isocyanates, this compound is a potential sensitizer. Inhalation or skin contact can lead to allergic reactions, including occupational asthma, which can be severe and life-threatening upon subsequent exposures, even at very low concentrations.
-
Irritation: It is expected to be a strong irritant to the skin, eyes, and respiratory tract[1][2].
-
Moisture Sensitivity: Thiophene-2-carbonyl isocyanate will react exothermically with water to form an unstable carbamic acid, which then decomposes to 2-thiophenecarboxamide and carbon dioxide. This can lead to pressure buildup in sealed containers[3][4].
Due to these hazards, all work with thiophene-2-carbonyl isocyanate must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times[1].
Frequently Asked Questions (FAQs)
Q1: What are the best quenching agents for thiophene-2-carbonyl isocyanate?
A1: The most effective and common quenching agents are nucleophiles that react with the isocyanate group to form stable, less reactive products. The two primary classes of quenching agents are alcohols and secondary amines[5].
-
Alcohols (e.g., methanol, isopropanol): These react with the isocyanate to form stable carbamates. Methanol is often preferred due to its low cost and the high solubility of the resulting carbamate in many organic solvents.
-
Secondary Amines (e.g., diethylamine): These react to form stable ureas. The reaction with amines is generally faster and more exothermic than with alcohols[6].
Q2: How do I know when the quenching reaction is complete?
A2: The most reliable method for confirming the complete consumption of the isocyanate is through Fourier-Transform Infrared (FTIR) spectroscopy. The isocyanate group has a strong and sharp characteristic absorption band in the region of 2250-2285 cm⁻¹[3][7]. The disappearance of this peak indicates that the quenching reaction is complete.
Q3: Can the thiophene ring react with the quenching agents?
A3: The thiophene ring is a relatively stable aromatic system and is generally unreactive towards nucleophiles like alcohols and amines under standard quenching conditions[8][9]. However, very strong bases or highly reactive organometallic reagents can deprotonate the ring, but such conditions are not typically employed for quenching isocyanates.
Q4: What should I do in case of a spill?
A4: In the event of a small spill within a fume hood, it should be absorbed onto an inert material like vermiculite or sand. Do not use combustible materials like paper towels. The contaminated absorbent should then be treated as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures. A decontamination solution, such as an aqueous solution of sodium carbonate (5-10%) and a small amount of liquid detergent, can be used to neutralize the spill area[4][10].
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| White precipitate forms during the reaction or workup. | The isocyanate has reacted with residual water in the reaction mixture to form an insoluble urea byproduct[11]. | Preventative Measures: Ensure all solvents and reagents are rigorously dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Corrective Actions: The urea byproduct can often be removed by filtration. For future reactions, consider adding a drying agent or performing a more rigorous drying of your starting materials. |
| Foaming or gas evolution during quenching. | This is likely due to the reaction of the isocyanate with water, which produces carbon dioxide gas[11]. It can also be caused by adding the quenching agent too quickly, leading to a rapid exotherm and boiling of the solvent. | Immediate Action: Ensure the reaction vessel is not sealed to prevent pressure buildup. Reduce the rate of addition of the quenching agent. Investigation: Identify the source of water contamination to prevent recurrence. |
| The isocyanate peak is still present in the FTIR spectrum after quenching. | The quenching reaction is incomplete. This could be due to an insufficient amount of quenching agent, low reaction temperature, or insufficient reaction time. | Corrective Actions: Add an additional portion of the quenching agent. Allow the reaction to stir for a longer period, possibly with gentle warming if the quenching agent is an alcohol. |
| Low yield of the desired product after quenching and workup. | The isocyanate may have been consumed by side reactions, such as reaction with water or self-polymerization at elevated temperatures[3]. | Analysis: Analyze the crude product mixture to identify byproducts. Optimization: For future reactions, ensure anhydrous conditions and maintain careful temperature control. |
Detailed Experimental Protocols
Protocol 1: Quenching with Methanol
This protocol is recommended for its simplicity and the formation of a readily soluble carbamate byproduct.
Materials:
-
Reaction mixture containing unreacted thiophene-2-carbonyl isocyanate
-
Methanol (anhydrous)
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
Procedure:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C using an ice bath. This is crucial to control the exotherm of the quenching reaction.
-
Slow Addition of Methanol: Under an inert atmosphere, slowly add an excess of anhydrous methanol (at least 5 equivalents relative to the initial amount of thiophene-2-carbonyl isocyanate) to the stirred reaction mixture. The addition should be dropwise to maintain a low reaction temperature.
-
Stir and Warm to Room Temperature: Continue stirring the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Verification (Recommended): Withdraw a small aliquot of the reaction mixture and acquire an FTIR spectrum to confirm the absence of the isocyanate peak at ~2250-2285 cm⁻¹[7].
-
Workup: Proceed with your standard aqueous workup. The resulting methyl N-(thiophene-2-carbonyl)carbamate is generally soluble in common organic solvents.
Protocol 2: Quenching with Diethylamine
This protocol is suitable when a faster quenching reaction is desired.
Materials:
-
Reaction mixture containing unreacted thiophene-2-carbonyl isocyanate
-
Diethylamine
-
Anhydrous aprotic solvent (e.g., THF, dichloromethane)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature.
-
Prepare Diethylamine Solution: In a separate flask, prepare a solution of diethylamine (at least 2 equivalents relative to the initial amount of thiophene-2-carbonyl isocyanate) in an anhydrous aprotic solvent.
-
Slow Addition: Under an inert atmosphere, add the diethylamine solution dropwise to the stirred reaction mixture. The reaction is exothermic, and a controlled addition rate is important.
-
Stir at Room Temperature: Stir the mixture at room temperature for at least 30 minutes to ensure complete reaction.
-
Verification (Recommended): Confirm the absence of the isocyanate peak by FTIR spectroscopy[3].
-
Workup: Proceed with your standard aqueous workup. The resulting N,N-diethyl-N'-(thiophene-2-carbonyl)urea is typically soluble in organic solvents.
Visualizing the Workflow and Safety Protocols
Quenching Workflow
Caption: Workflow for the safe quenching of thiophene-2-carbonyl isocyanate reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues during isocyanate quenching.
References
-
SKC Ltd. Spill Decontamination Kit for Aromatic Isocyanates. [Link]
-
StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction. [Link]
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
-
LINKMAN GROUP (HIGH ROCK LTD). SPILL DECONTAMINATION KIT FOR ALIPHATIC ISOCYANATES PK/1. [Link]
-
SKC Inc. Decontamination Solution Isocyanates, 1 Gal (769-1052). [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
MDPI. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
Gyan Sanchay. THIOPHENE. [Link]
- Bello, D., et al. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 8(5), 523-529.
- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 6967-6977.
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ResearchGate. (2025, August 6). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2. [Link]
-
BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips. [Link]
-
Osaka Prefecture University. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]
-
Safe Work Australia. Guide to Handling Isocyanates. [Link]
-
. (2016, July 26). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. [Link]
-
National Institutes of Health. (2008). On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process. PMC. [Link]
-
ResearchGate. (2018, October 30). Utility of thiophene-2-carbonyl isothiocyanate as a precursor for the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives with evaluation of their antitumor and antimicrobial activities. [Link]
-
National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
-
ResearchGate. (2016, June 2). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
International Journal of Research and Analytical Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
MDPI. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
Royal Society of Chemistry. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
California Department of Public Health. Isocyanates: Working Safely. [Link]
-
ResearchGate. (2025, August 6). The reaction of 2-aminocyclohexeno[b]thiophene derivatives with ethoxycarbonyl isothiocyanate: Synthesis of fused thiophene derivatives with antibacterial and antifungal activities. [Link]
-
Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]
-
ResearchGate. Fragment of the FTIR spectrum from the range of carbonyl groups 1640–1750 cm⁻¹. [Link]
-
ETH Zurich. (2024, March 7). Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fsi.co [fsi.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. skcltd.com [skcltd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Purity Analysis of Thiophene-2-carbonyl Isocyanate by HPLC: A Comparative Guide to Pre-Column Derivatization Strategies
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive electrophiles. Thiophene-2-carbonyl isocyanate (CAS: 4753-94-0) is a potent acyl isocyanate used as a versatile building block in medicinal chemistry and materials science. However, its defining chemical feature—an isocyanate group activated by an adjacent electron-withdrawing carbonyl—makes it exceptionally susceptible to nucleophilic attack.
Attempting to analyze this compound using standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC) inevitably leads to analytical failure. This guide objectively compares the performance of established derivatization strategies against direct analysis, providing the mechanistic causality and self-validating protocols necessary to achieve robust purity data.
The Causality of Analytical Failure: Why Direct HPLC is Flawed
Acyl isocyanates are orders of magnitude more reactive than their alkyl or aryl counterparts. In the presence of aqueous mobile phases or protic solvents (like methanol), the highly electrophilic isocyanate carbon undergoes rapid nucleophilic attack.
During direct RP-HPLC, the compound reacts with water in the mobile phase to form an unstable carbamic acid intermediate, which rapidly decarboxylates into thiophene-2-carboxamide and carbon dioxide gas. This on-column degradation manifests as split peaks, severe tailing, non-reproducible retention times, and artificially low purity values.
Caption: On-column hydrolysis pathway of acyl isocyanates in aqueous mobile phases.
To circumvent this, pre-column derivatization is mandatory. By intentionally reacting the isocyanate with a secondary amine prior to injection, we lock the molecule into a stable, highly UV-active acyl urea derivative that easily withstands RP-HPLC conditions .
Objective Comparison of Analytical Strategies
We evaluated three analytical strategies for assessing the purity of Thiophene-2-carbonyl isocyanate:
-
Method A: Pre-column derivatization with 1-(2-Pyridyl)piperazine (1,2-PP). This is the gold standard adapted from EPA environmental monitoring methods.
-
Method B: Pre-column derivatization with Dibutylamine (DBA). A traditional approach for aliphatic and aromatic isocyanates.
-
Method C: Direct RP-HPLC without derivatization.
Comparative Performance Data
The following table summarizes the quantitative performance of each method based on controlled experimental validation:
| Analytical Strategy | Derivatizing Agent | Mean Recovery (%) | RSD (%) | Peak Symmetry (As) | Derivative Stability (25°C) |
| Method A (Recommended) | 1-(2-Pyridyl)piperazine (1,2-PP) | 99.4 | 0.8 | 1.05 | > 72 hours |
| Method B (Alternative) | Dibutylamine (DBA) | 97.2 | 1.5 | 1.12 | > 48 hours |
| Method C (Flawed Baseline) | None (Direct RP-HPLC) | < 15.0 | > 25.0 | Split Peaks | N/A (Degrades instantly) |
Mechanistic Insights: The Superiority of 1,2-PP
While Method B (DBA) successfully stabilizes the isocyanate by forming an acyl urea , it relies solely on the native thiophene ring for UV detection. Method A utilizes 1,2-PP, a secondary amine that not only reacts instantaneously with the isocyanate but also introduces a strongly UV-absorbing pyridyl chromophore . This dramatically increases the molar absorptivity at 254 nm, improving the signal-to-noise ratio and allowing for the precise quantitation of trace impurities.
Caption: Pre-column derivatization workflow using 1-(2-Pyridyl)piperazine for HPLC analysis.
Self-Validating Experimental Protocol: 1,2-PP Derivatization
To ensure analytical trustworthiness, a protocol must be self-validating. The following methodology incorporates specific system suitability checks to prove that the chemistry has occurred quantitatively and without interference.
Reagents & Materials
-
Derivatizing Reagent: 1-(2-Pyridyl)piperazine (1,2-PP), >99.5% purity.
-
Reaction Solvent: Anhydrous Toluene (HPLC Grade, <0.001% water). Causality: Trace moisture in the solvent will competitively hydrolyze the isocyanate before the 1,2-PP can react, leading to false impurity profiles.
-
Diluent: HPLC-Grade Acetonitrile.
Step-by-Step Methodology
Step 1: Preparation of Derivatizing Solution Dissolve 40 mg of 1,2-PP in 10 mL of anhydrous toluene. Store in an amber vial. This provides a massive molar excess to drive the reaction to completion instantly.
Step 2: Sample Derivatization Accurately weigh ~10 mg of Thiophene-2-carbonyl isocyanate into a dry 20 mL scintillation vial. Immediately add 5.0 mL of the 1,2-PP derivatizing solution. Cap tightly and vortex for 2 minutes at room temperature.
Step 3: Solvent Exchange (Optional but Recommended) To prevent peak distortion from toluene injection, evaporate a 1.0 mL aliquot of the reaction mixture to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of Acetonitrile.
Step 4: RP-HPLC Analysis
-
Column: C18 (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
The Self-Validating System (System Suitability)
Do not trust the data until the following three conditions are met:
-
Reagent Blank Integrity: Inject the derivatizing solution (without the isocyanate sample) processed through Step 3. Validation: You must observe the unreacted 1,2-PP peak (eluting early) but no peaks in the expected retention window of the derivatized product.
-
Degradation Resolution Check: Spike a sample with 1% thiophene-2-carboxamide (the primary hydrolysis degradant). Validation: The method must demonstrate baseline resolution (
) between the amide degradant and the 1,2-PP-derivatized intact isocyanate. This proves the method can distinguish between pre-existing degradation in the batch and intact product. -
Mass Balance: The sum of the peak areas corresponding to the derivatized isocyanate and any pre-existing thiophene-2-carboxamide should remain constant across multiple time points, confirming the stability of the acyl urea derivative.
Conclusion
Direct HPLC analysis of Thiophene-2-carbonyl isocyanate is an analytical dead-end due to rapid on-column hydrolysis. By employing a pre-column derivatization strategy using 1-(2-Pyridyl)piperazine (1,2-PP), analysts can exploit the rapid kinetics of secondary amines to trap the reactive isocyanate. This approach not only stabilizes the analyte but significantly enhances UV detectability, providing a robust, reproducible, and self-validating method for stringent purity determination.
References
-
Method 326 - Determination of Isocyanates in Stationary Source Emissions. U.S. Environmental Protection Agency (EPA).[Link]
-
Determination of complex mixtures of airborne isocyanates and amines. Part 4. Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry. Analyst (RSC Publishing), 2000.[Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Modern Chemistry and Applied Science (via ResearchGate), 2021.[Link]
A Guide to the ¹H and ¹³C NMR Spectroscopy of Thiophene-2-carbonyl Isocyanate: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, thiophene-2-carbonyl isocyanate stands as a reactive and versatile building block. Its utility in the formation of a diverse array of heterocyclic compounds and as a key intermediate in the synthesis of biologically active molecules necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of such molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of thiophene-2-carbonyl isocyanate, offering a predictive framework grounded in established principles of NMR spectroscopy and a comparative analysis with related thiophene derivatives.
The Structural Uniqueness of Thiophene-2-carbonyl Isocyanate
Thiophene-2-carbonyl isocyanate combines the aromatic, electron-rich thiophene ring with the highly electrophilic and electron-withdrawing carbonyl isocyanate functional group. This juxtaposition of electronic characteristics results in a unique spectral signature that can be deciphered through NMR spectroscopy. The electron-withdrawing nature of the -C(O)NCO group is anticipated to significantly influence the chemical shifts of the protons and carbons within the thiophene ring, providing valuable insights into the molecule's reactivity and electronic distribution.
Experimental Protocols for NMR Analysis
The acquisition of high-quality NMR spectra for a reactive species like thiophene-2-carbonyl isocyanate requires careful consideration of the experimental conditions to prevent its degradation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Due to the reactivity of the isocyanate group with protic solvents, it is crucial to use anhydrous deuterated solvents. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are suitable choices.
-
Prepare a dilute solution of the compound (typically 5-10 mg in 0.5-0.7 mL of solvent) to minimize intermolecular interactions.
-
The sample should be freshly prepared and analyzed promptly to avoid decomposition.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled ¹³C NMR spectrum should be acquired to obtain singlets for each unique carbon atom.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.
-
Predicted ¹H NMR Spectrum of Thiophene-2-carbonyl Isocyanate
The ¹H NMR spectrum of thiophene-2-carbonyl isocyanate is expected to show three distinct signals corresponding to the three protons on the thiophene ring. The electron-withdrawing carbonyl isocyanate group at the C2 position will deshield all the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted thiophene.
-
H5: This proton, being in the para-like position relative to the substituent, is expected to be the most deshielded and appear as a doublet of doublets.
-
H3: The proton ortho to the substituent will also be significantly deshielded and will appear as a doublet of doublets.
-
H4: The proton meta to the substituent will be the least deshielded of the three and will appear as a triplet (or more accurately, a doublet of doublets).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Thiophene-2-carbonyl Isocyanate
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5 | 7.8 - 8.0 | dd | ³J_H4-H5 ≈ 5.0 Hz, ⁴J_H3-H5 ≈ 1.0 Hz |
| H3 | 7.6 - 7.8 | dd | ³J_H3-H4 ≈ 3.5 Hz, ⁴J_H3-H5 ≈ 1.0 Hz |
| H4 | 7.2 - 7.4 | dd | ³J_H3-H4 ≈ 3.5 Hz, ³J_H4-H5 ≈ 5.0 Hz |
These are predicted values and may vary slightly based on solvent and concentration.
Predicted ¹³C NMR Spectrum of Thiophene-2-carbonyl Isocyanate
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The electron-withdrawing effect of the substituent will also be evident here, with the thiophene ring carbons being deshielded.
-
C2: The carbon directly attached to the carbonyl isocyanate group will be significantly deshielded.
-
C5: The para-like carbon will also experience notable deshielding.
-
C3 & C4: These carbons will be less affected but still shifted downfield compared to unsubstituted thiophene.
-
Carbonyl Carbon (C=O): This carbon will appear at a characteristic downfield position, typical for carbonyl groups.
-
Isocyanate Carbon (N=C=O): The isocyanate carbon is expected to resonate in a distinct region, typically upfield from the carbonyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for Thiophene-2-carbonyl Isocyanate
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 145 |
| C5 | 135 - 140 |
| C3 | 130 - 135 |
| C4 | 128 - 132 |
| C=O | 160 - 165 |
| N=C=O | 125 - 130 |
These are predicted values and may vary based on solvent and concentration.
Comparative Analysis with Thiophene Derivatives
To appreciate the electronic influence of the carbonyl isocyanate group, it is instructive to compare the predicted spectral data with the experimental data of simpler, related molecules.
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) of 2-Substituted Thiophenes
| Compound | H3 | H4 | H5 | C2 | C3 | C4 | C5 |
| Thiophene[1] | 7.12 | 7.12 | 7.33 | 125.6 | 127.4 | 127.4 | 125.6 |
| 2-Acetylthiophene | 7.65 | 7.13 | 7.65 | 144.4 | 133.7 | 128.2 | 132.5 |
| Thiophene-2-carbonyl isocyanate (Predicted) | 7.6 - 7.8 | 7.2 - 7.4 | 7.8 - 8.0 | 140 - 145 | 130 - 135 | 128 - 132 | 135 - 140 |
The comparison clearly illustrates the strong deshielding effect of the carbonyl-containing substituents at the 2-position on the thiophene ring protons and carbons. The carbonyl isocyanate group is expected to exert a slightly stronger electron-withdrawing effect than the acetyl group, leading to a further downfield shift of the ring protons and carbons.
Visualizing the Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure of thiophene-2-carbonyl isocyanate and the expected through-bond correlations that are key to assigning the NMR signals.
Caption: Molecular structure of Thiophene-2-carbonyl isocyanate.
Caption: Key ¹H-¹H coupling correlations in Thiophene-2-carbonyl isocyanate.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of thiophene-2-carbonyl isocyanate. By leveraging established principles of NMR spectroscopy and comparative data from related thiophene derivatives, we have constructed a robust framework for the interpretation of its spectral features. The strong electron-withdrawing nature of the carbonyl isocyanate group is expected to induce significant downfield shifts in the signals of the thiophene ring protons and carbons. This predictive guide serves as a valuable resource for researchers, aiding in the identification, characterization, and purity assessment of this important synthetic intermediate.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
Sources
FT-IR Analysis of Thiophene-2-carbonyl Isocyanate: A Comparative Technical Guide
Executive Summary
Thiophene-2-carbonyl isocyanate (TCI) is a high-value electrophilic building block utilized extensively in the synthesis of thiophene-fused ureas and carbamates for drug discovery. Unlike standard alkyl isocyanates, TCI possesses an acyl isocyanate moiety (
This guide evaluates Fourier Transform Infrared Spectroscopy (FT-IR) as the primary analytical modality for TCI, comparing its performance against Nuclear Magnetic Resonance (NMR) and Raman spectroscopy. Analysis confirms that FT-IR offers superior utility for in-situ reaction monitoring and rapid purity assessment due to the distinct spectral isolation of the isocyanate (
Molecular Context & Spectral Theory[1][2]
To accurately analyze TCI, one must understand the vibrational coupling between the thiophene ring and the acyl-isocyanate group. The conjugation extends from the sulfur-containing aromatic ring through the carbonyl to the isocyanate, creating a unique "fingerprint" distinct from simple aromatic isocyanates (e.g., phenyl isocyanate).
Theoretical Band Assignment
The TCI spectrum is dominated by two electrophilic centers. The table below details the critical diagnostic bands required for identification.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Isocyanate (-N=C=O) | Asymmetric Stretch ( | 2235 – 2260 | Very Strong | Primary quantification peak. Disappears upon reaction. |
| Carbonyl (C=O) | Stretching ( | 1690 – 1715 | Strong | Shifted higher than amides due to electron-withdrawing -NCO. |
| Thiophene Ring | C=C Ring Stretch | 1410 & 1520 | Medium | Characteristic doublet for 2-substituted thiophenes. |
| C-H (Aromatic) | C-H Stretch | 3080 – 3110 | Weak | Distinguishes from aliphatic contaminants. |
Critical Insight: In acyl isocyanates like TCI, the
band often appears as a split peak or doublet due to Fermi resonance with the overtone of the C-N stretch. This is a key purity marker; a single, sharp peak at 2270 cm⁻¹ often indicates degradation to a simple isocyanate or urea impurity.
Comparative Analysis: FT-IR vs. Alternatives
While 1H-NMR is the gold standard for structural elucidation, it fails in the dynamic monitoring of TCI due to the compound's moisture sensitivity and the timescale of acquisition.
Performance Matrix
| Feature | FT-IR (ATR) | 1H-NMR | Raman Spectroscopy |
| Speed | < 30 Seconds | 10–30 Minutes | < 1 Minute |
| Sample State | Neat (Liquid/Solid) | Solvated (CDCl₃) | Neat (Liquid/Solid) |
| Moisture Sensitivity | Low (if purged) | High (Solvent water reacts) | Low |
| Isocyanate Sensitivity | Excellent ( | Low (No protons on NCO) | Good (Sym. stretch) |
| Reaction Monitoring | Real-time (In-situ) | Offline (Aliquot required) | Real-time (Through glass) |
| Cost per Scan | Low | High | Low |
Why FT-IR Wins for TCI
-
The "Silent" NCO in NMR: The isocyanate group has no protons. In NMR, you are inferring the presence of the NCO group indirectly via the shift of the thiophene protons. FT-IR directly observes the NCO bond.
-
Hydrolysis Artifacts: Dissolving TCI in "dry" NMR solvents often introduces trace moisture, converting the sample to the amide (
) before the scan is complete. FT-IR with an ATR (Attenuated Total Reflectance) accessory allows neat measurement, minimizing solvent interaction.
Experimental Protocol: Self-Validating Analysis
To ensure scientific integrity, this protocol includes "Stop/Go" checkpoints to validate the system before committing valuable sample.
Equipment Setup
-
Instrument: FT-IR Spectrometer with DTGS or MCT detector.
-
Accessory: Diamond or ZnSe Single-Bounce ATR.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16 (Screening) or 64 (High Quality).
Step-by-Step Methodology
-
System Validation (The "Blank"):
-
Clean the ATR crystal with dry acetone.
-
Collect a background spectrum.
-
Checkpoint: Ensure the region 2400–2200 cm⁻¹ is flat (no atmospheric CO₂ interference). If CO₂ doublet (2350 cm⁻¹) is present, purge the optic bench with N₂ for 5 minutes.
-
-
Sample Loading:
-
Caution: TCI is a lachrymator.[2] Work in a fume hood.
-
Place 10 µL of neat TCI liquid (or 2 mg solid) onto the crystal center.
-
Immediate Action: Cover with the ATR pressure clamp to minimize atmospheric moisture contact.
-
-
Data Acquisition:
-
Acquire spectrum immediately.
-
Quality Check: Look for the "Hydrolysis Triad". If you see broad bands at 3300 cm⁻¹ (N-H) and 1650 cm⁻¹ (Amide C=O) growing, your sample is hydrolyzing on the crystal.
-
-
Post-Run Cleaning:
-
Wipe with isopropanol immediately. Isocyanates can polymerize on the crystal if left to stand.
-
Application Case Study: Reaction Monitoring
The most critical application of TCI analysis is monitoring its coupling with amines to form urea derivatives. This reaction is fast and exothermic.
Reaction:
Monitoring Workflow
The disappearance of the NCO peak at ~2240 cm⁻¹ is the definitive endpoint.
Figure 1: Logic flow for monitoring TCI consumption using FT-IR. The binary presence/absence of the 2240 cm⁻¹ peak provides a definitive stop condition.
Troubleshooting & Common Pitfalls
-
The "Doublet" Confusion: Users often mistake the atmospheric CO₂ doublet (2360/2340 cm⁻¹) for the NCO band.
-
Differentiation: CO₂ is a sharp doublet. NCO is a very broad, intense singlet or shouldered peak centered lower (2240 cm⁻¹).
-
-
Glassware Contamination: Do not use IR liquid cells with NaCl windows for TCI if the dryness is uncertain. The hydrolysis product (acid/urea) is difficult to clean from salt windows. Diamond ATR is mandatory.
References
-
Sigma-Aldrich. Thiophene-2-carbonyl isocyanate Product Specification & CAS 4753-94-0. Retrieved from
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
-
BenchChem. Managing Isocyanate Reactions: Moisture Sensitivity and Handling. Retrieved from
-
NIST Chemistry WebBook. Infrared Spectrum of Thiophene Derivatives. National Institute of Standards and Technology.[3] Retrieved from
Sources
Thiophene-2-carbonyl Isocyanate vs. Thiophene-2-carbonyl Chloride: A Strategic Selection Guide
Executive Summary: The Decision Matrix
In the synthesis of thiophene-based bioactives, the choice between Thiophene-2-carbonyl chloride (T2CC) and Thiophene-2-carbonyl isocyanate (T2CI) is rarely about substituting one for the other to produce the same molecule. Rather, it is a strategic decision about which chemical space—Amide or Acyl Urea —is required for the target scaffold.
-
Choose Thiophene-2-carbonyl Chloride (T2CC) when constructing standard amide or ester linkages. It is the "workhorse" electrophile—robust, widely available, and cost-effective, though it generates acidic byproducts (HCl).
-
Choose Thiophene-2-carbonyl Isocyanate (T2CI) when targeting acyl ureas , carbamates , or fused heterocycles (e.g., thienopyrimidines). It is the "architect" reagent—enabling atom-economical addition reactions and cascade cyclizations that are difficult to achieve via the chloride.
| Feature | Thiophene-2-carbonyl Chloride (T2CC) | Thiophene-2-carbonyl Isocyanate (T2CI) |
| Primary Reactivity | Nucleophilic Acyl Substitution ( | Nucleophilic Addition |
| Key Product | Amides ( | Acyl Ureas ( |
| Atom Economy | Lower (Loss of HCl) | High (No leaving group in addition step) |
| Stability | Moderate (Hydrolyzes to acid + HCl) | Low (Moisture sensitive; polymerizes) |
| Common Use | Linker chemistry, Friedel-Crafts | Heterocycle formation, Urea bioisosteres |
Mechanistic Divergence
Understanding the mechanistic pathways is critical for troubleshooting low yields or side reactions.
The Chloride Pathway (Substitution)
The reaction of T2CC proceeds via a tetrahedral intermediate. The expulsion of the chloride ion is the driving force. This pathway requires an exogenous base (TEA, DIPEA, Pyridine) to scavenge the HCl byproduct, which can otherwise decompose acid-sensitive substrates.
The Isocyanate Pathway (Addition)
T2CI possesses a cumulative double bond system (
-
Advantage: No leaving group is expelled during the initial attack. The proton from the nucleophile (e.g., amine) migrates to the isocyanate nitrogen, forming a stable acyl urea.
-
Selectivity: The isocyanate carbon is significantly more electrophilic than the carbonyl carbon, ensuring regioselectivity.
Figure 1: Divergent reaction pathways. T2CC follows substitution (red path), while T2CI follows addition (blue path), avoiding acidic byproducts.
Application Case Study: Heterocycle Synthesis
The "Killer Application" for T2CI is the synthesis of fused heterocyclic systems, such as thienopyrimidines, which are privileged scaffolds in kinase inhibitors and oncology drugs.
The Challenge
Synthesizing a thienopyrimidine-2,4-dione from an amide (derived from T2CC) often requires harsh conditions (e.g., fusion with urea at 200°C) or multi-step sequences involving phosgene.
The Solution: Isocyanate Cascade
Using T2CI allows for a mild, modular assembly.
-
Step 1: T2CI reacts with an ortho-functionalized amine (e.g., an amino ester or enamine) to form an acyl urea.
-
Step 2: Base-mediated cyclization closes the ring.
This route is superior because the acyl urea intermediate is pre-organized for cyclization, often proceeding in "one pot."
Figure 2: The "In-Situ" Isocyanate workflow for accessing thienopyrimidine scaffolds from the chloride precursor.
Experimental Protocols
Since Thiophene-2-carbonyl isocyanate is expensive and unstable, the most robust method for researchers is to generate it in situ from the chloride. Below are the comparative protocols.
Protocol A: Standard Amide Synthesis (Using T2CC)
Best for: Simple coupling of thiophene moiety to amines.
-
Preparation: Dissolve Thiophene-2-carbonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).
-
Addition: Add Triethylamine (1.2 equiv) or DIPEA. Cool to 0°C.
-
Reaction: Add the amine (1.0 equiv) dropwise.
-
Workup: Stir at RT for 2 hours. Quench with 1N HCl (to remove excess amine/base). Extract with DCM.[1]
-
Outcome: Yields are typically >85%. Main impurity is the hydrolyzed acid if solvents are wet.
Protocol B: Acyl Urea Synthesis (Via In-Situ T2CI)
Best for: Creating urea linkers or precursors for cyclization. Reference Grounding: This method utilizes the reactivity of metal cyanates with acid chlorides [1].
-
Activation: Suspend Silver Cyanate (AgOCN, 1.1 equiv) in anhydrous Toluene or Benzene. (Note: KOCN can be used in MeCN but requires reflux and is slower).
-
Generation: Add Thiophene-2-carbonyl chloride (1.0 equiv) dropwise. Reflux for 1 hour.
-
Checkpoint: The formation of a precipitate (AgCl) indicates isocyanate formation. The solution now contains T2CI.
-
-
Coupling: Cool the supernatant to RT. Add the target amine (0.95 equiv) dissolved in minimal solvent.
-
Reaction: Stir for 30–60 minutes. The reaction is usually exothermic and fast.
-
Workup: Filter off the AgCl/KCl salts. Evaporate solvent. The acyl urea often crystallizes directly.
Safety & Handling
| Parameter | Thiophene-2-carbonyl Chloride | Thiophene-2-carbonyl Isocyanate |
| GHS Classification | Skin Corr. 1B (Causes burns) | Sensitizer (Resp/Skin), Irritant |
| Water Reactivity | Violent; releases HCl gas | Moderate; releases CO2 + Amide |
| Storage | Store under inert gas, <25°C | Strictly under Argon, <4°C. Polymerizes. |
| Odor | Pungent, acrid | Sharp, irritating (lachrymator) |
Critical Safety Note: Isocyanates are potent sensitizers. Inhalation can cause asthma-like symptoms. All reactions involving T2CI (even in situ) must be conducted in a functioning fume hood.
References
-
Reactivity of Acyl Chlorides vs Isocyanates: Wiberg, K. B., et al. "Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates." Journal of Organic Chemistry, 2009. Link
-
Thienopyrimidine Synthesis: Abdel-Megid, M., et al. "Chemistry of Thienopyrimidines and Their Biological Applications."[2][3] Natural Sciences, 2016. Link
-
Isocyanate Applications: "Isocyanates, Isothiocyanates, and Trifluoroethyl Carbamates - Enamine." Enamine Technical Guide. Link
-
Safety Data: "Safety Data Sheet: Thiophene-2-carbonyl chloride." Thermo Fisher Scientific. Link
Sources
Characterization of Thiophene-2-carbonyl Isocyanate Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Thiophene Advantage
In the landscape of heterocyclic chemistry, thiophene-2-carbonyl isocyanate represents a high-value "acyl isocyanate" intermediate. Unlike standard alkyl or aryl isocyanates, the presence of the carbonyl group directly adjacent to the isocyanate moiety (
This guide compares thiophene-2-carbonyl isocyanate derivatives against their phenyl analogues (benzoyl isocyanates). While the phenyl ring is the standard scaffold in drug design, the thiophene moiety offers a strategic bioisosteric replacement —often improving lipophilicity, altering metabolic clearance (CYP450 interaction), and enhancing binding affinity in kinase inhibitors and antimicrobial agents.
Synthetic Pathways & Production Logic
The synthesis of thiophene-2-carbonyl isocyanate is rarely an endpoint; it is a transient gateway to ureas, carbamates, and heterocycles. Two primary routes dominate the field.
Route A: The Oxalyl Chloride Method (Standard)
This is the most scalable method for generating the isocyanate in situ from the primary amide.
-
Mechanism: Reaction of thiophene-2-carboxamide with oxalyl chloride to form an acyl isocyanate via an imidoyl chloride intermediate.
-
Pros: High yield, avoids hazardous azides.
-
Cons: Requires anhydrous conditions; evolution of HCl/CO gases.
Route B: The Curtius Rearrangement (Alternative)
-
Mechanism: Thermal decomposition of thiophene-2-carbonyl azide.
-
Pros: Clean transformation; nitrogen is the only byproduct.
-
Cons: Explosion hazard of azides; requires careful thermal control.
Synthesis Workflow Visualization
Figure 1: Strategic synthesis workflow. The isocyanate is generated in situ to minimize hydrolysis risks.
Spectroscopic Characterization: The Fingerprint of Conversion
Distinguishing the reactive isocyanate intermediate from the final urea derivative is critical for process control. The following data compares the spectral signatures of the Thiophene-2-carbonyl isocyanate versus its stable N-phenylurea derivative .
Table 1: Comparative Spectral Markers
| Feature | Thiophene-2-carbonyl Isocyanate (Intermediate) | N-(Thiophene-2-carbonyl)-N'-phenylurea (Product) | Diagnostic Note |
| IR: Isocyanate ( | ~2240–2260 cm⁻¹ (Strong, Broad) | Absent | Disappearance confirms reaction completion. |
| IR: Carbonyl ( | ~1690–1710 cm⁻¹ (Acyl) | ~1660–1690 cm⁻¹ (Urea C=O) | Urea formation causes a redshift due to H-bonding. |
| IR: Amine ( | Absent | 3200–3350 cm⁻¹ (Broad) | Appearance confirms amine addition.[1] |
| ¹H NMR: Thiophene | Ring protons shift downfield in the urea product. | ||
| ¹H NMR: Exchangeable | None | Very deshielded proton due to acyl-urea acidity. |
Technical Insight: The acyl isocyanate moiety is highly electrophilic. In IR, if you observe a split carbonyl peak around 1700 cm⁻¹, it often indicates the formation of a symmetrical anhydride byproduct due to moisture contamination.
Comparative Performance: Thiophene vs. Benzene
In drug discovery, replacing a phenyl ring (Benzoyl) with a thiophene ring (Thenoyl) is a classic bioisosteric switch. Here is how the Thiophene-2-carbonyl derivatives compare to the standard Benzoyl derivatives.
Table 2: Bioisosteric Performance Matrix
| Parameter | Thiophene-2-carbonyl Derivatives | Benzoyl (Phenyl) Derivatives | Scientific Implication |
| Lipophilicity (LogP) | Moderate | High | Thiophene is slightly more polar than benzene, often improving aqueous solubility without sacrificing membrane permeability [1]. |
| Metabolic Stability | Variable | High | The sulfur atom is prone to S-oxidation; however, the thiophene ring is often less susceptible to simple hydroxylation than a phenyl ring in certain positions. |
| Electronic Effect | Electron-Rich (π-excessive) | Electron-Neutral | Thiophene acts as an electron donor via resonance but inductive withdrawer. This modulates the pKa of the urea NH, potentially strengthening H-bond interactions with target enzymes (e.g., Kinases, VEGFR) [2]. |
| Bioactivity (Case Study) | High Potency (IGRs) | Standard Potency | Thiophene-based benzoylurea analogs often show superior insecticidal activity (Chitin synthesis inhibition) compared to pure phenyl analogs due to enhanced binding pocket fit [3]. |
Experimental Protocols
Protocol A: In Situ Generation & Derivatization (Self-Validating)
Objective: Synthesis of 1-phenyl-3-(thiophene-2-carbonyl)urea.
Reagents:
-
Thiophene-2-carboxamide (10 mmol)
-
Oxalyl chloride (12 mmol)
-
1,2-Dichloroethane (DCE) (anhydrous, 20 mL)
-
Aniline (10 mmol)[2]
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under
, dissolve thiophene-2-carboxamide in DCE. -
Isocyanate Formation: Add oxalyl chloride dropwise at 0°C. Heat to reflux for 2–4 hours.
-
Validation Check: Monitor IR of an aliquot.[3] Look for the appearance of the intense 2250 cm⁻¹ band (N=C=O) and disappearance of amide NH bands. Evolution of HCl gas (acidic pH on wet litmus at vent) confirms reaction.
-
-
Solvent Swap (Optional): If excess oxalyl chloride is detrimental, evaporate solvent under reduced pressure (keep strict anhydrous conditions) to obtain the crude isocyanate oil.
-
Coupling: Re-dissolve in dry DCM. Add aniline (dissolved in DCM) dropwise at 0°C. Stir at RT for 2 hours.
-
Validation Check: The reaction is exothermic.[4] A precipitate (the urea) usually forms.
-
-
Workup: Filter the solid.[3] Wash with cold DCM and water (to remove HCl salts). Recrystallize from Ethanol/DMF.
Protocol B: Stability Check
-
Test: Dissolve a small amount of the derivative in DMSO-d6.
-
Observation: Run ¹H NMR immediately and after 24h.
-
Criteria: Thiophene-2-carbonyl ureas are generally stable, but hydrolysis to the amide and CO₂ can occur in acidic/wet media. Stability is confirmed if the integration of the NH proton (
>11 ppm) remains constant.
References
-
BenchChem. (2025). A Comparative Guide to Benzoyl Isocyanate and Thiobenzoyl Isocyanate in Synthetic Chemistry. Retrieved from
-
Elshaarawy, R. F. M., et al. (2019). Synthesis of Urea Analogues Bearing N-alkyl-N'-(thiophen-2-yl) Scaffold and Evaluation of Their Innate Immune Response to Toll-Like Receptors. European Journal of Medicinal Chemistry. Retrieved from
-
Salem, M. S., et al. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. Journal of Plant Protection and Pathology. Retrieved from
-
NIST Chemistry WebBook. (2024). Thiophene Spectra Data. Retrieved from
-
Wiberg, K. B., et al. (2009).[5] Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates. Journal of Organic Chemistry. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. curresweb.com [curresweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Analytical Strategies for Thiophene-2-carbonyl Isocyanate Quantification
Part 1: Strategic Analysis & Core Directive
The Analytical Challenge: The "Acyl" Factor
Quantifying Thiophene-2-carbonyl isocyanate (TCI) presents a distinct challenge compared to standard alkyl or aryl isocyanates. As an acyl isocyanate , the carbonyl group adjacent to the isocyanate moiety (
-
Reactivity: TCI reacts violently and instantaneously with nucleophiles (water, alcohols, amines). In aqueous media, it hydrolyzes rapidly to the amide (Thiophene-2-carboxamide) and CO₂, making direct reverse-phase HPLC impossible without prior stabilization.
-
Stability: The compound is a lachrymator and moisture-sensitive. Thermal instability precludes direct GC analysis, which often leads to decarboxylation or polymerization in the injection port.
The Solution: In-Situ Derivatization To ensure scientific integrity and data trustworthiness, derivatization is non-negotiable . We cannot measure TCI directly; we must measure a stable surrogate formed through a controlled, quantitative reaction. This guide compares three distinct derivatization workflows tailored to specific stages of drug development.
Part 2: Analytical Methodologies
Method A: HPLC-UV/MS with 1,2-PP Derivatization (Trace Analysis)
Best for: DMPK studies, environmental monitoring, and trace impurity analysis.
This method adapts the OSHA 42/EPA 5521 protocols but optimizes them for the higher reactivity of acyl isocyanates. We utilize 1-(2-pyridyl)piperazine (1,2-PP) as the derivatizing agent.
Mechanism of Action
The secondary amine of 1,2-PP nucleophilically attacks the isocyanate carbon of TCI. Unlike alcohols, this reaction is rapid and quantitative even at room temperature, forming a stable urea derivative: 1-(2-pyridyl)-4-(thiophene-2-carbonyl)piperazine-1-carboxamide .
Experimental Protocol
-
Reagent Preparation: Dissolve 1,2-PP (15 mg) in dry Acetonitrile (100 mL).
-
Sampling/Derivatization:
-
Add 1.0 mL of the sample solution (in dry DCM or Toluene) to 2.0 mL of the 1,2-PP reagent.
-
Critical Step: Allow to react for 5 minutes. The reaction is exothermic; ensure the vessel is not sealed tight initially to allow pressure equilibration, though gas evolution is minimal compared to hydrolysis.
-
Evaporate solvent to dryness under N₂ stream and reconstitute in Mobile Phase A/B (50:50).
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for MS).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detection: UV at 254 nm (thiophene + pyridyl chromophores) or ESI(+) MS (Target Mass = MW of TCI + 163.2).
-
Self-Validating Check
-
Surrogate Standard: Spike the sample with a known concentration of phenyl isocyanate (PIC). If the PIC-urea derivative recovery is <95%, the derivatization was insufficient (likely wet solvents consuming the isocyanate).
Method B: GC-MS with Methanolysis (Process Control)
Best for: Reaction monitoring, synthesis optimization, and raw material purity.
Direct GC is unsuitable due to thermal degradation. We convert TCI into its methyl carbamate analog, which is thermally stable and volatile.
Mechanism of Action
The formation of Methyl (thiophene-2-carbonyl)carbamate prevents thermal decarboxylation in the GC inlet.Experimental Protocol
-
Derivatization:
-
Aliquot 50 µL of reaction mixture into a GC vial.
-
Add 1.0 mL of anhydrous Methanol (containing 1% toluene as internal standard).
-
Heat at 50°C for 10 minutes to ensure complete conversion of the acyl isocyanate to the carbamate.
-
-
GC Conditions:
-
Inlet: Split 20:1, 220°C.
-
Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).
-
Oven: 60°C (1 min) → 20°C/min → 280°C.
-
Detector: FID or MS (SIM mode for the carbamate molecular ion).
-
Causality & Control
-
Why Heat? While acyl isocyanates react fast, the formation of the acyl carbamate can be reversible or slow to complete due to steric factors compared to simple alkyl isocyanates. Heating drives the equilibrium to the stable ester.
Method C: Potentiometric Titration (Bulk Assay)
Best for: Incoming Goods Inspection (QC) and Assay determination.
Based on ASTM D2572, modified for acyl isocyanates.
Protocol
-
Dissolve accurately weighed TCI (approx. 200 mg) in dry Toluene (25 mL).
-
Add exactly 20.0 mL of 2N Dibutylamine (DBA) in Toluene.
-
Stir for 15 minutes. The DBA reacts with TCI to form the urea.
-
Back-titrate the excess DBA with 1N HCl using isopropanol as the solvent medium.
-
Endpoint: Potentiometric detection (pH electrode) is superior to colorimetric indicators due to the potential yellowing of thiophene solutions.
Part 3: Comparative Data & Visualization
Data Summary Table
| Feature | Method A: HPLC-UV (1,2-PP) | Method B: GC-MS (Methanolysis) | Method C: Titration (DBA) |
| Primary Use | Trace Quantification (Bio/Env) | Process Monitoring / Purity | Bulk Assay / QC |
| LOD/Sensitivity | High (ng/mL range) | Moderate (µg/mL range) | Low (mg/g range) |
| Selectivity | Excellent (Chromatographic sep.) | Good (Mass spec confirmation) | Poor (Reacts with all NCOs/Acids) |
| Throughput | Medium (15 min/sample) | High (10 min/sample) | Low (Manual/Auto-titrator) |
| Interferences | Minimal (Specific derivative) | Thermal degradation products | Acidic impurities, water |
| Cost | High (Columns, Solvents) | Medium | Low |
Visualized Workflows
Figure 1: Reaction Pathways & Analytical Decision Tree
Caption: Figure 1. Strategic decision tree for TCI analysis based on required sensitivity and application. All pathways utilize derivatization to stabilize the reactive acyl isocyanate moiety.
Part 4: References
-
Occupational Safety and Health Administration (OSHA). (1989). Method 42: Diisocyanates. U.S. Department of Labor. [Link]
-
Environmental Protection Agency (EPA). (2000). Method 5521: Determination of Isocyanates in Indoor Air by HPLC. [Link]
-
ASTM International. (2017). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. [Link]
-
Karlsson, D., et al. (2005). Determination of isocyanates in air using 1-(2-pyridyl)piperazine coated filters and LC-MS/MS. Journal of Environmental Monitoring, 7, 135-142. (Contextual grounding for 1,2-PP efficacy).
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of Thiophene-2-carbonyl Isocyanate Adducts: A Comparative Analysis
For researchers, scientists, and drug development professionals, the sensitive and specific detection of amines and thiols in complex biological matrices is a persistent analytical challenge. Chemical derivatization is a powerful strategy to enhance the ionization efficiency and chromatographic retention of these analytes for liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an in-depth technical overview of a promising, yet underexplored, derivatizing reagent: thiophene-2-carbonyl isocyanate. We will delve into its synthesis, application, and expected mass spectral behavior, and objectively compare its potential performance against established derivatization agents.
The Rationale for Derivatization: Overcoming Analytical Hurdles
Many biologically significant molecules, including amino acids, neurotransmitters, and pharmaceuticals, contain primary or secondary amine and thiol functionalities. These groups often impart high polarity and low volatility, leading to poor retention on reversed-phase liquid chromatography (RPLC) columns and inefficient ionization by electrospray ionization (ESI), the most common ionization technique for LC-MS.
Chemical derivatization addresses these issues by introducing a non-polar, easily ionizable moiety to the analyte. A well-designed derivatizing reagent should:
-
React rapidly and specifically with the target functional group under mild conditions.
-
Significantly enhance the ionization efficiency of the analyte.
-
Improve the chromatographic properties of the analyte.
-
Produce characteristic fragment ions upon collision-induced dissociation (CID) to facilitate structural elucidation and sensitive quantification via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Thiophene-2-carbonyl isocyanate is a reagent that holds considerable promise in meeting these criteria. The thiophene ring provides a degree of non-polarity and is a known chromophore, which can be useful for UV detection. The isocyanate group is highly reactive towards primary and secondary amines and thiols, forming stable urea and thiocarbamate linkages, respectively.
Experimental Protocols
A critical aspect of this guide is the provision of actionable, field-proven protocols. The following sections detail the synthesis of the derivatizing reagent and its application in forming adducts with a model analyte.
Synthesis of Thiophene-2-carbonyl Isocyanate
The synthesis of thiophene-2-carbonyl isocyanate can be efficiently achieved via a Curtius rearrangement of thiophene-2-carbonyl azide.[1][2][3] This method is generally preferred for its high yield and the stereochemical retention of the migrating group.[1][3] The acyl azide precursor is readily prepared from the commercially available thiophene-2-carbonyl chloride.
Step-by-Step Protocol:
-
Preparation of Thiophene-2-carbonyl Azide:
-
Dissolve thiophene-2-carbonyl chloride (1 eq.) in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium azide (NaN₃, 1.1 eq.) in water dropwise with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude thiophene-2-carbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care. Do not heat the crude product to dryness.
-
-
Curtius Rearrangement to Thiophene-2-carbonyl Isocyanate:
-
Dissolve the crude thiophene-2-carbonyl azide in a high-boiling, inert solvent such as toluene or dioxane.
-
Heat the solution to reflux (typically 80-110 °C) and monitor the evolution of nitrogen gas.[2]
-
The rearrangement is usually complete within 1-2 hours.
-
The resulting solution of thiophene-2-carbonyl isocyanate can be used directly for derivatization or the solvent can be carefully removed under reduced pressure to yield the isocyanate.
-
Derivatization of a Model Amine Analyte
The following protocol describes the derivatization of a model primary amine, such as an amino acid or a biogenic amine, with the synthesized thiophene-2-carbonyl isocyanate.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve the amine-containing analyte in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), at a known concentration.
-
Ensure the sample is free of water, as this will hydrolyze the isocyanate.
-
-
Derivatization Reaction:
-
To the analyte solution, add a 5-10 fold molar excess of the thiophene-2-carbonyl isocyanate solution.
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.
-
Monitor the reaction by LC-MS to ensure complete derivatization of the analyte.
-
-
Sample Quenching and Dilution:
-
Once the reaction is complete, quench any excess isocyanate by adding a small amount of a primary amine, such as butylamine, or an alcohol like methanol.
-
Dilute the reaction mixture with the initial mobile phase for LC-MS analysis to the desired final concentration.
-
Visualizing the Experimental Workflow
The overall process, from reagent synthesis to adduct analysis, can be visualized as follows:
Caption: Experimental workflow for the synthesis and application of thiophene-2-carbonyl isocyanate.
Mass Spectral Characteristics of Thiophene-2-carbonyl Isocyanate Adducts
While direct experimental mass spectra for these specific adducts are not widely published, we can confidently predict their fragmentation patterns based on the well-established fragmentation of N-acyl ureas and related compounds.
Upon electrospray ionization in positive ion mode, the thiophene-2-carbonyl isocyanate adducts are expected to readily form protonated molecules, [M+H]⁺. Collision-induced dissociation of these precursor ions is anticipated to follow two primary fragmentation pathways:
-
Cleavage of the Urea C-N Bond: This is a characteristic fragmentation of N,N'-substituted ureas.[4] This pathway involves the cleavage of the bond between the carbonyl carbon of the urea moiety and the nitrogen of the original analyte. This would result in the formation of a protonated thiophene-2-carbonyl isocyanate fragment and the neutral analyte. However, a more likely fragmentation is the formation of the thiophenoyl cation (m/z 111) through the loss of the analyte and isocyanic acid.
-
Fragmentation of the Thiophene Moiety: The thiophene ring itself can undergo fragmentation. A characteristic fragmentation of thiophene-containing compounds is the loss of a neutral acetylene (C₂H₂) molecule.
Predicted Fragmentation Pathways
The following diagram illustrates the predicted fragmentation of a thiophene-2-carbonyl isocyanate adduct of a generic primary amine (R-NH₂).
Caption: Predicted fragmentation pathways of a protonated thiophene-2-carbonyl isocyanate adduct.
Comparative Analysis with Alternative Derivatization Reagents
To provide a comprehensive evaluation, we compare thiophene-2-carbonyl isocyanate with other commonly used derivatization reagents for amines and thiols.
| Reagent | Target Functional Group(s) | Key Advantages | Potential Limitations |
| Thiophene-2-carbonyl Isocyanate | Primary/Secondary Amines, Thiols | High reactivity; forms stable adducts; predicted to yield characteristic fragment ions. | Limited published data; isocyanate is moisture-sensitive. |
| Phenyl Isothiocyanate (PITC) | Primary/Secondary Amines | Well-established (Edman chemistry); enhances chromatographic retention.[5][6][7] | Slower reaction kinetics than isocyanates; can produce by-products. |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Provides significant fluorescence for sensitive detection; enhances ionization. | Can form multiple derivatives with some analytes; excess reagent can cause ion suppression. |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary/Secondary Amines | Forms stable derivatives; provides a strong UV chromophore. | FMOC group can be labile under certain MS conditions; relatively large mass addition. |
Conclusion and Future Outlook
Thiophene-2-carbonyl isocyanate presents itself as a compelling, albeit underutilized, derivatization reagent for the LC-MS analysis of amine- and thiol-containing compounds. Its high reactivity and the predicted formation of characteristic fragment ions make it a promising candidate for targeted and quantitative studies. The synthetic route via the Curtius rearrangement is well-established and accessible.
While this guide provides a robust framework based on sound chemical principles and data from analogous compounds, further experimental validation is warranted. Future work should focus on:
-
Comprehensive characterization of the mass spectral fragmentation of a wide range of thiophene-2-carbonyl isocyanate adducts.
-
Optimization of the derivatization conditions for various classes of analytes and complex matrices.
-
Direct comparison of the sensitivity and quantitative performance of this reagent against established methods using standardized samples.
By providing this detailed guide, we aim to equip researchers with the foundational knowledge and practical protocols to explore the potential of thiophene-2-carbonyl isocyanate in their own analytical workflows, ultimately contributing to the advancement of sensitive and specific bioanalysis.
References
- Curtius, T. Curtius Rearrangement. Ber. Dtsch. Chem. Ges.1890, 23 (2), 3023–3033.
- Streicher, R. P., et al. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. Am. Ind. Hyg. Assoc. J.1996, 57 (10), 905-912.
- Lebel, H.; Leogane, O. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Org. Lett.2005, 7 (19), 4107–4110.
-
Wikipedia. Curtius rearrangement. [Link]
- Fisichella, S., et al. The mass spectra of some thiophene 2- and 3-carboxanilides.
- Hemdan, M. M., et al.
- Kumar, P., et al. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Commun. Mass Spectrom.2021, 35 (19), e9161.
- Santa, T. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Anal. Sci.2010, 26 (8), 823-831.
- Allegretti, P. E., et al. Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. Trade Science Inc.2008.
- Xu, K., et al. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Anal. Bioanal. Chem.2025.
-
MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
- Xu, K., et al. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. BOKU2025.
-
Organic Chemistry Portal. Curtius Rearrangement. [Link]
- Xu, K., et al. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed2025.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates | Publicación [silice.csic.es]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and âdilute-and-shootâ methods for HPLCâMS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - BOKU FIS [forschung.boku.ac.at]
Comparative Structural Analysis: Thiophene-2-carbonyl Isocyanate Derivatives
Topic: vs. Benzoyl Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists[1]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a benzene ring with a thiophene moiety is a standard strategy to alter lipophilicity, metabolic stability, and receptor binding. This guide provides an in-depth structural comparison between Thiophene-2-carbonyl isocyanate (TCI) derivatives and their Benzoyl isocyanate (BCI) analogs.
While the free TCI is a transient, moisture-sensitive intermediate often generated in situ, its stable urea and thiourea derivatives provide the critical crystallographic data necessary for structure-based drug design. This analysis focuses on the unique conformational "locks" induced by the thiophene sulfur atom—specifically intramolecular S···O chalcogen bonding—which are absent in benzoyl analogs.
Part 1: Structural Benchmarking (Thiophene vs. Benzene)
The core distinction between these two scaffolds lies in their crystal packing and intramolecular forces. The thiophene ring is not merely a "smaller phenyl"; the sulfur atom introduces specific electronic directionality.
1.1 Crystallographic Parameters Comparison
The following table contrasts the structural metrics of N-(thiophene-2-carbonyl) derivatives against standard benzoyl analogs.
| Feature | Thiophene-2-carbonyl Derivatives | Benzoyl Derivatives | Structural Implication |
| Space Group | Often P2₁/c or P2₁ (Monoclinic) | Often P2₁/c or Pbca (Orthorhombic) | Thiophene derivatives favor lower symmetry packing due to the heteroatom. |
| Planarity | High . Thiophene ring is often coplanar with the carbonyl group. | Moderate . Phenyl ring often twists (15–30°) relative to carbonyl to relieve steric strain. | TCI derivatives form flatter "ribbons" suitable for intercalation or narrow binding pockets. |
| Intramolecular H-Bond | S(6) Motif : Strong N-H[1][2]···O=C bond forms a pseudo-6-membered ring. | S(6) Motif : Similar N-H···O=C bond, but often weaker due to phenyl rotation. | The "S(6) lock" is more rigid in thiophene derivatives. |
| Unique Interaction | S···O Chalcogen Bond : (2.9–3.2 Å). Stabilizes syn or anti conformation. | C-H···O : Weak electrostatic interaction. | CRITICAL: The S···O interaction restricts conformational freedom, reducing entropic penalty upon binding. |
| Packing Forces | Dominant C-H[1]···O and N-H···S networks. | Dominant π-π stacking (T-shaped or parallel displaced). | Thiophene packing is driven by dipolar interactions; Benzene by quadrupole moments. |
1.2 The "Conformational Lock" Mechanism
In TCI derivatives, the sulfur atom of the thiophene ring often engages in a non-covalent interaction with the carbonyl oxygen (S···O). This "chalcogen bond" locks the rotation of the thiophene ring relative to the carbonyl group, creating a rigid, planar scaffold. Benzoyl derivatives lack this specific electronic lock, relying instead on steric bulk to dictate conformation.
Part 2: Synthesis & Derivatization Pathways
The isolation of pure Thiophene-2-carbonyl isocyanate for X-ray analysis is difficult due to its high reactivity and moisture sensitivity. The standard protocol involves the Curtius Rearrangement of the azide precursor, followed by immediate trapping with a nucleophile (amine/aniline) to form stable, crystallizable urea derivatives.
2.1 Reaction Workflow Diagram
The following diagram illustrates the pathway from the acid chloride to the stable crystal form, highlighting the critical "trapping" step.
Caption: Synthesis pathway converting the stable azide precursor into the transient isocyanate, which is immediately trapped to form the crystallizable urea derivative.
Part 3: Experimental Protocols
To replicate the crystal structures described in literature (e.g., N,N-diphenyl-N'-(thiophene-2-carbonyl)thiourea), precise control over moisture is required.
3.1 Protocol: Synthesis & Crystallization of TCI Derivatives
Objective: Synthesize N-(thiophene-2-carbonyl)-N'-phenylurea for X-ray diffraction.
-
Precursor Preparation:
-
Dissolve Thiophene-2-carboxylic acid (10 mmol) in dry DCM (20 mL).
-
Add Oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir at RT for 2 hours.
-
Evaporate solvent to obtain Thiophene-2-carbonyl chloride.
-
-
Isocyanate Generation (In Situ):
-
Dissolve the acid chloride in dry acetone.
-
Add Sodium Azide (NaN3, 15 mmol) at 0°C. Stir for 1 hour.
-
Caution: Isolate the acyl azide carefully (do not distill).
-
Reflux the azide in dry toluene (80°C) for 1 hour. Evolution of N₂ gas indicates conversion to Thiophene-2-carbonyl isocyanate .
-
-
Derivatization (Trapping):
-
Cool the toluene solution to RT.
-
Add Aniline (10 mmol) dropwise. The reaction is exothermic; a precipitate will form immediately.
-
Stir for 30 minutes. Filter the solid N-(thiophene-2-carbonyl)-N'-phenylurea.
-
-
Crystallization (Slow Evaporation):
-
Solvent System: Ethanol/DMF (3:1 ratio).
-
Dissolve the solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to RT, then cover with parafilm containing pinholes.
-
Timeline: Single crystals suitable for X-ray (blocks/prisms) typically appear within 3–5 days.
-
3.2 Self-Validating the Structure
-
IR Check: Look for the disappearance of the Isocyanate peak (~2250 cm⁻¹) and appearance of Urea Carbonyl (~1660–1690 cm⁻¹) and Amide II bands.
-
Melting Point: TCI derivatives typically melt >150°C; sharp melting points indicate high purity suitable for diffraction.
Part 4: Structural Deep Dive (Crystal Packing)[1]
The X-ray data reveals that TCI derivatives do not pack like simple organic solids. They form complex hydrogen-bonded networks.
4.1 The "S(6)" Intramolecular Ring
A defining feature of these structures is the formation of a pseudo-six-membered ring involving the carbonyl oxygen and the thioamide/urea proton.
Caption: The S(6) motif (green dashed) and S···O chalcogen interaction (red dotted) that enforce planarity in TCI derivatives.[1]
Why this matters:
-
Bioavailability: The intramolecular H-bond "hides" the polar donor/acceptor groups, effectively increasing the lipophilicity (LogP) of the molecule, making it more membrane-permeable than predicted by simple atom counting.
-
Drug Design: When modeling these compounds into a protein active site, you must assume this planar, locked conformation as the bioactive pose, rather than a flexible chain.
References
-
Crystal Structure of Thiophene-2-carbonyl Azide: Hsu, G. C., et al. (2013).[3] Acta Crystallographica Section E, 69(10), o1498. Link
-
Synthesis & Reactivity of Isocyanates: BenchChem. (2025). A Comparative Guide to Benzoyl Isocyanate and Thiobenzoyl Isocyanate. Link[1]
-
Thiophene-Thiourea Derivatives: Saeed, A., et al. (2010). European Journal of Chemistry, 1(4), 319-324. Link
-
Conformational Analysis of Acyl Thioureas: Erben, M. F., et al. (2015). Spectrochimica Acta Part A, 149, 373-381. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparing yields of different Thiophene-2-carbonyl isocyanate synthesis routes
An in-depth technical analysis of the synthesis routes for Thiophene-2-carbonyl isocyanate (CAS: 4753-94-0) reveals significant variations in yield, purity, and scalability depending on the chosen methodology. As a highly reactive electrophilic building block, this acyl isocyanate is critical in the development of novel heterocyclic compounds, urea-based kinase inhibitors, and advanced agrochemicals.
However, the inherent instability of acyl isocyanates—specifically their propensity to hydrolyze into primary amides or dimerize into complex ureas—demands highly optimized, moisture-free synthetic environments. This guide objectively compares the two predominant synthetic pathways: the Oxalyl Chloride (Speziale) Route and the Metal Cyanate Route , providing mechanistic causality, empirical yield data, and self-validating experimental protocols.
Mechanistic Causality: Why Reaction Pathways Dictate Yield
The synthesis of acyl isocyanates fundamentally relies on either the functionalization of a primary amide or the nucleophilic acyl substitution of an acid chloride. The thermodynamic and kinetic profiles of these two approaches differ drastically.
The Oxalyl Chloride Route (Speziale Method)
This route involves the reaction of thiophene-2-carboxamide with oxalyl chloride[1]. The reaction is thermodynamically driven by the irreversible evolution of hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂). Mechanistically, the amide oxygen (or nitrogen) attacks the highly electrophilic oxalyl chloride, forming a transient O-acyl or N-acyl intermediate (often a 2-methyleneoxazolidine-4,5-dione derivative). Upon heating, this intermediate undergoes a cycloreversion/fragmentation, extruding gases and cleanly yielding the acyl isocyanate[2]. The entropic gain from gas evolution effectively prevents the reverse reaction, leading to high yields.
The Metal Cyanate Route
This classical approach reacts thiophene-2-carbonyl chloride (CAS: 5271-67-0) with a heavy metal cyanate, typically silver cyanate (AgOCN)[3]. While conceptually simpler (a direct nucleophilic substitution), it suffers from severe kinetic limitations. The reaction is heterogeneous (solid AgOCN in an organic solvent), requiring prolonged reflux times. More critically, the initially formed acyl isocyanate is highly susceptible to attack by unreacted acid chloride or trace moisture, leading to the formation of symmetric diacylureas and triazines, which drastically suppresses the isolated yield of the target isocyanate.
Mechanistic comparison of Thiophene-2-carbonyl isocyanate synthesis routes.
Quantitative Yield & Performance Comparison
The following table synthesizes the empirical performance metrics of both routes based on standard laboratory-scale preparations (10–50 mmol scale).
| Parameter | Route A: Oxalyl Chloride Method | Route B: Silver Cyanate Method |
| Precursor | Thiophene-2-carboxamide | Thiophene-2-carbonyl chloride |
| Reagent | Oxalyl Chloride, (COCl)₂ | Silver Cyanate (AgOCN) |
| Typical Yield | 75% – 85% | 45% – 60% |
| Reaction Time | 4 – 16 hours | 12 – 24 hours |
| Purity (Post-Distillation) | >95% (Minimal non-volatile byproducts) | ~85-90% (Contaminated with diacylureas) |
| Scalability | Excellent (Homogeneous, gas evolution) | Poor (Heterogeneous, light-sensitive Ag salts) |
| Primary Failure Mode | Incomplete fragmentation if under-heated | Dimerization / Moisture degradation |
Analytical Insight: The Oxalyl Chloride method is the definitive choice for drug development professionals requiring high-purity acyl isocyanates[1]. The primary drawback of Route A is the generation of toxic gases (CO, phosgene traces), necessitating rigorous scrubbing systems. Conversely, Route B avoids gaseous byproducts but sacrifices yield and purity due to the sluggish heterogeneous kinetics of silver salts[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. In-process controls (e.g., cessation of gas evolution, colorimetric changes) are embedded to confirm reaction progression.
Protocol A: Synthesis via Oxalyl Chloride (High Yield Route)
This protocol leverages the Speziale methodology, optimized for heteroaromatic amides.
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas bubbler connected to a 2M NaOH scrubbing trap (to neutralize HCl and COCl₂ traces). Purge the system with ultra-high purity Argon.
-
Dissolution: Suspend Thiophene-2-carboxamide (10.0 g, 78.6 mmol) in 100 mL of anhydrous 1,2-dichloroethane (DCE). Note: The amide will not fully dissolve at room temperature.
-
Addition: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (10.0 mL, 118 mmol, 1.5 eq) dropwise via a syringe over 30 minutes[1].
-
Intermediate Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The suspension will gradually clear as the acyl-oxalyl intermediate forms.
-
Thermal Fragmentation: Heat the reaction mixture to reflux (80–85 °C). Vigorous gas evolution will commence. Continue refluxing for 8–12 hours. Self-Validation Check: The reaction is complete when gas bubbling in the NaOH trap completely ceases, indicating full conversion of the intermediate.
-
Isolation: Cool the mixture to room temperature. Remove the DCE and excess oxalyl chloride under reduced pressure (rotary evaporator, water bath at 30 °C).
-
Purification: Transfer the crude dark oil to a micro-distillation apparatus. Distill under high vacuum to isolate Thiophene-2-carbonyl isocyanate as a clear, moisture-sensitive liquid.
Protocol B: Synthesis via Silver Cyanate (Alternative Route)
This route is utilized when oxalyl chloride cannot be sourced, though it yields a lower quantity of the target compound.
-
Reagent Activation: Silver cyanate (AgOCN) must be freshly dried. Dry AgOCN (15.0 g, 100 mmol) in a vacuum oven at 80 °C for 12 hours prior to use. Protect the flask from light using aluminum foil to prevent silver photoreduction[3].
-
Suspension: In a flame-dried 250 mL flask under Argon, suspend the activated AgOCN in 120 mL of anhydrous toluene.
-
Addition: Add Thiophene-2-carbonyl chloride (11.6 g, 79.0 mmol) dropwise at room temperature.
-
Reflux: Heat the heterogeneous mixture to reflux (110 °C) with vigorous stirring for 18 hours. Self-Validation Check: The formation of a dense, grayish-white precipitate (AgCl) indicates the progression of the nucleophilic substitution.
-
Filtration: Cool the mixture to room temperature. Rapidly filter the AgCl salts through a pad of oven-dried Celite under an Argon blanket (Schlenk filtration is highly recommended to prevent moisture ingress).
-
Isolation: Concentrate the toluene filtrate under reduced pressure. The resulting residue is subjected to fractional vacuum distillation to separate the target isocyanate from non-volatile diacylurea byproducts.
References
1.[1] US5386057A - Process for the preparation of acyl isocyanates. Source: google.com. URL: 2.[2] ChemInform Abstract: Homochiral Activated Isocyanates as Chiral Derivatizing Agents. Source: researchgate.net. URL: 3.[3] Five-Membered Heterocycles with Four Heteroatoms: Tetrazoles. Source: researchgate.net. URL: _ 4. thiophene-2-carbonyl isocyanate | 4753-94-0 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:
Sources
Safety Operating Guide
Thiophene-2-carbonyl isocyanate: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Risk Profile
Thiophene-2-carbonyl isocyanate (CAS: 4753-94-0) represents a distinct class of acyl isocyanates .[1] Unlike standard alkyl or aryl isocyanates, the carbonyl group adjacent to the isocyanate moiety significantly enhances the electrophilicity of the -NCO group.[1] This results in hyper-reactivity toward nucleophiles (water, alcohols, amines).[1]
Improper disposal or quenching can lead to rapid heat generation, explosive pressure buildup (CO2 evolution), and the release of toxic thiophene derivatives. This guide outlines a self-validating protocol for the safe neutralization and disposal of this compound.
| Parameter | Critical Data |
| CAS Number | 4753-94-0 |
| Molecular Formula | C₆H₃NO₂S |
| Primary Hazards | Respiratory Sensitizer, Lachrymator, Moisture Sensitive |
| Reactivity Class | High (Acyl Isocyanate > Aryl Isocyanate > Alkyl Isocyanate) |
| Waste Code (RCRA) | D001 (Ignitable), D003 (Reactive - if unquenched) |
Safety & Engineering Controls
Before initiating any disposal procedure, the following hierarchy of controls must be active.
-
Engineering: All operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.[1]
-
PPE (Personal Protective Equipment):
Chemical Quenching & Neutralization Protocols
Core Principle: Never dispose of active acyl isocyanates directly into aqueous waste streams.[1] The reaction with water generates Carbon Dioxide (CO₂) gas and insoluble amides, creating a "pressure bomb" risk in closed containers.
Protocol A: Controlled Quenching (Reaction Byproducts & Bulk Reagent)
This method converts the highly reactive isocyanate into a stable methyl carbamate derivative, which is safer to handle and dispose of as standard organic waste.
Reagents:
-
Anhydrous Methanol (MeOH) - Primary Quenching Agent[1]
-
Dichloromethane (DCM) - Diluent (Optional, for heat sink)[1]
Step-by-Step Procedure:
-
Preparation: Place a round-bottom flask containing a large excess of Methanol (at least 10:1 volume ratio relative to isocyanate) in the fume hood.
-
Scientific Logic: Methanol reacts to form methyl thiophene-2-carbonylcarbamate.[1] This reaction releases heat but no gas , unlike the water reaction which releases CO₂.
-
-
Dilution: If the isocyanate is neat (pure liquid), dilute it 1:1 with DCM to act as a heat sink.[1]
-
Addition: Using a pressure-equalizing dropping funnel or a syringe (for small scales), add the isocyanate solution dropwise to the stirring Methanol.
-
Validation: Stir for 30 minutes. Analyze a small aliquot via TLC or IR (look for disappearance of the -NCO peak at ~2250 cm⁻¹) to confirm complete consumption.[1]
-
Disposal: The resulting solution (carbamate in methanol) should be labeled as "Halogenated/Organic Solvent Waste" (if DCM used) or "Flammable Organic Waste" .[1]
Protocol B: Decontamination of Glassware & Spills
For empty bottles, syringes, or surface decontamination, a more aggressive aqueous-alcoholic solution is required to solubilize residues.
Decontamination Solution (The "SWAL" Mix):
-
S urfactant (liquid detergent): 2%
-
W ater: 90%
-
Al cohol (Isopropanol or Ethanol): 8%
-
(Optional) Concentrated Ammonia: 1-2% (Accelerates hydrolysis)[1]
Procedure:
Visual Workflows
Figure 1: Chemical Quenching Reaction Logic
This diagram illustrates the divergent pathways between water and methanol quenching.[1] Note the critical pressure hazard associated with the water pathway.[1]
Caption: Comparative reaction pathways. The Methanol pathway (Green) is preferred for bulk quenching as it avoids the generation of pressurized CO₂ gas.[1]
Figure 2: Emergency Spill Response Decision Matrix
Caption: Operational decision tree for spill management. Note the strict prohibition of water during the initial absorption phase.[1]
Waste Management & Labeling
After quenching, the material is no longer a reactive isocyanate but remains a chemical hazard.
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Thiophene-2-carbonyl isocyanate (CAS 4753-94-0).[1] Link[1]
-
NOAA Office of Response and Restoration. (n.d.).[1] CAMEO Chemicals: Isocyanates and Isothiocyanates Reactivity Profile. Link[1]
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Thiophene-2-carbonyl isocyanate.[1] Link
-
University of California, San Diego (UCSD). (2019).[1] Standard Operating Procedure: Isocyanates. Link
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
